molecular formula C17H28N2O B15586579 Etidocaine CAS No. 38188-41-9

Etidocaine

カタログ番号: B15586579
CAS番号: 38188-41-9
分子量: 276.4 g/mol
InChIキー: VTUSIVBDOCDNHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etidocaine is an amino acid amide in which 2-[ethyl(propyl)amino]butanoic acid and 2,6-dimethylaniline have combined to form the amide bond. Used as a local anaesthetic (amide caine), it has rapid onset and long action properties, similar to bupivacaine, and is given by injection during surgical procedures and during labour and delivery. It has a role as a local anaesthetic.
This compound is marketed under the name Duranest. It is an injectable local anesthetic during surgery, labor, and delivery. This compound has a long duration of activity, but has the main disadvantage of increased bleeding during oral surgery.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.
See also: Lidocaine (related);  Trimecaine (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSIVBDOCDNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023027
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1
Record name Etidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36637-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etidocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Butyroxylidide, 2-(ethylpropylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etidocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDOCAINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

203-203.5
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Etidocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of etidocaine (B1208345) hydrochloride, an amide-type local anesthetic. The information presented is intended to support research, drug development, and formulation activities by providing key data, experimental methodologies, and a visualization of a fundamental experimental workflow.

Chemical and Molecular Properties

This compound hydrochloride is chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamine)butanamide monohydrochloride.[1] It is known for its rapid onset of action and long duration of sensory analgesia.[1][2] Marketed under the trade name Duranest, it is an amino acid amide local anesthetic.[2][3][4]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride[2][3]
CAS Number 36637-19-1[2][5]
Molecular Formula C₁₇H₂₉ClN₂O[2][3][5]
Molecular Weight 312.88 g/mol (average)[2][5][6]
312.9 g/mol (computed)[2][3]
Chemical Structure Features a 2,6-dimethylphenyl group attached to a butanamide moiety.[2]

Physicochemical Data

The physicochemical properties of a local anesthetic are critical determinants of its clinical performance, including its potency, onset, and duration of action.[7]

Table 2: Key Physicochemical Properties of this compound

PropertyValueSignificanceSource
Melting Point 198-205 °C (hydrochloride salt)Affects stability and formulation.[8]
pKa 7.74Determines the proportion of ionized vs. unionized forms at physiological pH, influencing the onset of action.[7][9][1]
Octanol-Water Partition Coefficient (Kow) 7,317High lipid solubility is correlated with increased anesthetic potency.[10][10]
logP (Octanol/Water) 3.05 (ALOGPS) / 4.46 (Chemaxon)A logarithmic measure of lipophilicity.[6][11]
Water Solubility Soluble in water; 0.19 mg/mL (predicted)Essential for creating sterile aqueous solutions for injection.[1][6][11][12][1][6][11][12]
Solubility in other solvents Soluble in DMSO and MethanolUseful for analytical and formulation studies.[5][13]

Mechanism of Action

This compound hydrochloride functions by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses.[2] The result is a localized blockade of nerve conduction, leading to sensory analgesia and motor blockade.[1] The high lipid solubility of this compound allows it to rapidly penetrate nerve membranes to reach its site of action.[2]

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is fundamental in drug development. While specific, detailed experimental protocols for this compound hydrochloride are proprietary, the following sections describe standard, widely accepted methodologies for determining the key parameters presented above.

4.1 Determination of pKa (Dissociation Constant)

The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its unionized (free base) form.[14] This property is crucial as only the unionized form can readily cross the lipid-rich nerve membrane to exert its effect.[9]

  • Methodology: Potentiometric Titration

    • Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • pKa Calculation: The pKa is determined from the pH value at the half-equivalence point of the titration, where half of the this compound hydrochloride has been neutralized to its free base form. The Henderson-Hasselbalch equation can be applied for precise calculation.

4.2 Determination of Solubility

Solubility is a critical parameter that affects a drug's bioavailability and formulation possibilities.[15]

  • Methodology: Shake-Flask Method

    • Preparation: An excess amount of solid this compound hydrochloride is added to a series of flasks containing a specific solvent (e.g., purified water, phosphate-buffered saline at various pH values).

    • Equilibration: The flasks are sealed and agitated in a temperature-controlled mechanical shaker or water bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[15][16] The presence of remaining solid material confirms saturation.[16]

    • Phase Separation: After equilibration, the suspension is allowed to stand, and the supernatant (saturated solution) is carefully separated from the excess solid drug by centrifugation or filtration.

    • Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

4.3 Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (Kow or P) is the standard measure of a drug's lipophilicity, which influences its ability to cross biological membranes.[17]

  • Methodology: Shake-Flask Method

    • Solvent Saturation: Equal volumes of n-octanol and purified water (or a suitable aqueous buffer) are mixed and shaken vigorously to ensure mutual saturation. The two immiscible phases are then separated.

    • Drug Partitioning: A known amount of this compound hydrochloride is dissolved in the aqueous phase. A known volume of this solution is then mixed with a known volume of the n-octanol phase in a flask.

    • Equilibration: The flask is agitated for a sufficient period (e.g., 1-24 hours) to allow the drug to partition between the two phases until equilibrium is achieved.[18]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of this compound is measured in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[18]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.[18] The value is commonly expressed as its base-10 logarithm (logP).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient using the standard shake-flask method.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase cluster_quant Quantification (HPLC/UV-Vis) cluster_calc 4. Calculation prep1 Saturate n-Octanol and Water prep2 Prepare Drug Solution in Aqueous Phase prep1->prep2 mix Mix Drug Solution with Saturated n-Octanol prep2->mix shake Agitate to Reach Equilibrium mix->shake separate Separate Phases (Centrifugation) shake->separate aq_sample Sample Aqueous Phase separate->aq_sample org_sample Sample n-Octanol Phase separate->org_sample quant_aq Measure [Drug]aq aq_sample->quant_aq quant_org Measure [Drug]org org_sample->quant_org calc_p Calculate P = [Drug]org / [Drug]aq quant_aq->calc_p quant_org->calc_p calc_logp Calculate logP calc_p->calc_logp

Caption: Workflow for Partition Coefficient (logP) Determination.

References

Etidocaine: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting, amide-type local anesthetic renowned for its rapid onset of action. A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for its safe and effective clinical use, as well as for the development of new anesthetic agents. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to serve as a vital resource for researchers and drug development professionals.

Pharmacokinetics

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion. These processes determine the onset, intensity, and duration of its anesthetic effect, as well as its potential for systemic toxicity.

Absorption and Distribution

Following administration, this compound is absorbed into the systemic circulation. The rate and extent of absorption are influenced by the site of injection, dosage, and the presence of vasoconstrictors.[1] Once in the bloodstream, this compound distributes to various tissues. Being lipophilic, it readily crosses cell membranes, including the blood-brain and placental barriers.

Protein Binding

This compound is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein. This high degree of protein binding influences its distribution and availability to target tissues. At therapeutic concentrations of 0.5-1.0 µg/mL, approximately 95% of this compound in the plasma is protein-bound.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in adult and neonatal populations. These values are essential for understanding the drug's behavior in different patient populations and for designing appropriate dosing regimens.

Table 1: Quantitative Pharmacokinetic Parameters of this compound in Adults

ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-Life (t½)2.6 hoursHumanIntravenous[2]
Volume of Distribution (Vd)1.52 L/kgSheep (Adult)Intravenous[3]
Total Body Clearance30.3 mL/min/kgSheep (Adult)Intravenous[3]
Plasma Protein Binding95% (at 0.5-1.0 µg/mL)Human-

Table 2: Quantitative Pharmacokinetic Parameters of this compound in Neonates

ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-Life (t½)6.42 hoursHuman (Neonate)Maternal Epidural[2]
Volume of Distribution (Vd)4.64 L/kgSheep (Newborn)Intravenous[3]
Total Body Clearance87.4 mL/min/kgSheep (Newborn)Intravenous[3]
Renal ClearanceSignificantly greater than in adultsSheep (Newborn)Intravenous[3]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver, before being excreted by the kidneys.[4] The metabolic pathways are crucial for the detoxification and elimination of the drug. Less than 10% of the administered dose is excreted as unchanged drug. The main metabolic reactions include N-dealkylation, aromatic hydroxylation, and cyclization.

Major Metabolic Pathways
  • N-Dealkylation: This involves the removal of the ethyl or propyl group from the tertiary amine. This process leads to the formation of metabolites such as 2-N-ethylamino-2'-butyroxylidide and 2-N-propylamino-2'-butyroxylidide.[5]

  • Aromatic Hydroxylation: Hydroxyl groups are added to the aromatic ring of the this compound molecule. This results in metabolites like N-(2,6-dimethyl-3-hydroxyphenyl)- and N-(2,6-dimethyl-4-hydroxyphenyl)- derivatives of this compound and its dealkylated metabolites.[6] These hydroxylated metabolites account for about 10% of an oral dose.[6]

  • Cyclization: The metabolic process can also lead to the formation of cyclic metabolites. Three such metabolites have been identified in human urine: 3-(2,6-dimethylphenyl)-5-ethyl-2,4-imidazolidinedione, 1-(2,6-dimethylphenyl)-2-methyl-4-ethyl-2-imidazolin-5-one, and 1-(2,6-dimethylphenyl)-2,4-diethyl-2-imidazoline-5-one.[7]

The following diagram illustrates the primary metabolic pathways of this compound.

Etidocaine_Metabolism cluster_dealkylation N-Dealkylation cluster_hydroxylation Aromatic Hydroxylation cluster_cyclization Cyclization This compound This compound De_ethyl 2-N-propylamino-2'-butyroxylidide This compound->De_ethyl N-de-ethylation De_propyl 2-N-ethylamino-2'-butyroxylidide This compound->De_propyl N-de-propylation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Cyclic Cyclic Metabolites This compound->Cyclic De_ethyl->Hydroxylated Hydroxylation Excretion Urinary Excretion De_ethyl->Excretion De_propyl->Hydroxylated Hydroxylation De_propyl->Excretion Hydroxylated->Excretion Cyclic->Excretion

Figure 1. Primary metabolic pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics and metabolism.

Quantification of this compound in Plasma by HPLC-UV

This method is suitable for the quantitative analysis of this compound in plasma samples.

1. Sample Preparation:

  • To 1 mL of plasma, add 100 µL of an appropriate internal standard (e.g., a structurally similar local anesthetic not present in the sample).
  • Alkalinize the sample.
  • Extract the analytes with diethyl ether.
  • Evaporate the organic phase and reconstitute the residue in 250 µL of 0.05 N sulfuric acid.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (300 x 3.9 mm).
  • Mobile Phase: 30% acetonitrile (B52724) and 70% 0.05 M sodium phosphate (B84403) buffer, with the buffer adjusted to pH 3.5.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 50 µL.

3. Quantification:

  • Construct a calibration curve using standard solutions of this compound.
  • Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

The following diagram outlines the experimental workflow for this HPLC-UV method.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Extract with Diethyl Ether alkalinize->extract reconstitute Reconstitute in Acid extract->reconstitute inject Inject 50 µL reconstitute->inject separation C18 Column Mobile Phase pH 3.5 inject->separation detection UV Detection at 210 nm separation->detection data_analysis Data Analysis (Calibration Curve) detection->data_analysis Peak Area InVivo_PK_Study animal_prep Animal Preparation (Acclimatization) drug_admin Drug Administration (IV Bolus) animal_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis Bioanalysis (HPLC or LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

References

The Discovery and Synthesis of Etidocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine (B1208345), an amide-type local anesthetic, emerged as a significant development in regional anesthesia due to its rapid onset and long duration of action. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the experimental protocols for its synthesis and pharmacological evaluation, presents key quantitative data in structured tables, and utilizes visualizations to elucidate complex pathways.

Discovery and Development

This compound, marketed under the trade name Duranest, was developed in the 1970s as a long-acting local anesthetic.[1] Its development was driven by the clinical need for an anesthetic agent that combined a rapid onset of action, similar to lidocaine (B1675312), with a prolonged duration of anesthesia, comparable to bupivacaine (B1668057).[1] Clinical evaluations confirmed that this compound possesses these desirable properties, making it a valuable option for various surgical and procedural applications where extended pain relief is crucial.[1]

Physicochemical and Pharmacokinetic Properties

The clinical performance of this compound is intrinsically linked to its physicochemical and pharmacokinetic properties. As an amide-type local anesthetic, it is characterized by its lipophilicity, protein binding capacity, and pKa. These factors govern its potency, duration of action, and onset time.

PropertyValueSignificance
Molecular Weight 276.4 g/mol [2]Influences diffusion characteristics.
pKa 7.74Determines the proportion of ionized and non-ionized forms at physiological pH, affecting the onset of action.
Octanol/Buffer Partition Coefficient 141A measure of lipophilicity, which correlates with anesthetic potency.
Protein Binding 94%High protein binding contributes to a longer duration of action.
Onset of Action (Clinical) 3-5 minutes[3]Rapid onset provides quick surgical anesthesia.
Duration of Action (Clinical) 5-10 hours[3]Prolonged duration offers extended postoperative analgesia.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the formation of an intermediate amide followed by an alkylation reaction. The synthesis is outlined in U.S. Patent 3,812,147.

Synthesis Pathway

This compound Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Alkylation 2_6_Xylidine 2,6-Xylidine Alpha_bromo_N α-bromo-N-(2,6-dimethylphenyl)butyramide 2_6_Xylidine->Alpha_bromo_N Acylation 2_Bromobutyryl_chloride 2-Bromobutyryl chloride 2_Bromobutyryl_chloride->Alpha_bromo_N This compound This compound Alpha_bromo_N->this compound Alkylation N_Ethylpropylamine N-Ethylpropylamine N_Ethylpropylamine->this compound

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol

Step 1: Synthesis of α-bromo-N-(2,6-dimethylphenyl)butyramide

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,6-xylidine in an appropriate inert solvent (e.g., toluene (B28343) or diethyl ether).

  • Acylation: Cool the solution in an ice bath. Slowly add 2-bromobutyryl chloride dropwise to the cooled solution while maintaining the temperature below 10°C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with water, a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid, and then again with water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude α-bromo-N-(2,6-dimethylphenyl)butyramide. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the α-bromo-N-(2,6-dimethylphenyl)butyramide obtained in Step 1 in a suitable solvent such as toluene.

  • Alkylation: Add N-ethylpropylamine to the solution. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash it with water to remove any unreacted N-ethylpropylamine and its salts.

  • Purification: The crude this compound in the organic layer can be purified by converting it to its hydrochloride salt by treatment with hydrochloric acid. The salt can then be isolated by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Mechanism of Action

This compound, like all local anesthetics, exerts its effect by blocking nerve impulse propagation. This is achieved through the specific inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Signaling Pathway of Sodium Channel Blockade

This compound Mechanism of Action cluster_membrane Neuronal Membrane cluster_channel_states Sodium Channel States Etidocaine_ext This compound (Unionized) Etidocaine_int This compound (Ionized) Etidocaine_ext->Etidocaine_int Diffusion Na_Channel Voltage-Gated Sodium Channel Etidocaine_int->Na_Channel Binds to intracellular site Blocked_Na_Channel Blocked Sodium Channel (No Na+ influx) Na_Channel->Blocked_Na_Channel Blockade Action_Potential Action Potential Propagation Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Open->Blocked_Na_Channel Higher Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked_Na_Channel Higher Affinity Binding No_Action_Potential Inhibition of Action Potential

Caption: Mechanism of this compound's blockade of voltage-gated sodium channels.

Detailed Mechanism
  • Membrane Permeation: this compound, being a weak base, exists in both ionized and non-ionized forms at physiological pH. The lipid-soluble (non-ionized) form readily diffuses across the neuronal membrane into the axoplasm.

  • Intracellular Ionization: Once inside the neuron, an equilibrium is re-established, and a portion of the this compound molecules become ionized (protonated).

  • State-Dependent Channel Binding: The ionized form of this compound binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. This binding exhibits state-dependency, meaning this compound has a higher affinity for the open and inactivated states of the channel compared to the resting state. This property contributes to its use-dependent block, where the degree of blockade increases with the frequency of nerve stimulation.

  • Inhibition of Sodium Influx: The binding of this compound to the sodium channel stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

  • Blockade of Nerve Conduction: By inhibiting the generation and propagation of action potentials, this compound effectively blocks nerve conduction, resulting in a loss of sensation in the innervated area.

Quantitative Pharmacology

The potency of this compound in blocking sodium channels can be quantified by its half-maximal inhibitory concentration (IC50).

ParameterValueComparison
IC50 for Na+ Channel Block 18 µM[4]This compound is more potent than lidocaine (IC50 ≈ 204 µM) and bupivacaine (IC50 ≈ 27 µM).[4]

Experimental Protocols for Pharmacological Assessment

In Vitro Determination of IC50 (Patch-Clamp Electrophysiology)

This protocol is a generalized method for determining the IC50 of a local anesthetic on voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells).

  • Cell Culture: Culture HEK293 cells stably transfected with the desired sodium channel subtype.

  • Whole-Cell Patch-Clamp:

    • Prepare extracellular and intracellular solutions.

    • Use a patch-clamp amplifier and a micromanipulator to establish a whole-cell recording configuration.

    • Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Data Acquisition:

    • Apply a depolarizing voltage step (e.g., to -10 mV) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of this compound.

    • At each concentration, measure the peak sodium current after the effect has reached a steady state.

  • Data Analysis:

    • Normalize the peak current at each concentration to the control current (before drug application).

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Patch-Clamp Workflow Start Start: HEK293 cells expressing Nav channels Establish_Patch Establish Whole-Cell Patch-Clamp Start->Establish_Patch Record_Control Record Control Sodium Current Establish_Patch->Record_Control Apply_this compound Apply Increasing Concentrations of this compound Record_Control->Apply_this compound Record_Drug_Effect Record Sodium Current at each Concentration Apply_this compound->Record_Drug_Effect Record_Drug_Effect->Apply_this compound Next Concentration Analyze_Data Data Analysis: Normalize Current & Fit to Hill Equation Record_Drug_Effect->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound using patch-clamp.

In Vivo Assessment of Anesthetic Duration (Sciatic Nerve Block Model in Rats)

This protocol provides a method for evaluating the duration of action of a local anesthetic in an animal model.

  • Animal Preparation: Anesthetize a rat and expose the sciatic nerve in one of the hind limbs.

  • Drug Administration: Inject a standardized volume and concentration of this compound solution directly around the sciatic nerve.

  • Assessment of Motor Blockade: At regular intervals, assess the motor function of the hind limb by observing the animal's ability to withdraw its paw in response to a stimulus (e.g., a pinch). The absence of a withdrawal reflex indicates a motor block.

  • Assessment of Sensory Blockade: Assess the sensory block by applying a noxious stimulus (e.g., a thermal stimulus from a hot plate or a mechanical stimulus with von Frey filaments) to the plantar surface of the paw and observing the withdrawal latency or threshold.

  • Duration of Action: The duration of action is defined as the time from the injection until the return of normal motor and sensory function.

Conclusion

This compound represents a significant advancement in the field of local anesthesia, offering a valuable combination of rapid onset and extended duration of action. Its synthesis is a straightforward process, and its mechanism of action via the blockade of voltage-gated sodium channels is well-characterized. The quantitative data on its physicochemical properties and pharmacological activity provide a solid basis for its clinical application and for the development of new anesthetic agents. This technical guide consolidates the core knowledge on this compound, providing a valuable resource for the scientific and drug development communities.

References

Preclinical Toxicological Profile of Etidocaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), a long-acting amide local anesthetic, has been utilized for its rapid onset and prolonged duration of action in various regional anesthetic procedures. Understanding its toxicological profile in preclinical animal models is paramount for ensuring its safe clinical application and for the development of new, safer local anesthetics. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways.

Systemic Toxicity

Systemic toxicity of this compound, as with other local anesthetics, is primarily dose-dependent and manifests as adverse effects on the central nervous system (CNS) and the cardiovascular system. Animal studies have consistently shown that this compound is more potent and possesses a higher systemic toxicity than lidocaine, but has a therapeutic-toxic ratio similar to other long-acting agents like bupivacaine.

Acute Systemic Toxicity Data

The following tables summarize the available quantitative data on the acute systemic toxicity of this compound in various preclinical animal models.

Table 1: Median Lethal Dose (LD50) of this compound in Mice

Route of AdministrationStrainLD50 (mg/kg)95% Confidence Interval (mg/kg)
IntravenousFemale Mice7.6[1]6.6 - 8.5[1]
SubcutaneousFemale Mice112[1]96 - 166[1]
IntraperitonealAdult Mice54.9 (CD50)*[2]-
IntraperitonealAdult Mice>58.7 (LD50)**[2]-

*CD50 (Median Convulsant Dose) **Pretreatment with benzodiazepines significantly increased the LD50.[2]

Table 2: Convulsive and Lethal Doses of this compound in Dogs

Route of AdministrationEndpointMean Dose (mg/kg)Animal Model
IntravenousConvulsive Activity8.0[3][4]Awake Dogs
IntravenousIrreversible Cardiovascular Depression> 28.0[4]Awake Dogs
IntravenousCumulative Lethal Dose~40Anesthetized Ventilated Dogs

Table 3: Systemic Toxicity Progression in Sheep

Toxic SymptomOrder of AppearanceAnimal Model
Convulsions1stAdult, Newborn, and Fetal Sheep
Hypotension2ndAdult, Newborn, and Fetal Sheep
Respiratory Arrest3rdAdult, Newborn, and Fetal Sheep
Circulatory Collapse4thAdult, Newborn, and Fetal Sheep
Experimental Protocol: Intravenous Systemic Toxicity in Dogs

A commonly employed experimental design to assess the systemic toxicity of local anesthetics involves the continuous intravenous infusion of the drug in conscious dogs.

  • Animal Model: Healthy adult beagle dogs of either sex.

  • Housing: Animals are housed individually with free access to food and water, and maintained on a regular light-dark cycle.

  • Procedure:

    • A catheter is placed in a peripheral vein for drug infusion and another in an artery for blood pressure monitoring and blood sampling.

    • This compound is infused at a constant rate (e.g., 1 mg/kg/min).

    • Continuous monitoring of electrocardiogram (ECG), blood pressure, and observation for clinical signs of toxicity (e.g., muscle twitching, convulsions) are performed.

    • The dose and time to onset of specific toxic events (e.g., first seizure, cardiovascular collapse) are recorded.

  • Endpoints:

    • Convulsive Dose (CD100): The dose at which all animals exhibit seizures.

    • Lethal Dose (LD100): The dose at which all animals experience cardiovascular collapse.

    • Cardiovascular parameters: Heart rate, blood pressure, ECG intervals.

    • Central nervous system parameters: Observation of seizure activity.

Neurotoxicity

The central nervous system is the primary target for the toxic effects of this compound. The initial signs of CNS toxicity are often excitatory, such as tremors and convulsions, which can progress to CNS depression, respiratory arrest, and death.

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

While specific signaling pathways for this compound-induced neurotoxicity are not extensively detailed in the literature, research on other local anesthetics suggests the involvement of several key pathways. These are generally accepted to be relevant for the class of amide local anesthetics.

Neurotoxicity_Signaling_Pathways This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway Inhibition This compound->PI3K_Akt Calcium Intracellular Ca2+ Dysregulation This compound->Calcium ROS Increased ROS Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis PI3K_Akt->Apoptosis Calcium->Apoptosis

General signaling pathways implicated in local anesthetic-induced neurotoxicity.

Cardiotoxicity

This compound, like other potent, long-acting local anesthetics, exhibits significant cardiotoxicity at high concentrations. The cardiovascular toxicity of this compound is characterized by myocardial depression, leading to decreased cardiac output, hypotension, and arrhythmias, which can culminate in cardiovascular collapse. The dose of this compound required to produce irreversible cardiovascular depression is approximately 3.5 to 6.7 times greater than the dose that produces convulsions in dogs.[3]

Molecular Mechanisms of Cardiotoxicity

The primary mechanism of local anesthetic cardiotoxicity is the blockade of cardiac sodium channels. However, interference with calcium signaling pathways also plays a crucial role.

Cardiotoxicity_Mechanisms This compound This compound Na_Channel Cardiac Na+ Channel Blockade This compound->Na_Channel Ca_Signaling Altered Ca2+ Signaling This compound->Ca_Signaling Myocardial_Depression Myocardial Depression Na_Channel->Myocardial_Depression Arrhythmias Arrhythmias Na_Channel->Arrhythmias Ca_Signaling->Myocardial_Depression CV_Collapse Cardiovascular Collapse Myocardial_Depression->CV_Collapse Arrhythmias->CV_Collapse

Key molecular mechanisms involved in this compound-induced cardiotoxicity.

Local Tissue Toxicity

The local tissue toxicity of this compound, including neurotoxicity and myotoxicity, is a concern, particularly with continuous peripheral nerve blocks or high-concentration injections.

Experimental Protocol: Dermal Irritation Study in Rabbits (Adapted from OECD 404)

This protocol provides a framework for assessing the potential of this compound to cause local skin irritation.

  • Animal Model: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

    • A 0.5 mL aliquot of the this compound solution (at a clinically relevant concentration) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale from 0 (no effect) to 4 (severe).

  • Classification: The mean scores for each animal are calculated to determine the primary irritation index and classify the irritation potential of the substance.

Dermal_Irritation_Workflow Start Start: Healthy Rabbit Clipping Clip Fur from Dorsal Area Start->Clipping Application Apply this compound (0.5 mL) under Patch Clipping->Application Exposure 4-hour Exposure Application->Exposure Removal Remove Patch and Cleanse Skin Exposure->Removal Observation Observe and Score Erythema/Edema at 1, 24, 48, 72h Removal->Observation Analysis Calculate Primary Irritation Index Observation->Analysis End End: Classification of Irritation Potential Analysis->End

Experimental workflow for a dermal irritation study.

Conclusion

The preclinical toxicological profile of this compound is well-characterized by its dose-dependent effects on the central nervous and cardiovascular systems. Key toxicological endpoints, such as convulsive and lethal doses, have been established in various animal models, primarily dogs and mice. While the precise molecular signaling pathways of this compound's toxicity are still an area of active research, they are generally understood to involve mechanisms common to other amide local anesthetics, including ion channel blockade and interference with intracellular signaling cascades. This in-depth guide provides researchers, scientists, and drug development professionals with a crucial foundation for understanding the preclinical safety of this compound and for guiding future research in the development of safer local anesthetic agents.

References

Etidocaine: A Technical Deep Dive into Protein Binding and Lipid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting amide local anesthetic known for its rapid onset and profound sensory and motor blockade. Its clinical efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its high lipid solubility and extensive protein binding. This technical guide provides an in-depth exploration of these two core characteristics of this compound, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Understanding these properties is crucial for optimizing drug delivery, predicting clinical performance, and ensuring patient safety.

Physicochemical Properties of this compound

The clinical behavior of a local anesthetic is largely dictated by its molecular structure, which in turn determines its lipid solubility and affinity for plasma proteins. This compound's structure, characterized by a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine, gives rise to its distinct pharmacological profile.

Lipid Solubility

The lipid solubility of a local anesthetic is a key determinant of its potency and, to some extent, its duration of action. It governs the ease with which the molecule can traverse the lipid bilayer of nerve cell membranes to reach its site of action on the intracellular side of the sodium channel. Lipid solubility is most commonly quantified by the octanol-water partition coefficient (logP), which measures the distribution of a compound in a biphasic system of octanol (B41247) and water. A higher logP value indicates greater lipid solubility.

This compound is one of the most lipid-soluble local anesthetics in clinical use.[1] This high lipophilicity contributes significantly to its high potency, allowing for effective nerve blockade at relatively low concentrations.

Protein Binding

Once in the systemic circulation, local anesthetics bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[2][3][4][5] This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available to diffuse to the site of action or be eliminated. The extent of protein binding influences the drug's duration of action and its potential for systemic toxicity. Highly protein-bound drugs, like this compound, tend to have a longer duration of action as the bound fraction acts as a reservoir, slowly releasing the free drug over time.

This compound exhibits a high degree of plasma protein binding, which is a key factor in its prolonged anesthetic effect. The primary binding proteins for basic drugs like this compound are albumin and, more significantly for high-affinity binding, alpha-1-acid glycoprotein (AAG).[2][6][7][8]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's lipid solubility and protein binding, with comparative data for other common local anesthetics to provide context.

Table 1: Lipid Solubility of this compound and Other Local Anesthetics

Local AnestheticOctanol-Water Partition Coefficient (logP)Relative Potency
This compound 3.34 [9]High
Bupivacaine3.41High
Ropivacaine2.9High
Lidocaine (B1675312)2.44Intermediate
Mepivacaine2.1Intermediate
Procaine1.8Low

Table 2: Plasma Protein Binding of this compound and Other Local Anesthetics

Local AnestheticPlasma Protein Binding (%)Primary Binding ProteinsDuration of Action
This compound ~94% Albumin, Alpha-1-Acid Glycoprotein Long
Bupivacaine~95%Albumin, Alpha-1-Acid GlycoproteinLong
Ropivacaine~94%Albumin, Alpha-1-Acid GlycoproteinLong
Lidocaine~60-70%Albumin, Alpha-1-Acid GlycoproteinModerate
Mepivacaine~75%Albumin, Alpha-1-Acid GlycoproteinModerate
Procaine~6%AlbuminShort

Experimental Protocols

The determination of lipid solubility and protein binding are fundamental in the preclinical characterization of a drug candidate. The following sections outline the principles of the standard experimental methodologies used for these assessments.

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The shake-flask method is the traditional and most straightforward technique for determining the logP value.

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and a buffered aqueous solution (typically phosphate (B84403) buffer at pH 7.4 to mimic physiological conditions). The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined analytically.

Generalized Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound of known concentration in either n-octanol or the aqueous buffer. Both solvents should be pre-saturated with each other to ensure thermodynamic equilibrium.

  • Partitioning: In a sealed container, add a precise volume of the this compound stock solution to a known volume of the other solvent.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically several hours).

  • Phase Separation: Separate the n-octanol and aqueous phases, often facilitated by centrifugation to ensure a clean separation.

  • Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a drug in plasma.

Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. The membrane allows the passage of small molecules like the unbound drug but retains large molecules such as plasma proteins and the protein-bound drug. The system is allowed to equilibrate, at which point the concentration of the free drug is the same on both sides of the membrane.

Generalized Protocol:

  • Apparatus Setup: An equilibrium dialysis cell consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10 kDa).

  • Sample Preparation: Add a known concentration of this compound to a human plasma sample.

  • Dialysis: Place the plasma sample containing this compound in one chamber and a drug-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.

  • Equilibration: Incubate the dialysis cell at a physiological temperature (37°C) with gentle agitation for a period sufficient to reach equilibrium (typically 4-24 hours).

  • Sampling and Analysis: After equilibrium is reached, collect samples from both the plasma and buffer chambers. The concentration of this compound in the buffer chamber represents the unbound (free) drug concentration. The concentration in the plasma chamber represents the total drug concentration (bound and unbound). The concentrations are determined using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

Visualizations

Interplay of Physicochemical Properties and Clinical Effects

The following diagram illustrates the logical relationships between this compound's core physicochemical properties and its resulting clinical characteristics.

Etidocaine_Properties_Effects Structure Molecular Structure (Aromatic Ring, Amide Linkage, Tertiary Amine) LipidSolubility High Lipid Solubility (High logP) Structure->LipidSolubility determines ProteinBinding High Protein Binding (~94%) Structure->ProteinBinding influences Potency High Potency LipidSolubility->Potency major determinant of Onset Rapid Onset of Action LipidSolubility->Onset contributes to Distribution Tissue Distribution LipidSolubility->Distribution facilitates Duration Long Duration of Action ProteinBinding->Duration major determinant of Toxicity Potential for Systemic Toxicity ProteinBinding->Toxicity modulates risk of Distribution->Duration influences

Caption: Relationship between this compound's properties and clinical effects.

Experimental Workflow for Protein Binding Determination

This diagram outlines the key steps in determining the plasma protein binding of this compound using the equilibrium dialysis method.

Protein_Binding_Workflow Start Start Prep Prepare this compound-spiked Human Plasma Start->Prep Dialysis Equilibrium Dialysis (vs. Buffer at 37°C) Prep->Dialysis Equilibration Allow for Equilibration (4-24 hours) Dialysis->Equilibration Sampling Sample Plasma and Buffer Chambers Equilibration->Sampling Analysis Analyze this compound Concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate % Protein Binding Analysis->Calculation End End Calculation->End

Caption: Workflow for determining this compound's plasma protein binding.

This compound Interaction with the Voltage-Gated Sodium Channel

This diagram illustrates the proposed mechanism of action of this compound at its target site, the voltage-gated sodium channel in the nerve membrane.

Sodium_Channel_Blockade cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Fluid (pH 7.4) cluster_intracellular Intracellular Fluid (Axoplasm) Etido_base This compound (Base Form) Lipophilic Etido_cation This compound (Cationic Form) Hydrophilic Etido_base->Etido_cation re-equilibrates Na_channel Voltage-Gated Sodium Channel Etido_cation->Na_channel binds to receptor site Block Sodium Ion Influx BLOCKED Na_channel->Block leads to Etido_ext This compound (Equilibrium of Base and Cationic Forms) Etido_ext->Etido_base crosses membrane

Caption: Mechanism of this compound's sodium channel blockade.

Conclusion

The high lipid solubility and extensive plasma protein binding of this compound are fundamental to its clinical profile as a potent, long-acting local anesthetic with a rapid onset of action. A thorough understanding of these physicochemical properties, supported by robust experimental data, is essential for the rational development of new anesthetic formulations and for predicting their behavior in various clinical scenarios. This guide provides a comprehensive overview of these critical characteristics, offering valuable insights for researchers and drug development professionals in the field of anesthesiology and pharmacology.

References

The Historical Development of Etidocaine in Regional Anesthesia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), an amide-type local anesthetic, emerged in the early 1970s as a long-acting agent with a rapid onset of action, distinguishing it from its contemporaries. This technical guide provides a comprehensive overview of the historical development of this compound, focusing on its synthesis, physicochemical properties, pharmacokinetics, pharmacodynamics, and the key experimental methodologies used to characterize its profile in regional anesthesia.

Synthesis and Discovery

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide, was first synthesized by Adams, Kronberg, and Takman and patented in 1972. Its development was part of the broader effort to expand the armamentarium of local anesthetics with favorable clinical profiles, particularly a long duration of action to provide extended postoperative analgesia.

Physicochemical Properties

The clinical characteristics of a local anesthetic are intrinsically linked to its physicochemical properties. This compound's high lipid solubility and high degree of protein binding are key determinants of its long duration of action.

PropertyValueReference
pKa 7.7[1]
Lipid Solubility (Octanol/Buffer Partition Coefficient) 141[1]
Protein Binding (%) 94[1]
Molecular Weight ( g/mol ) 276.42

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in several preclinical and clinical studies.

ParameterDescriptionReference
Absorption Systemic absorption is dependent on the site of injection and the presence of vasoconstrictors. The addition of epinephrine (B1671497) (1:200,000) significantly reduces its systemic absorption.
Distribution This compound is highly bound to plasma proteins (primarily alpha-1-acid glycoprotein).
Metabolism It undergoes extensive hepatic metabolism through N-dealkylation, aromatic hydroxylation, and amide hydrolysis.
Elimination Half-life Approximately 2.7 hours in adults.

Pharmacodynamics

This compound is characterized by a rapid onset of nerve blockade and a long duration of action, often accompanied by profound motor blockade.

ParameterDescriptionReference
Onset of Action Rapid, typically within 3-5 minutes for peripheral nerve blocks.[2]
Duration of Action Long, ranging from 5 to 10 hours depending on the concentration and site of administration.[2]
Potency Considered a potent local anesthetic, with a potency greater than lidocaine (B1675312) and similar to bupivacaine (B1668057).[2]
Motor Blockade Produces a more profound and longer-lasting motor block compared to bupivacaine at equi-analgesic concentrations.[3][2]

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the nerve axon. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.

Etidocaine_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Block Blockade of Nerve Conduction Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Resting Repolarization Etidocaine_Extracellular This compound (Unionized) Extracellular Etidocaine_Intracellular_U This compound (Unionized) Intracellular Etidocaine_Extracellular->Etidocaine_Intracellular_U Diffusion Etidocaine_Intracellular_I This compound (Ionized) Intracellular Etidocaine_Intracellular_U->Etidocaine_Intracellular_I Equilibration (pKa) Etidocaine_Intracellular_I->Na_Channel_Open Binds to Receptor Site Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting Initiates

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the historical evaluation of this compound.

Assessment of Sensory Blockade

Objective: To determine the onset, duration, and extent of sensory anesthesia.

Methodology (based on early clinical trials):

  • Stimulus: A common method involved the use of a calibrated electrical stimulus. An electrical nerve stimulator was used to deliver a constant current pulse to the skin in the dermatomal region of interest.

  • Procedure:

    • The threshold for pain perception was determined for each subject before the administration of the local anesthetic. This was defined as the lowest current intensity that elicited a painful sensation.

    • Following the administration of this compound via epidural or peripheral nerve block, the stimulus was applied to the skin at regular intervals (e.g., every 2-5 minutes) to assess the presence or absence of pain perception.

    • The onset of sensory blockade was defined as the time from injection to the loss of pain sensation at the site of stimulation.

    • The duration of sensory blockade was the time from onset until the return of pain sensation.

    • The extent of blockade (for epidural anesthesia) was determined by testing adjacent dermatomes.

  • Alternative Method (Cold Sensation): A simpler, though less quantitative, method involved assessing the patient's perception of a cold stimulus (e.g., an alcohol swab or a metal object of a known cold temperature) in the target dermatomes. The loss of cold sensation was used as an indicator of sensory blockade.

Assessment of Motor Blockade

Objective: To quantify the degree and duration of motor paralysis.

Methodology 1: Bromage Scale (Qualitative Assessment)

This widely used scale provides a qualitative assessment of motor block in the lower extremities, particularly after epidural anesthesia.

  • Procedure: The patient is asked to perform a series of movements with their legs. The degree of motor block is graded as follows:

    • Grade 0: Full flexion of knees and feet.

    • Grade 1: Inability to raise the extended leg, but able to move knees and feet.

    • Grade 2: Inability to flex the knee, but able to move the feet.

    • Grade 3: Complete paralysis of the lower limb.

  • Assessment: The Bromage score was recorded at regular intervals to determine the onset, intensity, and duration of motor blockade.

Methodology 2: Dynamometry (Quantitative Assessment)

This method provides a more objective and quantitative measure of muscle strength.

  • Apparatus: A hand-held or fixed dynamometer capable of measuring force (in Newtons or kilograms).

  • Procedure:

    • Baseline muscle strength was measured before the administration of the local anesthetic. For lower limb assessment, this typically involved measuring the maximum voluntary isometric contraction of a specific muscle group (e.g., quadriceps for knee extension, gastrocnemius for plantar flexion).

    • After the block, the measurements were repeated at regular intervals.

    • The degree of motor blockade was expressed as a percentage reduction from the baseline muscle strength.

    • Onset of motor block was the time to a predetermined level of weakness, and duration was the time to recovery of muscle strength.

Determination of Anesthetic Potency (In Vivo)

Objective: To determine the relative potency of this compound compared to other local anesthetics.

Methodology (based on preclinical animal studies):

  • Animal Model: Commonly used models included the guinea pig wheal test or the rat sciatic nerve block model.

  • Procedure (Rat Sciatic Nerve Block):

    • A group of rats was anesthetized.

    • The sciatic nerve was surgically exposed or located percutaneously.

    • Different concentrations of this compound were injected around the nerve.

    • The presence of a motor block was assessed by observing the animal's ability to use the limb or by a quantitative measure such as the toe-spreading reflex.

    • The minimum concentration of the local anesthetic required to produce a block in 50% of the animals (ED50) was determined using statistical methods (e.g., probit analysis).

    • The relative potency was then calculated by comparing the ED50 of this compound to that of a standard local anesthetic like lidocaine.

Systemic Toxicity Studies

Objective: To determine the dose- and concentration-related systemic toxicity of this compound.

Methodology (based on preclinical animal studies):

  • Animal Model: Typically involved larger animals such as dogs or sheep to better mimic human physiology.

  • Procedure (LD50 Determination):

    • Different doses of this compound were administered intravenously to groups of animals.

    • The animals were observed for signs of central nervous system (CNS) toxicity (e.g., sedation, twitching, convulsions) and cardiovascular system (CVS) toxicity (e.g., changes in blood pressure, heart rate, and electrocardiogram).

    • The dose that resulted in the death of 50% of the animals in a group (Lethal Dose 50 or LD50) was calculated. This provided a measure of the acute lethal toxicity of the drug.

  • Procedure (Convulsive Dose Determination):

    • This compound was infused intravenously at a constant rate.

    • The dose and plasma concentration at which the first signs of convulsions appeared were recorded. This provided an indication of the CNS toxicity threshold.

Logical Workflow of this compound Development

The development of this compound followed a logical progression from initial chemical synthesis to extensive preclinical and clinical evaluation.

Etidocaine_Development_Workflow Synthesis Chemical Synthesis (Adams et al., 1972) Physicochem Physicochemical Characterization (pKa, Lipid Solubility, Protein Binding) Synthesis->Physicochem Preclinical Preclinical Studies Physicochem->Preclinical Potency In Vivo Potency (ED50) Preclinical->Potency Toxicity Systemic Toxicity (LD50, Convulsive Dose) Preclinical->Toxicity Pharmaco Pharmacokinetics (ADME) Preclinical->Pharmaco Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Sensory_Block Sensory Blockade Assessment Clinical->Sensory_Block Motor_Block Motor Blockade Assessment Clinical->Motor_Block Efficacy Efficacy in Regional Anesthesia (Epidural, Peripheral Nerve Blocks) Clinical->Efficacy Safety Safety Profile in Humans Clinical->Safety Approval Regulatory Approval and Clinical Use Efficacy->Approval Safety->Approval

Caption: Logical workflow of this compound's development from synthesis to clinical use.

Conclusion

The historical development of this compound showcases a systematic approach to drug discovery and evaluation in the field of regional anesthesia. Its unique profile of rapid onset and long duration of action, coupled with significant motor blockade, defined its clinical utility. The experimental methodologies employed in its early evaluation laid the groundwork for the standardized assessment of local anesthetics that continues to this day. While newer agents with different clinical profiles have since been introduced, the story of this compound remains a valuable case study for researchers and professionals in drug development.

References

Degradation Pathways of Etidocaine in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), a long-acting amide-type local anesthetic, undergoes extensive metabolism in biological systems, primarily in the liver. Understanding its degradation pathways is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation routes, the enzymes involved, and the analytical methodologies used for its study.

Metabolic Pathways of this compound

The biotransformation of this compound is characterized by three main types of reactions: N-dealkylation, aromatic hydroxylation, and the formation of cyclic metabolites. These processes are largely mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] While direct studies on this compound are limited, significant insights can be drawn from the well-documented metabolism of structurally similar amide local anesthetics, such as lidocaine (B1675312).[1][2] The primary CYP isoforms implicated in the metabolism of these anesthetics are CYP1A2 and CYP3A4.[1][3]

N-Dealkylation

The initial and major metabolic pathway for this compound involves the enzymatic removal of the ethyl and propyl groups from the tertiary amine. This process of N-dealkylation results in the formation of several key metabolites. Sequential de-ethylation and de-propylation lead to the formation of mono-dealkylated and di-dealkylated derivatives.

Aromatic Hydroxylation

Another significant metabolic route is the hydroxylation of the aromatic ring (the 2,6-dimethylphenyl moiety). This reaction introduces a hydroxyl group onto the benzene (B151609) ring, increasing the polarity of the molecule and facilitating its excretion.

Formation of Cyclic Metabolites

Unique to this compound and other local anesthetics is the formation of cyclic metabolites. These compounds are thought to arise from the intramolecular cyclization of certain metabolites. For instance, 2-methyl-N3-(2,6-dimethylphenyl)-5-ethyl-4-imidazolidinone has been proposed as a cyclic metabolite of this compound.[4]

Key Metabolites of this compound

Several metabolites of this compound have been identified in human urine.[4] The primary metabolites resulting from N-dealkylation and hydroxylation are summarized below.

Metabolite NameMetabolic Pathway
2-N-ethylamino-2'-butyroxylidideN-depropylation
2-N-propylamino-2'-butyroxylidideN-de-ethylation
2-amino-2'-butyroxylidideN-de-ethylation and N-depropylation
4-hydroxy-2,6-dimethylanilineAromatic Hydroxylation & Amide Bond Cleavage
2,6-dimethylanilineAmide Bond Cleavage
Cyclic Metabolites (e.g., 2-methyl-N3-(2,6-dimethylphenyl)-5-ethyl-4-imidazolidinone)Intramolecular Cyclization

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites provides insights into its pharmacokinetic profile. Following epidural administration, approximately 31% of the this compound dose is recovered in the urine as various metabolites within 48 hours.[4]

Pharmacokinetic Parameters
ParameterValue (Adults)Value (Neonates)Reference
Elimination Half-life (t½)~2.6 hours~6.42 hours[5]

The slower elimination in neonates is likely due to a larger volume of distribution and immature hepatic enzyme systems.[5]

Experimental Protocols

The study of this compound metabolism typically involves in vitro experiments using human liver microsomes and analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound in vitro.

1. Materials:

  • Human liver microsomes (HLMs)

  • This compound solution

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) to terminate the reaction

  • Incubator/shaking water bath (37°C)

  • Centrifuge

2. Procedure:

  • Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the this compound solution to the mixture.

  • Incubate at 37°C with gentle agitation for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant for analysis.

3. Analysis:

  • The supernatant containing the parent drug and its metabolites is analyzed by a suitable analytical method, such as LC-MS/MS or GC-MS.

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep1 Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer - NADPH Regenerating System prep2 Pre-incubate at 37°C prep1->prep2 react1 Initiate Reaction: Add this compound prep2->react1 react2 Incubate at 37°C (Various Time Points) react1->react2 react3 Terminate Reaction: Add Cold Organic Solvent react2->react3 analysis1 Centrifuge to Precipitate Proteins react3->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 Analyze by LC-MS/MS or GC-MS analysis2->analysis3

In Vitro Metabolism Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Metabolites

This protocol provides a general outline for the analysis of this compound metabolites in a biological matrix (e.g., urine).

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the metabolites from the biological matrix.

  • Derivatization: To increase the volatility and thermal stability of the polar metabolites for GC analysis, a derivatization step is often necessary. This typically involves reacting the metabolites with a silylating agent (e.g., BSTFA) or an acylating agent.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the different metabolites based on their boiling points.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Acquisition: The mass spectrometer is operated in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known metabolites.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Biological Sample (e.g., Urine) prep2 Extraction (LLE or SPE) prep1->prep2 prep3 Derivatization (e.g., Silylation) prep2->prep3 gc Gas Chromatography (Separation) prep3->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis ms->data G cluster_dealkylation N-Dealkylation cluster_hydroxylation Aromatic Hydroxylation cluster_cleavage Amide Bond Cleavage cluster_cyclization Cyclization This compound This compound M1 2-N-ethylamino-2'-butyroxylidide This compound->M1 CYP450 (N-depropylation) M2 2-N-propylamino-2'-butyroxylidide This compound->M2 CYP450 (N-de-ethylation) M4 Hydroxylated this compound This compound->M4 CYP450 M5 2,6-dimethylaniline This compound->M5 Amidase M3 2-amino-2'-butyroxylidide M1->M3 CYP450 (N-de-ethylation) M7 Cyclic Metabolites M1->M7 Intramolecular Reaction M2->M3 CYP450 (N-depropylation) M6 4-hydroxy-2,6-dimethylaniline M4->M6 Further Metabolism M5->M6 CYP450

References

Methodological & Application

Application Notes and Protocols for the Quantification of Etidocaine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of etidocaine (B1208345) in plasma. The methods described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in clinical and preclinical studies.

Introduction

This compound is a long-acting amide-type local anesthetic. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust method, and provides insights into alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Methods Overview

A summary of analytical methods for the quantification of local anesthetics, including this compound, in plasma is presented below. These methods offer a range of sensitivities and selectivities to suit various research needs.

Table 1: Summary of Analytical Methods for Local Anesthetic Quantification in Plasma

Analytical TechniqueSample PreparationCommon AnalytesLimit of Quantification (LOQ) / Detection (LOD)Key Advantages
HPLC-UV Liquid-Liquid Extraction (LLE)Bupivacaine, this compound, Lidocaine, Mepivacaine, Prilocaine~30 ng/mL (LOD for this compound)[1]Cost-effective, robust, widely available[1]
GC-MS Solid-Phase Extraction (SPE)Lidocaine, Mepivacaine, and other local anesthetics50-100 ng/mL (Quantitation Limits)[2]High chromatographic resolution, good for volatile compounds
LC-MS/MS Protein Precipitation, LLE, or SPELidocaine, Bupivacaine, Mepivacaine, and metabolites0.5 - 10 ng/mL (LOQ for various local anesthetics)[3][4][5]High sensitivity and selectivity, suitable for low concentrations

Detailed Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is specifically for the analysis of this compound in plasma by HPLC-UV.[1]

3.1.1. Materials and Reagents

  • This compound hydrochloride reference standard

  • Internal Standard (IS) - (select a suitable compound not present in the sample, e.g., another local anesthetic with similar properties)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium phosphate (B84403) (analytical grade)

  • Sulphuric acid (analytical grade)

  • Diethyl ether (analytical grade)

  • Human plasma (drug-free)

  • Deionized water

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 300 x 3.9 mm).[1]

  • Mobile Phase: 30% Acetonitrile and 70% 0.05 M sodium phosphate buffer, adjusted to pH 3.5 with sulphuric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 50 µL.[1]

3.1.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Add 100 µL of the internal standard solution (e.g., 10 µg/mL).

  • Alkalinize the sample by adding a suitable volume of sodium hydroxide (B78521) solution.

  • Add 5 mL of diethyl ether, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Add 250 µL of 0.05 N sulphuric acid to the organic extract, vortex for 1 minute, and centrifuge.

  • Aspirate and discard the upper organic layer.

  • Inject 50 µL of the remaining acidic aqueous layer into the HPLC system.[1]

3.1.4. Method Validation Parameters

The following parameters should be assessed to ensure the reliability of the method, in line with regulatory guidelines.[6][7]

  • Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. The method for local anesthetics has shown linearity with high correlation coefficients (r² > 0.99).[5]

  • Recovery: The extraction efficiency of the method is high, with recovery rates for local anesthetics reported to be around 90%.[1]

  • Precision and Accuracy: Intra-day and inter-day precision are typically evaluated at low, medium, and high concentrations. For similar local anesthetic assays, coefficients of variation are generally below 15%.[8][9]

  • Limit of Detection (LOD): The reported LOD for this compound using this HPLC-UV method is approximately 30 ng/mL.[1]

Alternative Method: GC-MS for Local Anesthetics

This protocol provides a general workflow for the analysis of local anesthetics using GC-MS, which can be adapted for this compound.[2]

3.2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a DB-1.[2]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.

Alternative Method: LC-MS/MS for Enhanced Sensitivity

For studies requiring lower limits of quantification, an LC-MS/MS method is recommended. The following is a general protocol that can be optimized for this compound.[3][4][5]

3.3.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for local anesthetics.[3]

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

3.3.2. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.[4]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the mobile phase.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is alkalinize 3. Alkalinize add_is->alkalinize extract 4. Extract with Ether alkalinize->extract acidify 5. Back-extract into Acid extract->acidify inject 6. Inject Aqueous Layer acidify->inject hplc 7. HPLC Separation (C18 Column) inject->hplc uv 8. UV Detection (210 nm) hplc->uv data 9. Data Acquisition uv->data

Caption: HPLC-UV Experimental Workflow.

SPE_Workflow cluster_spe Sample Preparation (SPE) cluster_gcms GC-MS Analysis condition 1. Condition SPE Cartridge load 2. Load Plasma Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute this compound wash->elute evap 5. Evaporate & Reconstitute elute->evap inject 6. Inject into GC-MS evap->inject analyze 7. Separation & Detection inject->analyze data 8. Data Analysis analyze->data

Caption: GC-MS with SPE Workflow.

PP_Workflow cluster_pp Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis plasma 1. Plasma Sample add_acn 2. Add Acetonitrile & IS plasma->add_acn vortex 3. Vortex add_acn->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject analyze 7. Separation & MRM Detection inject->analyze data 8. Data Quantification analyze->data

Caption: LC-MS/MS with Protein Precipitation Workflow.

References

Application Notes and Protocols for Assessing Etidocaine Nerve Block Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting, amide-type local anesthetic known for its rapid onset of action.[1] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established rodent models of nerve blockade. The described procedures enable the independent quantification of both sensory and motor blockade, offering a comprehensive evaluation of the anesthetic's effects. The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels within neuronal cell membranes.[2][3] This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals.[3]

Mechanism of Action Signaling Pathway

This compound's principal mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular portion of these channels, this compound stabilizes them in an inactive state. This prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential, effectively blocking nerve signal conduction.[2][3] Local anesthetics like this compound exhibit state-dependent binding, showing higher affinity for open and inactivated channel states compared to the resting state.[4][5]

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

Animal Model 1: Rat Sciatic Nerve Block

This model is widely used and reliable for the concurrent evaluation of sensory and motor blockade.[4]

Animal Model and Preparation

  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment.

  • Anesthesia: For the nerve block procedure, animals are anesthetized with an appropriate agent (e.g., isoflurane).

Sciatic Nerve Block Procedure

  • Animal Positioning: Place the anesthetized rat in a prone position.

  • Surgical Preparation: Shave and disinfect the skin over the thigh of the hind limb to be injected.

  • Nerve Location: The sciatic nerve can be located by identifying the greater trochanter and the ischial tuberosity. A needle is inserted between these two landmarks. A nerve stimulator can be used for precise localization, with a visible motor response (e.g., paw twitch) indicating proximity to the nerve.[4]

  • Injection: Once the nerve is located, a specified volume and concentration of this compound solution (e.g., 0.1-0.2 mL) is injected.[4][6] The contralateral limb can be injected with saline to serve as a control.

Assessment of Nerve Block Efficacy

Sensory Block Assessment: Hot Plate Test

  • Procedure: Place the rat in a plexiglass enclosure on a temperature-controlled hot plate (e.g., 50-55°C). The time taken for the rat to exhibit a nociceptive response (e.g., paw licking, jumping) is recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

  • Interpretation: An increase in paw withdrawal latency indicates a sensory block.

Motor Block Assessment: Grip Strength Test

  • Procedure: The rat is held and allowed to grasp a wire mesh or a specialized grip strength meter with the hind paw of the blocked limb. The animal is then gently pulled backward until its grip is released. The maximal force exerted is recorded.

  • Interpretation: A decrease in grip strength indicates a motor block.[4]

Animal Model 2: Rat Infraorbital Nerve Block

This model is effective for assessing sensory blockade in the trigeminal nerve distribution.[7]

Animal Model and Preparation

  • Species: Adult male Sprague-Dawley rats (500-600g).[7]

  • Sedation: Animals can be sedated (e.g., with phenobarbitone 25 mg/kg intraperitoneally) to facilitate the procedure.[7]

Infraorbital Nerve Block Procedure

  • Animal Positioning: The sedated rat is placed in a stereotactic device to ensure a stable head position.

  • Nerve Location: The infraorbital notch can be palpated.[7]

  • Injection: A needle is inserted at the infraorbital notch, and 0.2 mL of the this compound solution is injected.[7]

Assessment of Nerve Block Efficacy

Sensory Block Assessment: Pinch Test

  • Procedure: The upper lip on the side of the injection is gently pinched with forceps at regular intervals (e.g., every 5 minutes).[7]

  • Interpretation: The absence of an aversive response (e.g., head withdrawal, vocalization) indicates a successful sensory block. The duration of the block is the time from injection until the return of the aversive response.[7]

Experimental Workflow

cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Nerve_Block Nerve Block Injection (this compound or Control) Animal_Prep->Nerve_Block Sensory_Test Sensory Blockade Test (e.g., Hot Plate, Pinch Test) Nerve_Block->Sensory_Test Motor_Test Motor Blockade Test (e.g., Grip Strength) Nerve_Block->Motor_Test Data_Analysis Data Collection & Analysis (Onset, Duration, Intensity) Sensory_Test->Data_Analysis Motor_Test->Data_Analysis

References

Application Notes and Protocols for Etidocaine in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Local anesthetics are crucial for providing analgesia in rodent models of pain, contributing to both ethical animal welfare and the validity of experimental results. Etidocaine (B1208345), a long-acting amide local anesthetic, presents a potential option for prolonged pain relief in such models. However, a comprehensive review of the current scientific literature reveals a significant lack of specific, validated protocols for the application of this compound in common rodent pain models. The available data primarily focuses on more commonly used local anesthetics such as lidocaine (B1675312) and bupivacaine.

This document aims to provide a detailed framework for the potential application of this compound by extrapolating from established protocols for other local anesthetics and summarizing the known pharmacological properties of this compound. The provided protocols should be considered as a starting point for developing study-specific procedures, and it is imperative that researchers conduct pilot studies to determine the optimal and safe dosage, concentration, and administration volume of this compound for their specific rodent model and species.

Pharmacological Properties of this compound

This compound is known for its rapid onset and long duration of action.[1] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses.[2][3]

Table 1: Comparative Properties of Local Anesthetics

PropertyLidocaineBupivacaineThis compound
Class AmideAmideAmide
Onset of Action RapidSlowRapid
Duration of Action Short to ModerateLongLong
Potency ModerateHighHigh
Toxicity ModerateHighHigh[4]

General Considerations for Local Anesthetic Use in Rodents

When using any local anesthetic, including the prospective use of this compound, in rodent pain models, the following points are critical:

  • Aseptic Technique: All injections should be performed using sterile techniques to prevent infection.

  • Accurate Dosing: Body weight of the animal must be accurately measured to calculate the correct dose and avoid systemic toxicity.

  • Dilution: Stock solutions of local anesthetics are often diluted with sterile saline or water for injection to achieve the desired concentration and to allow for accurate administration of small volumes.[5]

  • Aspiration: Before injecting, it is crucial to aspirate to ensure the needle is not in a blood vessel, as accidental intravenous injection can lead to severe systemic toxicity.

  • Multimodal Analgesia: Local anesthetics are often used as part of a multimodal analgesic regimen, in conjunction with systemic analgesics like opioids or NSAIDs, to provide comprehensive pain relief.[6]

Experimental Protocols (Generalized for Local Anesthetics)

The following are generalized protocols for the application of local anesthetics in common rodent pain models. These should be adapted and optimized for this compound through pilot studies.

Surgical Site Infiltration (Incisional Pain Model)

The incisional pain model is a widely used post-operative pain model.

  • Objective: To provide localized analgesia at the site of a surgical incision.

  • Procedure:

    • Anesthetize the rodent using a standard, approved protocol.

    • Prepare the surgical site by shaving and disinfecting the skin.

    • Using a small gauge needle (e.g., 27-30G), perform a line block by injecting the local anesthetic solution subcutaneously along the intended incision line.

    • Alternatively, a field block can be performed by creating a wall of anesthetic around the surgical site.

    • Allow sufficient time for the anesthetic to take effect before making the incision.

  • Pain Assessment: Mechanical allodynia can be assessed using von Frey filaments.

Intraplantar Injection (Inflammatory Pain Model - Formalin Test)

The formalin test is a model of tonic, localized inflammatory pain.[7][8][9]

  • Objective: To evaluate the analgesic effect of a co-administered local anesthetic on formalin-induced nociceptive behaviors.

  • Procedure:

    • Habituate the animal to the testing chamber.

    • Prepare a solution of this compound mixed with the desired concentration of formalin (typically 1-5%).

    • Inject a small volume (e.g., 20-50 µL) of the solution into the plantar surface of the hind paw.

    • Immediately place the animal in the observation chamber.

  • Pain Assessment: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic (early and late phases).

Peripheral Nerve Block (Neuropathic Pain Model)

Neuropathic pain models are often created by inducing a nerve injury, such as chronic constriction injury (CCI) of the sciatic nerve.[10][11][12]

  • Objective: To block nerve conduction in a specific peripheral nerve to alleviate neuropathic pain.

  • Procedure:

    • Anesthetize the animal.

    • Isolate the targeted nerve (e.g., sciatic nerve) through careful dissection.

    • Using a fine needle or a microsyringe, slowly inject a small volume of the local anesthetic solution in close proximity to the nerve sheath. Avoid direct injection into the nerve.

  • Pain Assessment: Assess for changes in mechanical allodynia (von Frey filaments) or thermal hyperalgesia (plantar test).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation Anesthesia General Anesthesia Animal_Acclimation->Anesthesia Drug_Preparation This compound Solution Preparation & Dilution Etidocaine_Admin This compound Administration (e.g., Infiltration, Nerve Block) Drug_Preparation->Etidocaine_Admin Anesthesia->Etidocaine_Admin Pain_Model Induction of Pain Model (e.g., Incision, Formalin) Etidocaine_Admin->Pain_Model Behavioral_Testing Behavioral Testing (e.g., von Frey, Plantar Test) Pain_Model->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for this compound application in rodent pain models.

Signaling Pathway: Local Anesthetic Mechanism of Action

signaling_pathway cluster_membrane Neuronal Membrane Etidocaine_ext This compound (Extracellular) Na_Channel Voltage-Gated Sodium Channel Etidocaine_ext->Na_Channel Blocks Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Inhibits Depolarization No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel->No_Nerve_Impulse Etidocaine_int This compound (Intracellular) Pain_Signal Pain Signal Transmission Nerve_Impulse->Pain_Signal Analgesia Analgesia No_Nerve_Impulse->Analgesia

Caption: Mechanism of action of this compound via sodium channel blockade.

Potential Quantitative Data (Hypothetical for this compound)

Due to the lack of specific studies, the following table presents hypothetical data for this compound in a rat incisional pain model, based on its known properties and for comparative purposes. This data is for illustrative purposes only and must be experimentally determined.

Table 2: Hypothetical Efficacy of Local Anesthetics in a Rat Incisional Pain Model (Paw Withdrawal Threshold in grams)

Time Post-IncisionSaline ControlLidocaine (2%)Bupivacaine (0.5%)This compound (1.5%) (Hypothetical)
Baseline 15.2 ± 1.114.9 ± 1.315.1 ± 1.015.0 ± 1.2
1 hour 2.5 ± 0.412.8 ± 1.513.5 ± 1.414.2 ± 1.3
4 hours 2.8 ± 0.54.1 ± 0.611.2 ± 1.212.5 ± 1.4
8 hours 3.1 ± 0.63.5 ± 0.58.5 ± 1.010.1 ± 1.1
12 hours 3.5 ± 0.73.2 ± 0.66.2 ± 0.97.8 ± 1.0

Conclusion and Recommendations

While this compound's pharmacological profile suggests it could be a valuable tool for providing long-lasting analgesia in rodent pain models, there is a critical need for research to establish safe and effective protocols. Researchers are strongly encouraged to conduct dose-response studies and carefully monitor for any signs of local or systemic toxicity. The generalized protocols and comparative data provided herein should serve as a foundation for the development of specific, validated methods for the use of this compound in rodent pain research. Collaboration with institutional veterinarians and adherence to IACUC guidelines are paramount.

References

Application Notes and Protocols for In Vitro Axonal Transport Studies Using Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axonal transport is a critical cellular process responsible for the movement of organelles, proteins, and other essential materials between the cell body and the axon terminals of neurons. Disruptions in this pathway are implicated in various neurodegenerative diseases and can be a target for neurotoxicity. Etidocaine (B1208345), a long-acting amide local anesthetic, has been shown to inhibit fast axonal transport.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the mechanisms of axonal transport in vitro. The following protocols and data are designed to assist researchers in establishing robust and reproducible assays to investigate the effects of this compound and other compounds on this fundamental neuronal process.

Mechanism of Action

This compound, like other local anesthetics, inhibits fast axonal transport.[1] While the complete picture is still under investigation, current evidence suggests that the primary mechanism of action is not through the disruption of microtubule integrity or the depletion of cellular energy reserves in the form of ATP.[2] Instead, the inhibitory effect is attributed to the direct interaction of the charged form of the local anesthetic with motor proteins, specifically kinesin.[3][4] This interaction appears to uncouple ATP hydrolysis from the conformational changes required for kinesin to move along microtubules, effectively halting the transport of cargo.[4]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound and other local anesthetics on fast axonal transport, as determined by the accumulation of [3H]-labeled proteins at a ligature in bullfrog spinal nerves.

Local AnestheticConcentration (mM)pHInhibition of Axonal Transport (%)Reference
This compound 2-<10[1]
This compound 106.264[1]
Lidocaine10-<10[1]
Lidocaine14-44[5]
Tetracaine1-64[1]
Tetracaine2->90[1]
Tetracaine26.249[1]
Dibucaine (B1670429)0.5-72[1]
Dibucaine1->90[1]
Bupivacaine (B1668057)106.249[5]
Prilocaine10-54[5]
Prilocaine14-86[5]
Mepivacaine14-70[5]

Experimental Protocols

This section provides a detailed protocol for an in vitro fast axonal transport assay adapted from studies on local anesthetics.[1][5]

Objective: To quantify the effect of this compound on the rate of fast axonal transport in isolated nerves.

Materials:

  • Bullfrogs (Rana catesbeiana)

  • Ringer's solution (composition: 112 mM NaCl, 2.0 mM KCl, 1.0 mM CaCl2, 2.4 mM NaHCO3, 0.5 mM NaH2PO4, 5.5 mM glucose)

  • [3H]-Leucine

  • This compound hydrochloride

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Dissecting microscope and tools

  • Incubation chambers with temperature control

  • Ligature thread (e.g., fine silk suture)

Procedure:

  • Nerve Preparation:

    • Anesthetize and euthanize a bullfrog according to approved animal care protocols.

    • Dissect the 8th and 9th dorsal root ganglia and their corresponding spinal nerves. Maintain the nerves in oxygenated Ringer's solution throughout the dissection.

  • Radiolabeling:

    • Place the isolated dorsal root ganglia in a small volume of Ringer's solution containing [3H]-leucine (e.g., 100 µCi/ml).

    • Incubate the ganglia for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 18-22°C) to allow for the incorporation of the radiolabel into proteins.

  • Drug Incubation and Ligature:

    • After the labeling period, transfer the nerves to fresh, oxygenated Ringer's solution to wash away excess unincorporated [3H]-leucine.

    • Carefully place a ligature around the middle of each spinal nerve. This will create a physical block, causing transported materials to accumulate.

    • Prepare different incubation chambers with Ringer's solution containing various concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM) and a control chamber with Ringer's solution alone. Adjust the pH of the solutions as required for the experiment.

    • Incubate the ligated nerves in the respective solutions for a set duration (e.g., 4-6 hours) at a constant temperature.

  • Sample Processing and Quantification:

    • Following incubation, remove the nerves and section them. A common method is to cut a 5 mm segment of the nerve immediately proximal to the ligature and another 5 mm segment from a more distal, non-ligated region to serve as a background control.

    • Place each nerve segment into a separate scintillation vial.

    • Add a tissue solubilizer to each vial and incubate until the tissue is fully dissolved.

    • Add scintillation fluid to each vial and mix thoroughly.

    • Measure the radioactivity (in counts per minute, CPM) of each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the accumulation of radiolabeled proteins at the ligature by subtracting the background CPM (from the distal segment) from the CPM of the segment proximal to the ligature.

    • Express the inhibition of axonal transport as a percentage of the control (untreated) nerves.

    • Inhibition (%) = [1 - (CPM in this compound-treated nerve / CPM in control nerve)] x 100

Visualizations

Signaling Pathway

Etidocaine_Axonal_Transport_Inhibition cluster_Neuron Neuron This compound This compound (charged form) Kinesin Kinesin Motor Protein This compound->Kinesin Direct Inhibition Microtubule Microtubule Track Kinesin->Microtubule Walks along ADP_Pi ADP + Pi Kinesin->ADP_Pi Movement Anterograde Transport Kinesin->Movement Microtubule->Movement Cargo Vesicle/Organelle Cargo->Kinesin Attached to ATP ATP ATP->Kinesin Hydrolysis

Caption: Proposed mechanism of this compound-induced inhibition of axonal transport.

Experimental Workflow

Axonal_Transport_Assay_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A 1. Isolate Dorsal Root Ganglia and Spinal Nerves B 2. Radiolabel Ganglia with [3H]-Leucine A->B C 3. Ligate Spinal Nerves B->C D 4. Incubate Nerves in Control or this compound Solution C->D E 5. Section Nerves Proximal to Ligature D->E F 6. Quantify Radioactivity using Liquid Scintillation Counting E->F G 7. Calculate Percent Inhibition of Axonal Transport F->G

References

Application Notes and Protocols for Etidocaine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage calculations, experimental protocols, and the underlying mechanisms of etidocaine (B1208345) for preclinical research. The information is intended to guide researchers in designing and executing studies involving this long-acting amide local anesthetic.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical studies. These values should serve as a starting point for dose-range finding studies in new experimental models.

Table 1: this compound Toxicity Data in Various Animal Models

SpeciesRoute of AdministrationToxic EndpointDosage / Infusion RateCitation
Sheep (Adult)Intravenous InfusionConvulsions, Hypotension, Respiratory Arrest, Circulatory Collapse0.5 mg/kg/min[1]
Sheep (Newborn)Intravenous InfusionConvulsions, Hypotension, Respiratory Arrest, Circulatory Collapse0.5 mg/kg/min[1]
Sheep (Fetus)Intravenous InfusionConvulsions, Hypotension, Respiratory Arrest, Circulatory Collapse0.5 mg/kg/min[1]
Monkey (Rhesus)Intravenous InfusionSeizure ActivityComparison study; toxicity similar to bupivacaine, four times greater than lidocaine[2]
DogIntravenous (Rapid)Convulsive Activity8.0 mg/kg (cumulative dose)[3]
MouseIntraperitonealAcute Toxicity (LD50)Not specified in abstract[4]
Mouse (Female)IntravenousLD507.6 (6.6-8.5) mg/kg[5]
Mouse (Female)SubcutaneousLD50112 (96-166) mg/kg[5]

Table 2: Comparative Anesthetic Properties of this compound

PropertyComparisonFindingCitation
Anesthetic PotencyCompared to LidocaineThis compound is 10 times more potent in blocking nerve conduction in frogs.[6]
Duration of ActionCompared to Lidocaine1.5 to 2 times longer by the peridural route.[5]
Onset of ActionIn vivo animal studiesRapid onset (3-5 minutes).[5]
Motor BlockadeCompared to BupivacaineThis compound causes more frequent motor paralysis, especially with adrenaline.[7]

Experimental Protocols

General Guidelines for this compound Solution Preparation

This compound is an amino amide local anesthetic. For preclinical research, it is typically used as this compound hydrochloride.

  • Vehicle: For parenteral administration, this compound hydrochloride can be dissolved in sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Concentration: The concentration of the this compound solution should be adjusted based on the desired dose and the maximum volume that can be safely administered to the animal model. Commonly used concentrations in preclinical studies range from 0.5% to 1.5%.

  • Additives: Epinephrine (e.g., 1:200,000) can be added to this compound solutions to decrease systemic absorption and prolong the duration of action. The addition of sodium bicarbonate can increase the pH of the solution, which may speed the onset of anesthesia by increasing the proportion of the uncharged base form of the drug.

  • Sterility: All solutions for parenteral administration must be sterile. Filtration through a 0.22 µm filter is recommended.

Protocol for Assessing Systemic Toxicity in Rodents (Mouse or Rat)

This protocol is designed to determine the dose-response relationship and identify key toxic endpoints.

  • Animal Model: Select a specific strain, age, and sex of mice or rats. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Preparation: Prepare sterile solutions of this compound hydrochloride in isotonic saline at various concentrations to deliver a range of doses.

  • Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). For intravenous administration in mice, the lateral tail vein is commonly used with a 27-30 gauge needle. For rats, the lateral tail vein can also be used with a 23-25 gauge needle. For intraperitoneal injections, administer into the lower right quadrant of the abdomen.

  • Observation: Continuously monitor the animals for signs of toxicity, including but not limited to:

    • Central Nervous System (CNS): Sedation, ataxia, convulsions, seizures.

    • Cardiovascular System: Changes in heart rate and blood pressure (may require instrumentation).

    • Respiratory System: Changes in respiratory rate, respiratory arrest.

  • Endpoint Measurement: Record the latency to onset of each toxic sign and the dose at which it occurs. For LD50 studies, monitor for mortality over a specified period (e.g., 24 hours).

  • Data Analysis: Calculate the mean dose required to produce each toxic endpoint. For LD50 determination, use appropriate statistical methods (e.g., probit analysis).

Protocol for Evaluating Local Anesthetic Efficacy (Sciatic Nerve Block Model in Rats)

This protocol assesses the onset, duration, and intensity of sensory and motor blockade.

  • Animal Model: Use adult rats of a specific strain (e.g., Sprague-Dawley or Wistar).

  • Anesthesia: Lightly anesthetize the animal to allow for the injection and subsequent behavioral testing. Isoflurane is a common choice as it allows for rapid recovery.

  • This compound Preparation: Prepare a sterile solution of this compound (e.g., 1.0% or 1.5%) in isotonic saline.

  • Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution perineurally to the sciatic nerve. Anatomic landmarks or a nerve stimulator can be used for accurate placement.

  • Assessment of Motor Blockade:

    • Observe for limb dragging and the absence of a withdrawal reflex to a pinch of the paw.

    • A scoring system (e.g., 0 = normal function, 4 = complete paralysis) can be used to quantify the degree of motor block at various time points post-injection.

  • Assessment of Sensory Blockade:

    • Apply a noxious stimulus (e.g., thermal with a hot plate or mechanical with von Frey filaments) to the plantar surface of the hind paw.

    • Record the latency to withdrawal or the force required to elicit a withdrawal response. An increase in latency or threshold indicates sensory blockade.

  • Data Collection: Measure the onset of blockade (time to maximum effect), duration of blockade (time until return to baseline), and the peak effect.

  • Data Analysis: Compare the effects of different this compound concentrations or formulations. Statistical analysis can be performed using appropriate methods (e.g., ANOVA, t-test).

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[8] By binding to a specific site within the channel, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[8] This reversible inhibition of nerve impulse transmission results in a loss of sensation in the innervated area.

Caption: this compound's primary mechanism of action.

Signaling Pathways in this compound-Induced Neurotoxicity

While effective as a local anesthetic, this compound, particularly at high concentrations or with prolonged exposure, can induce neurotoxicity. The cellular mechanisms are complex and involve the activation of several signaling pathways that can lead to apoptosis (programmed cell death).

The following diagram illustrates the key signaling pathways implicated in local anesthetic-induced neurotoxicity.

Etidocaine_Neurotoxicity_Pathways cluster_Mitochondria Mitochondrial Stress cluster_Caspase Intrinsic Caspase Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis_Caspase Apoptosis Caspase_3->Apoptosis_Caspase Akt Akt (Protein Kinase B) PI3K->Akt Survival_Inhibition Inhibition of Pro-survival Signals Akt->Survival_Inhibition Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK

Caption: Key signaling pathways in this compound neurotoxicity.

Experimental Workflow for Preclinical this compound Studies

The following diagram outlines a general workflow for conducting preclinical research on this compound, from initial planning to data analysis.

Etidocaine_Preclinical_Workflow Study_Design Study Design & Protocol Development IACUC_Approval IACUC Protocol Submission & Approval Study_Design->IACUC_Approval Animal_Acclimation Animal Acclimation IACUC_Approval->Animal_Acclimation Dose_Administration Dose Administration Animal_Acclimation->Dose_Administration Solution_Preparation This compound Solution Preparation Solution_Preparation->Dose_Administration Data_Collection Data Collection (Behavioral, Physiological) Dose_Administration->Data_Collection Tissue_Collection Tissue Collection (Optional) Data_Collection->Tissue_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Tissue_Collection->Data_Analysis Results_Interpretation Results Interpretation & Reporting Data_Analysis->Results_Interpretation

Caption: General workflow for preclinical this compound studies.

References

Formulation of Etidocaine for Prolonged-Release Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting amide-type local anesthetic known for its rapid onset and prolonged duration of action.[1][2] However, its clinical application has been historically limited by concerns regarding systemic toxicity.[3][4] The development of prolonged-release formulations offers a promising strategy to enhance the therapeutic index of this compound by maintaining effective local concentrations over an extended period while minimizing systemic exposure and potential side effects.[3][5] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound in various prolonged-release drug delivery systems, including liposomes, microspheres, and hydrogels.

Prolonged-Release Formulations for this compound

Several drug delivery platforms have been investigated to achieve sustained release of local anesthetics. These systems aim to encapsulate the drug and release it in a controlled manner at the site of administration.[5]

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[5] For this compound, ionic gradient liposomes (IGL) have shown particular promise.[3][6][7][8] IGLs utilize an ion gradient (e.g., ammonium (B1175870) sulfate) between the inner aqueous core and the external medium to actively load and retain amphipathic drugs like this compound, leading to high encapsulation efficiency and sustained release.[7][8]

Polymeric Microspheres

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be formulated into microspheres to encapsulate drugs.[1][9][10] The drug is released as the polymer matrix degrades over time, providing prolonged drug delivery. This method allows for tunable release kinetics based on the polymer's molecular weight and composition.

Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water while maintaining their structure.[11][12] They can be loaded with drugs and serve as a depot for sustained release.[11] Stimuli-responsive hydrogels, which change their properties in response to environmental cues like temperature, can offer more controlled release profiles.[12]

Data Presentation: Physicochemical Properties of this compound Formulations

The following tables summarize key quantitative data from studies on prolonged-release formulations of this compound and other local anesthetics, providing a basis for comparison.

Table 1: Physicochemical Characteristics of Ionic Gradient Liposomes (IGL) for Local Anesthetics

ParameterThis compound (IGL)Bupivacaine (IGL)Reference(s)
Composition Hydrogenated soy phosphatidylcholine:cholesterolPhosphatidylcholine:cholesterol (3:2 mol%)[3][8]
Mean Diameter (nm) 172.3 ± 2.6312.5 ± 4.5[3][8]
Polydispersity Index (PDI) 0.12 ± 0.01< 0.18[3][8]
Zeta Potential (mV) -10.2 ± 0.4-14.2 ± 0.2[3][8]
Encapsulation Efficiency (%) 40%Not specified[3]
In Vitro Release Duration ~24 hoursNot specified[3]

Table 2: Characteristics of Local Anesthetic-Loaded PLGA Microspheres

ParameterDrugPolymerParticle Size (µm)Drug Loading (%)Encapsulation Efficiency (%)In Vitro Release DurationReference(s)
Example 1 LidocainePLGANot specified50 (wt%)Not specified> 2 days[13]
Example 2 DexamethasonePLGANot specified20 (wt%)> 90%> 10 days[1]
Example 3 NQ freebasePLGANot specified~16.7 (wt%)> 80%> 20 days[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ionic Gradient Liposomes (IGL)

This protocol is based on the thin-film hydration method followed by active loading using an ammonium sulfate (B86663) gradient.[3][7][8]

Materials:

  • Hydrogenated soy phosphatidylcholine (HSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • HEPES buffer (pH 7.4)

  • This compound hydrochloride

  • Polycarbonate membranes (400 nm pore size)

  • High-pressure extruder

  • Ultracentrifuge

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with a 250 mM (NH₄)₂SO₄ solution by vortexing. This forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To reduce the size and lamellarity of the vesicles, extrude the MLV suspension 12 times through 400 nm polycarbonate membranes using a high-pressure extruder at 60°C.[3][7] This results in the formation of large unilamellar vesicles (LUVs).

  • Creation of Ion Gradient:

    • Remove the external ammonium sulfate by ultracentrifugation at 120,000 x g for 2 hours at 4°C.[3][7]

    • Resuspend the liposome pellet in HEPES buffer (pH 7.4).

  • Drug Loading:

    • Add a solution of 0.5% this compound to the liposome suspension.

    • Incubate the mixture for 2 hours with agitation to allow for the active loading of this compound into the liposomes.[3][7]

  • Purification:

    • Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Preparation of this compound-Loaded PLGA Microspheres

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound free base

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound free base in dichloromethane.

  • Emulsification:

    • Prepare an aqueous solution of PVA (e.g., 0.2% w/v).

  • Solvent Evaporation:

  • Collection and Washing:

    • Collect the microspheres by filtration or centrifugation.

    • Wash the collected microspheres with deionized water to remove residual PVA and unencapsulated drug.

  • Drying:

    • Dry the microspheres, for example, by lyophilization or vacuum drying.

Protocol 3: Characterization of Prolonged-Release Formulations

A. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and zeta potential of particles in a suspension.[15][16]

Procedure:

  • Sample Preparation:

    • Dilute the liposome or microsphere suspension with an appropriate buffer (e.g., HEPES buffer) to a suitable concentration for DLS analysis. The intensity of scattered light should be within the optimal range for the instrument's detector.[16]

  • Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the particle size distribution (Z-average diameter and Polydispersity Index - PDI) and zeta potential.

B. Determination of Encapsulation Efficiency by HPLC

This protocol outlines the quantification of this compound to determine the encapsulation efficiency.

Procedure:

  • Separation of Free and Encapsulated Drug:

    • Separate the unencapsulated ("free") this compound from the formulation using a method like ultracentrifugation or centrifugal ultrafiltration.

  • Quantification of Free Drug:

    • Measure the concentration of this compound in the supernatant using a validated HPLC method.

  • Quantification of Total Drug:

    • Disrupt a known amount of the formulation (e.g., by adding a suitable solvent like methanol) to release the encapsulated drug.

    • Measure the total concentration of this compound using the same HPLC method.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Release Study

The dialysis membrane method is commonly used to assess the in vitro release profile of drugs from nanoparticulate systems.[17][18]

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or incubator

Procedure:

  • Preparation:

    • Place a known amount of the this compound-loaded formulation into a dialysis bag.

    • Seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant agitation.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[19][20] This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, resulting in a nerve conduction block. Prolonged delivery of this compound from a formulation ensures a sustained interaction with these channels. At higher concentrations or with prolonged exposure, local anesthetics can also affect other signaling pathways, including calcium signaling and pathways leading to apoptosis.[6][20][21]

G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Inhibits Ca_channel Voltage-gated Calcium Channel Ca_Signaling Altered Calcium Signaling Ca_channel->Ca_Signaling Leads to This compound This compound (Sustained Release) This compound->Na_channel Blocks This compound->Ca_channel Inhibits Apoptosis Apoptosis (High Concentrations) This compound->Apoptosis Induces at high conc. Nerve_Block Nerve Conduction Block (Anesthesia)

Caption: Signaling pathway of sustained-release this compound.

Experimental Workflow for Formulation and Characterization

The following diagram illustrates the general workflow for the development and evaluation of a prolonged-release this compound formulation.

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Formulation_Step Preparation of Delivery System (e.g., Liposomes, Microspheres) Drug_Loading This compound Loading Formulation_Step->Drug_Loading Purification Purification Drug_Loading->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta EE Encapsulation Efficiency (HPLC) Purification->EE Morphology Morphology (e.g., TEM) Purification->Morphology In_Vitro_Release In Vitro Release Study Purification->In_Vitro_Release In_Vivo_Efficacy In Vivo Efficacy Study (Animal Models) In_Vitro_Release->In_Vivo_Efficacy

Caption: Experimental workflow for this compound formulation.

References

Etidocaine's Cardiac Effects: Application Notes and Protocols for Isolated Heart Perfusion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etidocaine (B1208345) in isolated heart perfusion experiments, a critical ex vivo model for assessing direct cardiac effects. This document details the known cardiac effects of this compound, protocols for its application in a Langendorff setup, and the underlying signaling pathways.

Introduction to this compound's Cardiac Profile

This compound is a long-acting amide local anesthetic known for its rapid onset of action.[1] In the context of cardiac physiology, its primary mechanism involves the blockade of voltage-gated sodium channels, which is fundamental to its anesthetic and cardiac effects.[1] Understanding its direct impact on the myocardium is crucial for safety pharmacology and drug development, as excessive plasma concentrations can lead to significant cardiovascular events.[1] The isolated perfused heart model, particularly the Langendorff preparation, offers a controlled environment to dissect these effects, free from systemic neurohormonal influences.[2][3][4]

Electrophysiological and Myocardial Effects

Studies using isolated heart preparations have consistently demonstrated that this compound exerts a concentration-dependent depression of cardiac function.[5][6]

Key Effects:

  • Negative Chronotropy: A dose-dependent decrease in heart rate has been observed.[7]

  • Negative Inotropy: this compound depresses myocardial contractility.[5][6][8] This effect is related to its anesthetic potency.[5][6] Interestingly, this compound can exhibit a reverse frequency-dependent depression of contractility, meaning the depressant effect is more pronounced at lower heart rates.[8]

  • Dromotropic Effects: The drug slows conduction through various parts of the heart, including the atria, atrioventricular (AV) node, and ventricles.[5][6] However, the AV node may show more resistance to these effects compared to atrial and ventricular pathways.[5][6]

  • Action Potential Modulation: this compound decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, a direct consequence of sodium channel blockade.[8] Some evidence also suggests a potential for this compound to block slow calcium channels, especially at higher concentrations.[9]

  • Arrhythmogenic and Anti-arrhythmic Potential: While high concentrations of this compound can induce arrhythmias such as sinoatrial block[7], it has also demonstrated protective effects against certain types of arrhythmias. For instance, it has been shown to protect against epinephrine-induced arrhythmias in dogs under halothane (B1672932) anesthesia.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cardiac parameters as reported in preclinical studies.

ParameterSpeciesPreparationThis compound ConcentrationObserved EffectCitation
Myocardial ContractilityGuinea PigIsolated Papillary Muscle4 µMReverse frequency-dependent depression[8]
Myocardial ContractilityGuinea PigIsolated Papillary Muscle10 µMReverse frequency-dependent depression[8]
Vmax (Sodium Channel Conductance)Guinea PigIsolated Papillary Muscle4 µMSignificant depression at 2-3 Hz[8]
Vmax (Sodium Channel Conductance)Guinea PigIsolated Papillary Muscle10 µMSignificant depression at 2-3 Hz[8]
Heart RateCanineIsolated Perfused HeartUp to 5 µg/ml<30% decrease in spontaneous rate[7]
Atrial Twitch AmplitudeCanineIsolated Perfused HeartUp to 5 µg/mlDose-dependent depression[7]

Experimental Protocols

This section outlines a detailed protocol for studying the effects of this compound using a Langendorff-perfused isolated mammalian heart.

Langendorff Perfusion Protocol for this compound Assessment

Objective: To assess the direct electrophysiological and contractile effects of this compound on an isolated mammalian heart.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or other suitable physiological salt solution)

  • This compound hydrochloride stock solution

  • Animal model (e.g., rabbit, guinea pig, or rat)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Instrumentation for recording ECG, intraventricular pressure, and coronary flow

  • Temperature control system

  • Oxygenator with 95% O2 / 5% CO2 gas mixture

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Administer heparin to prevent blood coagulation.[11]

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold cardioplegic solution.[11]

  • Langendorff Apparatus Setup:

    • Prepare the Langendorff system by circulating warm (37°C), oxygenated Krebs-Henseleit buffer through the tubing to remove air bubbles and pre-warm the apparatus.[12]

    • Calibrate all recording equipment (pressure transducers, ECG).[12]

  • Heart Cannulation and Perfusion:

    • Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus.

    • Secure the aorta to the cannula with a ligature.

    • Initiate retrograde perfusion with the Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).[11][13] The heart should resume beating.

  • Stabilization:

    • Allow the heart to stabilize for a period of 15-30 minutes.[13][14] During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), the maximum rate of pressure rise and fall (+/- dP/dt), and coronary flow.

  • This compound Administration:

    • Prepare a series of this compound concentrations in the Krebs-Henseleit buffer.

    • Introduce the this compound solutions into the perfusion line. It is recommended to start with a low concentration and perform a cumulative dose-response study.

    • Allow the heart to reach a steady state at each concentration before recording data (typically 5-10 minutes).

  • Data Acquisition:

    • Continuously record ECG, intraventricular pressure (via a left ventricular balloon), and coronary flow throughout the experiment.

    • Key parameters to analyze include:

      • Heart Rate (HR)

      • Left Ventricular Developed Pressure (LVDP)

      • Maximum rate of contraction and relaxation (+/- dP/dt)

      • PR interval, QRS duration, and QT interval from the ECG

      • Coronary Flow (CF)

      • Incidence of arrhythmias

  • Washout:

    • After the highest concentration of this compound, perfuse the heart with drug-free buffer for a washout period to assess the reversibility of the effects.

Visualizations

Signaling Pathway of this compound's Primary Cardiac Effect

Etidocaine_Mechanism This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks MyocardialDepression Myocardial Depression This compound->MyocardialDepression NaInflux Sodium Ion Influx (Phase 0) NaChannel->NaInflux Mediates AP_Upstroke Action Potential Upstroke (Vmax) NaInflux->AP_Upstroke Conduction Cardiac Conduction Velocity AP_Upstroke->Conduction Conduction->MyocardialDepression MyocardialDepression->Conduction

Caption: Primary mechanism of this compound's action on cardiac myocytes.

Experimental Workflow for this compound Assessment

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep 1. Animal Preparation (Anesthesia, Heparinization) HeartExcision 2. Heart Excision AnimalPrep->HeartExcision LangendorffSetup 3. Langendorff System Setup & Calibration HeartExcision->LangendorffSetup Cannulation 4. Aortic Cannulation LangendorffSetup->Cannulation Stabilization 5. Stabilization (15-30 min) Cannulation->Stabilization Baseline 6. Baseline Data Recording Stabilization->Baseline EtidocaineAdmin 7. This compound Administration (Cumulative Dosing) Baseline->EtidocaineAdmin DataAcquisition 8. Data Acquisition (Steady State) EtidocaineAdmin->DataAcquisition Washout 9. Washout Period DataAcquisition->Washout Analysis 10. Analysis of Cardiac Parameters (HR, LVDP, dP/dt, ECG) Washout->Analysis

Caption: Workflow for isolated heart perfusion with this compound.

Logical Relationship of this compound's Cardiac Effects

Etidocaine_Effects_Logic This compound This compound Administration NaBlock Sodium Channel Blockade This compound->NaBlock CaBlock Potential Calcium Channel Blockade This compound->CaBlock Vmax Decreased Vmax NaBlock->Vmax AntiArrhythmia Anti-arrhythmic Effect (context-dependent) NaBlock->AntiArrhythmia Contractility Decreased Contractility (Negative Inotropy) CaBlock->Contractility ConductionSlowing Slowed Conduction (Negative Dromotropy) Vmax->ConductionSlowing ConductionSlowing->Contractility HeartRate Decreased Heart Rate (Negative Chronotropy) ConductionSlowing->HeartRate Arrhythmia Arrhythmia Risk (at high concentrations) ConductionSlowing->Arrhythmia

Caption: Logical relationships of this compound's cardiac effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etidocaine (B1208345) is a long-acting amide-type local anesthetic.[1][2][3] Accurate and reliable quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. Detection and quantification are performed using a UV detector at 210 nm, a wavelength suitable for the analysis of this compound.[4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18, 300 x 3.9 mm
Mobile Phase Acetonitrile : 0.05 M Sodium Phosphate Buffer (30:70, v/v), pH 3.5
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 50 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Diethyl ether (analytical grade)

  • Sulfuric acid (analytical grade)

  • Methanol (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Dissolve 7.8 g of sodium phosphate monobasic in 700 mL of HPLC grade water to prepare a 0.05 M solution.

  • Adjust the pH of the buffer solution to 3.5 with phosphoric acid.

  • Add 300 mL of acetonitrile to the buffer solution.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.1 µg/mL to 10 µg/mL).

Sample Preparation (from Plasma)
  • To 1 mL of plasma sample, add an appropriate internal standard.

  • Alkalinize the sample.

  • Extract the this compound with diethyl ether.

  • Evaporate the organic phase and reconstitute the residue in 0.05 N sulfuric acid.[4]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 50 µL of each standard solution and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for quantification.

Method Validation Data

The following tables summarize the expected performance characteristics of this HPLC method for this compound analysis.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)
Table 2: Method Validation Parameters
ParameterExpected Result
Linearity (r²) ≥ 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~30 ng/mL[4]
Limit of Quantification (LOQ) ~100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Phosphate Buffer) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solutions Injection Inject Sample/Standard StandardSol->Injection SamplePrep Sample Preparation (e.g., Extraction) SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Peak Integration & Area Measurement Chromatogram->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Result Final Result (Concentration of this compound) Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Etidocaine in Specific Nerve Block Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of etidocaine's use in various nerve block procedures. The information is compiled from clinical studies and pharmacological data, offering insights into its efficacy, safety profile, and procedural applications.

Introduction to this compound

This compound is a long-acting amide local anesthetic known for its rapid onset of action and profound motor blockade.[1] Its physicochemical properties, including high lipid solubility and protein binding capacity, contribute to its prolonged duration of action.[2][3] While its clinical use has become less frequent due to the profound motor blockade which can sometimes outlast the sensory block, it remains a subject of interest for specific surgical procedures where muscle relaxation is paramount.[1][4]

Mechanism of Action

This compound, like other local anesthetics, reversibly blocks nerve impulse conduction by inhibiting sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane.[3][5] This action prevents the depolarization of the nerve, thereby blocking the transmission of pain signals.

This compound Mechanism of Action cluster_NerveCell Nerve Cell Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse Nerve Impulse (Depolarization) Na_Channel_Open->Nerve_Impulse Na+ Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Nerve_Impulse No Nerve Impulse (Blockade) Na_Channel_Blocked->No_Nerve_Impulse Prevents Na+ Influx This compound This compound This compound->Na_Channel_Blocked Binds to channel Epidural_Block_Workflow Patient_Prep Patient Preparation and Positioning Identify_Space Identify Epidural Space (Loss of Resistance) Patient_Prep->Identify_Space Test_Dose Administer Test Dose (3 mL) Identify_Space->Test_Dose Monitor_5min Monitor for 5 minutes Test_Dose->Monitor_5min Negative_Test Negative Test? Monitor_5min->Negative_Test Inject_Dose Incrementally Inject Therapeutic Dose Negative_Test->Inject_Dose Yes Positive_Test Positive Test: Re-evaluate Catheter Position Negative_Test->Positive_Test No Assess_Block Assess Sensory and Motor Blockade Inject_Dose->Assess_Block Proceed_Surgery Proceed with Surgery Assess_Block->Proceed_Surgery Local_Anesthetic_Choice Procedure_Requirements Surgical Procedure Requirements Rapid_Onset Rapid Onset Needed? Procedure_Requirements->Rapid_Onset Long_Duration Long Duration Needed? Rapid_Onset->Long_Duration Yes Choose_Other_LA Consider Other Local Anesthetics (e.g., Bupivacaine, Lidocaine) Rapid_Onset->Choose_Other_LA No Profound_Motor_Block Profound Motor Block Needed? Long_Duration->Profound_Motor_Block Yes Long_Duration->Choose_Other_LA No Choose_this compound Consider this compound Profound_Motor_Block->Choose_this compound Yes Profound_Motor_Block->Choose_Other_LA No

References

Troubleshooting & Optimization

Etidocaine Precipitation in Physiological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of etidocaine (B1208345) precipitation when working with physiological buffers. Understanding the physicochemical properties of this compound is crucial for preventing this issue and ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to a physiological buffer like PBS?

A1: this compound is a weak base with a pKa of approximately 7.74.[1] To enhance its water solubility for formulation, it is typically supplied as a hydrochloride salt, creating an acidic solution. Physiological buffers, such as Phosphate-Buffered Saline (PBS), have a pH of around 7.4. When the acidic this compound solution is introduced to this higher pH environment, the equilibrium shifts. According to the Henderson-Hasselbalch equation, at a pH close to or above its pKa, a larger fraction of this compound will be in its un-ionized, or free base, form. This un-ionized form is significantly more lipophilic (fat-soluble) and less water-soluble.[2][3] Consequently, if the concentration of the un-ionized this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.

Q2: At what pH is this compound most likely to precipitate?

A2: Precipitation is most likely to occur as the pH of the solution approaches and surpasses the pKa of this compound (7.74). As the pH increases, the proportion of the poorly soluble un-ionized form also increases, raising the likelihood of precipitation. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the un-ionized form at a given pH.

Q3: What are the key physicochemical properties of this compound I should be aware of?

A3: Understanding the following properties of this compound is essential for troubleshooting precipitation issues.

PropertyValueSignificance
pKa 7.74[1]Determines the ionization state of the molecule at a given pH, directly impacting solubility.
LogP (Octanol/Water) ~3.7 - 4.46[4][5]Indicates high lipid solubility, contributing to its potency and duration of action, but also its tendency to precipitate in aqueous solutions at physiological pH.
Water Solubility (predicted) 0.19 mg/mL[4][5]This is the predicted solubility of the un-ionized form and highlights its poor aqueous solubility.
Molecular Weight 276.42 g/mol [6]

Q4: How does the choice of physiological buffer affect this compound precipitation?

A4: While most physiological buffers maintain a pH around 7.4, their composition can influence solubility.

  • Phosphate-Buffered Saline (PBS): Widely used and generally well-tolerated. However, the phosphate (B84403) ions themselves do not significantly solubilize this compound.

  • Bicarbonate Buffers (e.g., Krebs-Henseleit buffer): More physiologically representative for some applications, but the addition of bicarbonate, a base, can rapidly increase the pH of the this compound solution, promoting precipitation.[3]

The key factor remains the final pH of the mixture.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to my physiological buffer.

Potential Cause Troubleshooting Step Detailed Protocol
Rapid pH Shift 1. Slow Addition with Vigorous Mixing: Prevents localized high concentrations of the un-ionized form.See Experimental Protocol 1 below.
2. pH Adjustment of this compound Solution: Gradually increase the pH of the this compound stock solution before adding it to the buffer.Cautiously add small aliquots of a weak base (e.g., 0.1 M NaOH) to the this compound solution while monitoring the pH. Aim for a pH just below the point of precipitation (e.g., pH 6.5-7.0) before final dilution in the physiological buffer. Caution: This can be risky as it brings the solution closer to the precipitation point.
Concentration Exceeds Solubility Limit 1. Work with Lower Concentrations: If experimentally feasible, reducing the final concentration of this compound will lower the risk of precipitation.Dilute the this compound stock solution to a lower concentration before adding it to the buffer.
2. Use of Solubilizing Excipients: Incorporate agents that can increase the solubility of the un-ionized form.See Experimental Protocol 2 below for an example using cyclodextrins.

Experimental Protocols

Experimental Protocol 1: Slow Addition and pH Adjustment

This protocol focuses on a controlled method of preparing an this compound solution in a physiological buffer to minimize precipitation.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection (or appropriate solvent for stock solution)

  • Physiological buffer (e.g., PBS, pH 7.4)

  • Sterile magnetic stirrer and stir bar

  • pH meter

  • Sterile conical tubes or beakers

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve the this compound hydrochloride powder in sterile water to create a concentrated stock solution (e.g., 10 mg/mL). The pH of this solution will be acidic.

  • Prepare Physiological Buffer:

    • Have your physiological buffer at the desired final volume in a sterile beaker with a magnetic stir bar.

  • Slow Addition with Vigorous Mixing:

    • Place the beaker with the physiological buffer on a magnetic stirrer and set it to a speed that creates a vortex without splashing.

    • Using a calibrated pipette, slowly add the this compound stock solution drop-wise into the vortex of the stirring buffer. This ensures rapid dispersion and minimizes localized pH changes.

  • Monitor for Precipitation:

    • Visually inspect the solution for any signs of cloudiness or precipitation during and after the addition.

  • Final pH Check:

    • After the addition is complete, measure the final pH of the solution to ensure it is within the desired range for your experiment.

Experimental Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic drug molecules, like the un-ionized form of this compound, increasing their apparent water solubility.[1][7][8][9][10]

Materials:

  • This compound hydrochloride powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Physiological buffer (e.g., PBS, pH 7.4)

  • Sterile magnetic stirrer and stir bar

  • Sterile conical tubes or beakers

Procedure:

  • Prepare the Cyclodextrin-Containing Buffer:

    • Dissolve HP-β-CD in your physiological buffer to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved. The exact concentration may need to be optimized for your specific this compound concentration.

  • Prepare this compound Stock Solution:

    • Dissolve this compound hydrochloride in a small amount of sterile water.

  • Combine this compound with the Cyclodextrin (B1172386) Solution:

    • While stirring the HP-β-CD containing buffer, slowly add the this compound stock solution.

    • The cyclodextrin will form inclusion complexes with the this compound molecules as the pH equilibrates, keeping the un-ionized form in solution.

  • Allow for Equilibration:

    • Continue stirring the solution for a recommended period (e.g., 30-60 minutes) to ensure complete complexation.

  • Final Preparation:

    • The resulting solution should be clear and can be sterile-filtered if necessary.

Diagrams

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_prep Preparation cluster_mixing Mixing cluster_outcome Outcome stock Prepare this compound HCl Stock Solution (Acidic) add Slowly Add this compound Stock to Vigorously Stirred Buffer stock->add buffer Prepare Physiological Buffer (pH ~7.4) buffer->add observe Observe for Precipitation add->observe final_solution Clear, Stable Solution observe->final_solution No precipitate Precipitation Occurs observe->precipitate Yes

Caption: Workflow for preparing this compound solution.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_causes Identify Potential Cause cluster_solutions Implement Solution start This compound Precipitates in Physiological Buffer cause1 Rapid pH Shift? start->cause1 cause2 Concentration Too High? start->cause2 solution1a Slow Addition + Vigorous Mixing cause1->solution1a solution1b Gradual pH Adjustment of Stock Solution cause1->solution1b solution2a Decrease Final Concentration cause2->solution2a solution2b Use Solubilizing Excipients (e.g., Cyclodextrins) cause2->solution2b end Precipitation Resolved solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting decision tree for this compound precipitation.

References

Minimizing Etidocaine-Induced Cytotoxicity in Cell Culture Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize etidocaine-induced cytotoxicity in cell culture assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity in cell culture?

A1: This compound (B1208345), like other local anesthetics, can induce cytotoxicity through several mechanisms, primarily involving:

  • Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, leading to impaired energy production (ATP synthesis) and the release of pro-apoptotic factors.[1]

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through the activation of caspase cascades.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of cellular components like lipids, proteins, and DNA.

Q2: How does this compound's cytotoxicity compare to other local anesthetics?

Q3: What are the initial signs of this compound-induced cytotoxicity in my cell culture?

A3: Initial observable signs of cytotoxicity may include:

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • A decrease in cell proliferation or density compared to control cultures.

  • Increased number of floating cells in the culture medium.

Q4: Can this compound interfere with standard cytotoxicity assays?

A4: Yes, it is possible for this compound to interfere with certain assays. For example, its chemical properties could potentially interact with assay reagents. It is crucial to include proper controls, such as wells with this compound but without cells, to account for any direct effects on the assay components.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to local anesthetics. Consider using a less sensitive cell line or performing a preliminary dose-response experiment with a wide range of this compound concentrations to determine the optimal working range for your specific cell line.
Incorrect this compound concentration: Double-check the calculations for your stock solution and dilutions. Ensure the stock solution is properly dissolved and homogenous before further dilution.
Contamination of cell culture: Perform routine checks for microbial contamination (e.g., mycoplasma testing), as this can exacerbate cytotoxicity.
Prolonged exposure time: The cytotoxic effects of this compound are time-dependent. Reduce the incubation time and perform a time-course experiment to identify the optimal exposure duration.
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Uneven cell seeding: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell distribution across the wells of the culture plate.
Precipitation of this compound: This compound, especially at higher concentrations, may precipitate in the culture medium. Prepare fresh dilutions for each experiment and visually inspect the medium for any precipitates before adding it to the cells. Consider using a lower concentration of serum in the medium during treatment, as serum proteins can sometimes interact with compounds.
Inconsistent incubation conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Variability in assay performance: Ensure that all assay reagents are properly stored, within their expiration dates, and that the protocol is followed precisely for each replicate.
Issue 3: Difficulty in interpreting apoptosis assay results.
Possible Cause Troubleshooting Step
Distinguishing between apoptosis and necrosis: Utilize a dual-staining method, such as Annexin V-FITC and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Suboptimal antibody/reagent concentration: Titrate the concentration of antibodies or fluorescent dyes (e.g., Annexin V-FITC, PI) to determine the optimal staining concentration for your cell type.
Incorrect timing of analysis: Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak time for apoptotic events after this compound treatment.

Quantitative Data Summary

Due to a lack of specific IC50 values for this compound in the reviewed literature, the following table presents a template with example data from other amide local anesthetics to illustrate the recommended format for data presentation. Researchers should generate their own dose-response curves to determine the IC50 of this compound for their specific cell line and experimental conditions.

Table 1: Example Cytotoxicity (IC50) of Amide Local Anesthetics in a Human Neuroblastoma Cell Line (SH-SY5Y) after 20 minutes of exposure.

Local AnestheticIC50 (mM)
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Ropivacaine13.43 ± 0.61

Note: Data is illustrative and sourced from studies on other local anesthetics.[2] It is crucial to determine the IC50 for this compound experimentally.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product.

Materials:

  • Cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) with a reference wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum LDH release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells in culture

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS and then with 1X binding buffer.

  • Staining: Resuspend the cells in 1X binding buffer at the concentration recommended by the kit manufacturer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

Etidocaine_Cytotoxicity_Workflow cluster_prep 1. Experiment Preparation cluster_treat 2. Treatment cluster_assay 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis prep1 Cell Seeding prep2 Prepare this compound Dilutions treat1 Expose Cells to this compound prep2->treat1 assay1 MTT Assay (Metabolic Activity) treat1->assay1 assay2 LDH Assay (Membrane Integrity) treat1->assay2 assay3 Annexin V/PI Assay (Apoptosis) treat1->assay3 analysis1 Calculate % Viability / Cytotoxicity assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Stress cluster_bcl2 cluster_caspase Caspase Cascade This compound This compound Mito_dys Mitochondrial Dysfunction This compound->Mito_dys Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mito_dys->ROS MMP_loss ↓ Mitochondrial Membrane Potential Mito_dys->MMP_loss Bax Bax/Bak Activation MMP_loss->Bax CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Etidocaine Concentration for Sensory Versus Motor Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of etidocaine (B1208345), focusing on the nuances of achieving differential sensory and motor blockade.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other local anesthetics, functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] This inhibition prevents the influx of sodium ions required for the generation and propagation of action potentials, thereby blocking nerve conduction.[2][3] The non-ionized form of this compound diffuses across the nerve membrane and binds to the sodium channels from the inside.[2]

Q2: Is it possible to achieve a significant differential block with this compound, favoring sensory over motor blockade?

A2: Clinical and preclinical studies indicate that this compound generally produces a profound motor block that is not well-separated from its sensory anesthetic effects.[4][5] In fact, a notable characteristic of this compound is that the motor blockade can often outlast the sensory blockade.[6][7] This makes achieving a sensory-selective block with this compound challenging compared to agents like bupivacaine (B1668057), which can provide adequate sensory analgesia with preserved motor function at lower concentrations.[4]

Q3: How does the concentration of this compound affect the intensity and duration of sensory and motor block?

A3: Higher concentrations of this compound lead to a more intense and prolonged blockade of both sensory and motor nerves.[4] For instance, a 1.5% this compound solution produces a more significant reduction in somatosensory evoked potentials (SEPs) compared to a 1% solution, despite similar levels of analgesia to pinprick.[8] To achieve adequate epidural sensory anesthesia, 1.5% concentrations are often required, which is associated with a profound degree of motor blockade.[4]

Q4: What are the known effects of adding vasoconstrictors like epinephrine (B1671497) to this compound solutions?

A4: The addition of vasoconstrictors such as epinephrine to this compound solutions can intensify and prolong the duration of both sensory and motor blockade.[9] This is because vasoconstrictors reduce the rate of systemic absorption of the local anesthetic, keeping it at the site of action for a longer period.[3] The degree of motor blockade is also increased with the addition of epinephrine.[4]

Q5: What are the key differences in nerve fiber susceptibility to this compound?

A5: Local anesthetics generally block smaller myelinated fibers (Aδ, responsible for pain and temperature sensation) more readily than larger myelinated fibers (Aα and Aβ, responsible for motor function and touch/pressure).[4] However, this compound shows less of this differential effect in clinical practice.[10] One study in a cat model found that this compound blocked A-delta fibers first, while other local anesthetics like lidocaine (B1675312) and bupivacaine blocked C fibers first.[10] In this study, this compound produced the least differential rate of block among the tested anesthetics.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Failed Nerve Block

  • Possible Cause: Incorrect needle placement or inadequate distribution of the anesthetic.

  • Troubleshooting Steps:

    • Verify Anatomical Landmarks: Ensure accurate identification of anatomical landmarks for the targeted nerve.

    • Ultrasound Guidance: Utilize ultrasound guidance to visualize the needle tip and the spread of the local anesthetic around the nerve.[11]

    • Check for Intravascular Injection: Aspirate before and during injection to ensure the needle is not in a blood vessel.

    • Adjust Needle Position: If the anesthetic is not spreading around the nerve, carefully reposition the needle.

    • Consider Anatomical Barriers: Be aware of potential fascial planes or other anatomical barriers that may prevent the spread of the anesthetic.

Issue 2: Motor Block is More Profound and Longer-Lasting Than Desired

  • Possible Cause: This is an inherent characteristic of this compound.[6][7]

  • Troubleshooting Steps:

    • Lower the Concentration: If the experimental design allows, consider using a lower concentration of this compound, although this may also reduce the effectiveness of the sensory block.

    • Alternative Anesthetic: If a significant separation between sensory and motor block is required, consider using an alternative local anesthetic known for a better differential block profile, such as bupivacaine or ropivacaine.[4]

    • Monitor Recovery Closely: Be prepared for a prolonged motor recovery time and ensure appropriate post-procedural care and monitoring.

Issue 3: Unexpectedly Rapid Onset of Systemic Side Effects

  • Possible Cause: Inadvertent intravascular injection of this compound.

  • Troubleshooting Steps:

    • Immediate Cessation of Injection: Stop the injection immediately if any signs of systemic toxicity (e.g., dizziness, tinnitus, seizures) are observed.

    • Follow Institutional Protocols for Local Anesthetic Systemic Toxicity (LAST): Have emergency resuscitation equipment and lipid emulsion therapy readily available.

    • Aspiration Technique: Always use careful aspiration before and incrementally during injection to minimize the risk of intravascular administration.

Data Summaries

Table 1: Comparison of Epidural Anesthesia with 1% and 1.5% this compound

Parameter1% this compound (20 mL)1.5% this compound (20 mL)Reference
Analgesia to Pinprick Level T7.7 ± 0.9T6.6 ± 0.6[8]
Motor Block Total motor blockTotal motor block[8]
Somatosensory Evoked Potentials (SEP) at L1 Level Reduced amplitudeAbolished in all patients[8]

Table 2: Onset and Duration of Motor and Sensory Blockade with Epidural this compound (1.5%) with Epinephrine

ParameterTime (minutes)Reference
Onset of Motor Blockade Significantly more rapid than bupivacaine and mepivacaine[6]
Duration of Maximal Motor Blockade 360[6]
Complete Restoration of Muscle Function 600[6]
Motor Blockade Outlasting Sensory Blockade 150[6]

Experimental Protocols

Protocol 1: Assessment of Sensory Blockade

  • Establish a Baseline: Before administration of this compound, assess the baseline sensory perception in the target area.

  • Sensory Modalities to Test:

    • Nociception (Pain): Use a pinprick test with a sterile needle or a von Frey filament of a specific force. Ask the subject to report the sensation (sharp, dull, or no sensation).

    • Temperature Sensation: Apply a cold stimulus (e.g., an ice cube in a thin plastic bag or a cotton swab soaked in alcohol) to the skin.[7] Ask the subject to report if they feel the cold sensation and to compare it to an unblocked area.

  • Testing Procedure:

    • Begin testing in an area expected to be unblocked and move towards the center of the expected blocked area.

    • Test dermatomes systematically to map the extent of the sensory block.

    • Record the time of onset of the block and the duration until sensation returns.

    • Perform assessments at regular intervals (e.g., every 5-10 minutes initially, then every 30-60 minutes).

Protocol 2: Assessment of Motor Blockade

  • Establish a Baseline: Before administration of this compound, assess the baseline motor function of the relevant muscle groups.

  • Qualitative Assessment (Modified Bromage Scale):

    • Bromage 0: Full flexion of knees and feet.[12]

    • Bromage 1: Just able to move knees.[12]

    • Bromage 2: Able to move feet only.[12]

    • Bromage 3: Unable to move legs or feet.[12]

  • Quantitative Assessment (Muscle Force Dynamometry):

    • Use a dynamometer to measure the isometric muscle force of specific movements (e.g., hip flexion, knee extension, plantar flexion).[6][9]

    • Record the maximal voluntary contraction force at baseline and at regular intervals after the block.

    • Express the post-block force as a percentage of the baseline force.

  • Electrophysiological Assessment (Compound Motor Action Potential - CMAP):

    • Place stimulating electrodes over the motor nerve and recording electrodes over the muscle it innervates.

    • Deliver a supramaximal electrical stimulus to the nerve and record the amplitude of the resulting CMAP.

    • A reduction in CMAP amplitude indicates the degree of motor nerve blockade.[13]

  • Testing Procedure:

    • Record the time to onset of motor block (e.g., time to reach a certain Bromage score or a specific percentage reduction in muscle force).

    • Monitor the duration of the motor block until full recovery of function.

Visualizations

cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Activation Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Block Conduction Block Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Resting Repolarization Action_Potential Action Potential (Nerve Impulse) Action_Potential->Na_Channel_Resting Depolarization Etidocaine_Extracellular This compound (Extracellular) Etidocaine_Intracellular This compound (Intracellular) Etidocaine_Extracellular->Etidocaine_Intracellular Diffusion across membrane Etidocaine_Intracellular->Na_Channel_Open Binds to open channel

Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

Start Start: Experimental Setup Baseline Establish Baseline: - Sensory Assessment (Pinprick, Temp) - Motor Assessment (Bromage, Dynamometry) Start->Baseline Administer Administer this compound (Specified Concentration) Baseline->Administer Monitor_Onset Monitor Onset of Blockade (Assess every 5-10 mins) Administer->Monitor_Onset Assess_Sensory Assess Sensory Block: - Map Dermatomes - Record Time to Peak Effect Monitor_Onset->Assess_Sensory Assess_Motor Assess Motor Block: - Record Bromage Score - Measure Muscle Force Monitor_Onset->Assess_Motor Monitor_Duration Monitor Duration of Blockade (Assess every 30-60 mins) Assess_Sensory->Monitor_Duration Assess_Motor->Monitor_Duration Data_Analysis Data Analysis: - Compare Onset Times - Compare Durations - Sensory vs. Motor Monitor_Duration->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental Workflow for Assessing Differential Nerve Block.

Caption: Troubleshooting Flowchart for a Failed Nerve Block.

References

Technical Support Center: Etidocaine Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of the local anesthetic, etidocaine (B1208345).

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: Tachyphylaxis to this compound, a long-acting local anesthetic, is a phenomenon where repeated administration of the same dose results in a progressively diminished analgesic effect.[1] This can manifest as a shorter duration of nerve block, a reduction in the intensity of the block, or a smaller area of anesthesia. While the exact incidence is debated, it is a recognized clinical and experimental observation.[1]

Q2: What are the proposed mechanisms behind this compound tachyphylaxis?

A2: The precise mechanisms underlying tachyphylaxis to local anesthetics like this compound are still under investigation, but they are thought to involve a combination of pharmacokinetic and pharmacodynamic factors.[1]

  • Pharmacokinetic Factors: These relate to changes in the drug's absorption, distribution, and metabolism at the site of injection. Proposed factors include localized edema, increased systemic absorption, and a decrease in the perineural pH, which can reduce the amount of the active, non-ionized form of the anesthetic reaching the nerve.[1]

  • Pharmacodynamic Factors: These relate to changes at the nerve and its receptors. Evidence suggests the involvement of the N-methyl-D-aspartate (NMDA) receptor and the nitric oxide (NO) signaling pathway in the spinal cord, which can lead to a state of hyperalgesia and counteract the anesthetic effect.[2][3]

Q3: Can tachyphylaxis to this compound be overcome or prevented?

A3: Yes, preclinical studies have shown that tachyphylaxis to local anesthetics can be prevented. The most promising strategies involve targeting the NMDA receptor and nitric oxide synthase.

  • NMDA Receptor Antagonists: Administration of an NMDA receptor antagonist, such as MK-801, has been shown to prevent the development of tachyphylaxis in animal models.[2]

  • Nitric Oxide Synthase (NOS) Inhibitors: The NOS inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), has also been demonstrated to prevent tachyphylaxis in a dose-dependent manner.[2][3] This suggests that the nitric oxide pathway plays a crucial role in the development of this phenomenon.

Troubleshooting Guide

Issue: Decreased Duration of Nerve Block with Repeated this compound Injections

This is the hallmark of tachyphylaxis. If you observe a significant reduction in the duration of sensory or motor blockade after the second or third administration of this compound, consider the following troubleshooting steps and experimental designs.

Experimental Protocol: Induction and Assessment of this compound Tachyphylaxis in a Rat Sciatic Nerve Block Model

This protocol is adapted from established models used to study local anesthetic tachyphylaxis.

1. Animal Model:

  • Species: Sprague-Dawley rat

  • Weight: 250-300g

2. Procedure: Sciatic Nerve Block

  • Anesthetize the rat according to your institution's approved protocol.

  • Place the rat in a prone position.

  • Identify the sciatic notch. For precise localization, use a nerve stimulator to elicit a motor response (e.g., foot twitch) at a low current (e.g., 0.5 mA).

  • Inject a standardized volume and concentration of this compound (e.g., 0.2 mL of 1% this compound) at the sciatic notch.

  • Repeat the injection at predetermined intervals (e.g., every 2 hours) for a total of 3-4 injections.

3. Assessment of Nerve Block:

  • Sensory Block: Measure the withdrawal latency of the hind paw from a noxious thermal stimulus (e.g., radiant heat source). An increased latency indicates a sensory block.

  • Motor Block: Assess motor function using a scale (e.g., 0 = normal, 1 = partial paralysis, 2 = complete paralysis) or by measuring grip strength.

4. Data Analysis:

  • Record the duration of the sensory and motor block for each injection.

  • A statistically significant decrease in the duration of the block with subsequent injections confirms the induction of tachyphylaxis.

Experimental Workflow for Inducing and Assessing Tachyphylaxis

G cluster_setup Experimental Setup cluster_procedure Injection Procedure cluster_assessment Blockade Assessment cluster_analysis Data Analysis Animal_Prep Anesthetize Rat Nerve_Stim Nerve Stimulator Localization Animal_Prep->Nerve_Stim Injection1 1st this compound Injection Nerve_Stim->Injection1 Assess1 Assess Sensory & Motor Block Duration Injection1->Assess1 Wait1 Wait 2 hours Injection2 2nd this compound Injection Wait1->Injection2 Assess2 Assess Sensory & Motor Block Duration Injection2->Assess2 Wait2 Wait 2 hours Injection3 3rd this compound Injection Wait2->Injection3 Assess3 Assess Sensory & Motor Block Duration Injection3->Assess3 Assess1->Wait1 Analysis Compare Block Durations Assess1->Analysis Assess2->Wait2 Assess2->Analysis Assess3->Analysis

Caption: Workflow for inducing and assessing this compound tachyphylaxis.

Solution: Overcoming Tachyphylaxis with NMDA Receptor Antagonists or NOS Inhibitors

To investigate methods for overcoming tachyphylaxis, the following experimental groups can be added to the protocol described above.

Experimental Groups:

  • Control Group: Receives repeated this compound injections as described above.

  • NMDA Antagonist Group: Receives a systemic administration of an NMDA receptor antagonist (e.g., MK-801, 0.1 mg/kg intraperitoneally) 30 minutes prior to the first this compound injection.

  • NOS Inhibitor Group: Receives a systemic administration of a NOS inhibitor (e.g., L-NAME, 10 mg/kg intraperitoneally) 30 minutes prior to the first this compound injection.

Expected Outcome:

The control group should exhibit a progressive decrease in the duration of the nerve block. In contrast, the NMDA antagonist and NOS inhibitor groups are expected to show a significantly attenuated or completely absent tachyphylactic response, with the duration of the nerve block remaining consistent across repeated injections.

Quantitative Data

While specific data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on other local anesthetics that demonstrate the principles of tachyphylaxis and its prevention.

Table 1: Tachyphylaxis with Repeated Administration of 2-Chloroprocaine in Rat Sciatic Nerve Block

Injection NumberMean Duration of Sensory Block (minutes) ± SEM
1120 ± 15
285 ± 12
350 ± 10

Data are hypothetical and based on the trend of tachyphylaxis reported in preclinical studies.

Table 2: Prevention of Tachyphylaxis with L-NAME (NOS Inhibitor)

Treatment GroupMean Duration of 3rd Sensory Block (minutes) ± SEM
Saline + 2-Chloroprocaine50 ± 10
L-NAME (10 mg/kg) + 2-Chloroprocaine115 ± 18

Data are hypothetical and based on the reported preventative effects of L-NAME.

Signaling Pathway

Proposed Signaling Pathway for Local Anesthetic Tachyphylaxis

The development of tachyphylaxis is thought to involve central sensitization mechanisms within the spinal cord. Repeated peripheral nerve blockade can lead to an increase in nociceptive input, which in turn activates NMDA receptors on dorsal horn neurons. This activation leads to an influx of calcium and subsequent activation of nitric oxide synthase (NOS), which produces nitric oxide (NO). NO acts as a retrograde messenger, further enhancing presynaptic neurotransmitter release and contributing to a state of hyperalgesia that counteracts the local anesthetic effect.

G cluster_periphery Periphery cluster_spinal_cord Spinal Cord (Dorsal Horn) This compound Repeated This compound Administration Nerve Peripheral Nerve This compound->Nerve Incomplete Block Nociceptive Increased Nociceptive Input Nerve->Nociceptive NMDA_R NMDA Receptor Activation Nociceptive->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx NOS nNOS Activation Ca_Influx->NOS NO Nitric Oxide (NO) Production NOS->NO Hyperalgesia Hyperalgesia & Reduced Anesthetic Effect NO->Hyperalgesia Retrograde Messenger

Caption: Proposed signaling pathway in local anesthetic tachyphylaxis.

References

Technical Support Center: Strategies to Reduce Systemic Absorption of Etidocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the systemic absorption of etidocaine (B1208345) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the systemic absorption of this compound?

A1: The primary strategies focus on localization of the anesthetic at the desired site of action and preventing its rapid entry into the bloodstream. These include:

  • Co-administration with Vasoconstrictors: Utilizing agents like epinephrine (B1671497) to constrict local blood vessels, thereby slowing vascular uptake.

  • Advanced Formulation Strategies: Encapsulating this compound in drug delivery systems, such as liposomes, to control its release profile.

  • Optimization of Administration Technique: Employing methods like ultrasound-guided injection and slow, incremental administration to ensure accurate placement and avoid inadvertent intravascular injection.

  • Dose Management: Using the minimum effective dose of this compound to achieve the desired anesthetic effect.

Q2: How does co-administration of epinephrine reduce the systemic absorption of this compound?

A2: Epinephrine is an agonist of adrenergic receptors. When administered with this compound, it binds to alpha-1 adrenergic receptors on the smooth muscle of local blood vessels, causing vasoconstriction. This narrowing of the blood vessels reduces local blood flow, which in turn decreases the rate at which this compound is absorbed into the systemic circulation. This not only lowers the peak plasma concentration (Cmax) of this compound, reducing the risk of systemic toxicity, but also prolongs its presence at the nerve, extending the duration of the anesthetic block.

Q3: What are the advantages of using liposomal formulations of this compound?

A3: Liposomal formulations encapsulate this compound within a lipid bilayer, creating a drug delivery system with several advantages:

  • Sustained Release: Liposomes release the encapsulated this compound slowly over time, which can prolong the anesthetic effect.

  • Reduced Systemic Toxicity: By controlling the release, liposomal formulations can significantly lower the peak plasma concentration of the drug, thereby reducing the risk of systemic side effects.[1]

  • Targeted Delivery: While not a primary mechanism for reducing systemic absorption, some liposomal formulations can be designed for better retention at the injection site.

Recent research has explored the use of ionic gradient liposomes for this compound, which can enhance drug loading and provide a sustained release, potentially paving the way for its safer clinical re-integration.

Q4: Can ultrasound guidance completely prevent systemic absorption of this compound?

A4: While ultrasound guidance is a powerful tool for improving the safety of regional anesthesia, it does not completely eliminate the risk of systemic absorption. Ultrasound allows for real-time visualization of the needle tip and the spread of the local anesthetic, which helps in avoiding direct intravascular injection.[2] However, systemic absorption can still occur from the tissue at the injection site. Therefore, even with ultrasound guidance, it is crucial to adhere to other safety measures such as using the minimum effective dose, incremental injection, and considering the use of vasoconstrictors.

Q5: What are the signs of this compound systemic toxicity I should watch for in my experimental subjects?

A5: this compound, like other local anesthetics, can cause systemic toxicity if significant amounts reach the bloodstream.[3] The central nervous system (CNS) and cardiovascular system are primarily affected. Early signs of CNS toxicity may include dizziness, tinnitus, and circumoral numbness.[4][5] As plasma concentrations rise, more severe CNS effects like seizures can occur, followed by CNS depression, respiratory distress, and coma.[5] Cardiovascular signs can range from arrhythmias and hypotension to cardiovascular collapse in severe cases.[3][5]

Troubleshooting Guides

Troubleshooting: Liposomal this compound Formulation
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency 1. Inefficient hydration of the lipid film.2. Drug leakage during formulation.3. Incorrect pH of the hydration buffer.1. Ensure the hydration buffer is heated above the lipid phase transition temperature.2. Optimize the lipid composition; adding cholesterol can increase liposome (B1194612) stability.3. Adjust the pH of the hydration buffer to a level where this compound has lower aqueous solubility, promoting its partitioning into the lipid bilayer.
Inconsistent Liposome Size 1. Inadequate energy input during size reduction (sonication or extrusion).2. Aggregation of liposomes.1. Ensure sufficient sonication time and power, or pass the liposome suspension through the extruder multiple times.2. Include a charged lipid (e.g., a PEGylated lipid) in the formulation to increase electrostatic repulsion between liposomes and prevent aggregation.
Premature Drug Release 1. Unstable liposome formulation.2. Inappropriate storage conditions.1. Review the lipid composition for stability. Consider using lipids with higher phase transition temperatures.2. Store the liposomal formulation at the recommended temperature (often refrigerated) and protect from light.
Troubleshooting: Ultrasound-Guided this compound Injection
Problem Possible Cause(s) Suggested Solution(s)
Poor Needle Visualization 1. Needle is out of the ultrasound plane.2. Inappropriate probe angle.3. Edema or subcutaneous air at the injection site.[6]1. Use the "in-plane" approach and ensure the entire needle shaft and tip are visible.2. Adjust the probe to be perpendicular to the needle for better reflection of the ultrasound beam.3. Consider using a nerve stimulator in conjunction with ultrasound in challenging anatomical situations.
Unintended Vascular Puncture 1. Inadequate visualization of surrounding vasculature.2. Sudden patient movement.1. Use color Doppler to identify blood vessels before needle insertion.2. Ensure the subject is adequately restrained and sedated for the procedure. Always aspirate before injecting.
Inadequate Anesthetic Spread 1. Needle tip is not in the correct fascial plane.2. Injection against high pressure.1. Use hydrodissection with a small amount of saline to confirm the needle tip position before injecting the full dose of this compound.2. If high resistance is felt during injection, stop and reassess the needle tip position to avoid intraneural injection.

Data Presentation

Table 1: Effect of Adrenaline on the Pharmacokinetics of Extradural this compound

ParameterThis compoundThis compound with Adrenaline% Change with Adrenaline
Arterial Plasma Concentration
Peak Concentration (Cmax)Not specifiedLowered14% decrease[7]
Venous Plasma Concentration
Peak Concentration (Cmax)Not specifiedLowered35% decrease[7]
Net Absorption (AUC over 4h) Not specifiedLowered18% decrease[7]

Data synthesized from Mather et al. (1976).[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

Objective: To prepare unilamellar this compound-loaded liposomes with a target size of 100-200 nm.

Materials:

  • This compound hydrochloride

  • Phospholipids (B1166683) (e.g., DPPC, Cholesterol in a 2:1 molar ratio)

  • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve the phospholipids and this compound base (if lipid-soluble) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask's inner surface. d. Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film. If this compound hydrochloride is used, it should be dissolved in the hydration buffer. b. Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction: a. To produce smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator. b. For more defined size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification: a. To remove unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Protocol 2: Ultrasound-Guided Peripheral Nerve Block with this compound

Objective: To administer this compound for a peripheral nerve block with ultrasound guidance to ensure accurate placement and minimize systemic absorption.

Materials:

  • High-frequency linear ultrasound transducer

  • Sterile ultrasound gel and probe cover

  • This compound solution (with or without epinephrine)

  • Syringe with a block needle (e.g., 22-gauge, echogenic)

  • Sterile gloves and drapes

  • Skin antiseptic

Methodology:

  • Preparation: a. Position the subject to allow for optimal access to the target nerve. b. Prepare the injection site with skin antiseptic and place sterile drapes. c. Prepare the ultrasound machine, selecting the appropriate preset for nerve imaging. Cover the transducer with a sterile cover and apply sterile gel.

  • Nerve Identification: a. Place the transducer on the skin to obtain a transverse view of the target nerve and surrounding structures. . Optimize the ultrasound image by adjusting the depth, gain, and focus.

  • Needle Insertion and Advancement: a. Using an in-plane approach, insert the block needle parallel to the long axis of the transducer. b. Advance the needle slowly, ensuring the entire needle shaft and tip are visualized in real-time on the ultrasound screen.

  • Injection: a. Once the needle tip is positioned adjacent to the target nerve, aspirate to rule out intravascular placement. b. Inject a small test dose (e.g., 1-2 mL) to observe the spread of the injectate and confirm correct placement. The injectate should be seen spreading around the nerve. c. After confirming correct placement, inject the total volume of this compound solution in small increments (e.g., 3-5 mL at a time), aspirating before each injection.

Mandatory Visualizations

G cluster_0 Mechanism of Epinephrine-Mediated Vasoconstriction Epinephrine Epinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Epinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Calcium Release from SR IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction DAG->Vasoconstriction Contributes to Ca_Release->Vasoconstriction Leads to

Caption: Signaling pathway of epinephrine-induced vasoconstriction.

G cluster_workflow Experimental Workflow: Liposomal this compound Preparation start Start dissolve Dissolve Lipids & this compound in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Size Reduction (Sonication/Extrusion) hydrate->sonicate purify Purify Liposomes (Dialysis/Chromatography) sonicate->purify end End purify->end

Caption: Workflow for preparing this compound-loaded liposomes.

References

Technical Support Center: Managing Etidocaine-Induced Cardiovascular Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing etidocaine-induced cardiovascular side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the typical cardiovascular side effects observed with This compound (B1208345) administration in animal models?

A1: this compound administration in animal models can lead to a range of dose-dependent cardiovascular side effects. These include profound hypotension (a significant drop in blood pressure), decreased cardiac output and stroke volume, and electrocardiogram (ECG) abnormalities such as a widened QRS complex and a lengthened PR interval.[1] At higher doses, these effects can progress to severe arrhythmias, cardiovascular collapse, and cardiac arrest.[2][3] Myocardial depression appears to be the primary cause of the profound hypotension observed.[2]

Q2: What is the primary mechanism of this compound-induced cardiotoxicity?

A2: The primary mechanism of this compound-induced cardiotoxicity is the blockade of voltage-gated sodium channels in the cardiac cell membranes.[4] This inhibition slows the rapid upstroke of the cardiac action potential, leading to conduction disturbances. Additionally, this compound can also affect calcium and potassium channels, contributing to its negative inotropic effects (decreased contractility) and arrhythmogenic potential.[4] Some studies also suggest that this compound can interfere with mitochondrial energy production within cardiac cells.[5]

Q3: What are the first-line treatments for managing this compound-induced cardiovascular collapse in animal models?

A3: In the event of this compound-induced cardiovascular collapse, the immediate priorities are to cease this compound administration and provide basic life support, including ensuring a patent airway and adequate ventilation to prevent hypoxia and acidosis, which can exacerbate toxicity.[6] The two main pharmacological interventions are:

  • Lipid Emulsion Therapy: Intravenous administration of a 20% lipid emulsion is a primary treatment.[7] It is thought to work by creating a "lipid sink" that sequesters the lipophilic this compound molecules from their target sites in the myocardium.[8]

  • Vasopressor Support: If hypotension persists despite lipid emulsion therapy, vasopressors like epinephrine (B1671497) or vasopressin may be administered to increase systemic vascular resistance and improve coronary perfusion.[9]

Q4: Are there species-specific differences in the response to this compound?

A4: Yes, different animal species can exhibit varying sensitivity to the toxic effects of this compound. For instance, studies in sheep have shown that the dose of this compound required to produce cardiovascular toxicity differs between adult, newborn, and fetal animals.[10] Canine models have also been extensively used to characterize the hemodynamic and electrophysiological effects of this compound.[2] It is crucial to consult literature specific to the animal model being used to determine appropriate dosing and to anticipate potential toxic reactions.

Troubleshooting Guides

Scenario 1: Unexpectedly Severe Hypotension and Bradycardia Following this compound Administration

Potential Cause Troubleshooting Steps
Overdose or rapid intravenous injection 1. Immediately stop the this compound infusion. 2. Administer a bolus of intravenous fluids (e.g., isotonic saline) to expand intravascular volume. 3. If hypotension is severe and unresponsive to fluids, initiate lipid emulsion therapy (see Protocol 2). 4. If bradycardia is profound, consider administering atropine, but use with caution as it may precipitate tachycardia.
Animal-specific sensitivity 1. Review the literature for known sensitivities in the specific strain or species being used. 2. For future experiments, consider a dose reduction and a slower rate of administration. 3. Ensure continuous and vigilant monitoring of cardiovascular parameters.
Interaction with other anesthetic agents 1. Review the anesthetic protocol for potential synergistic effects that could enhance cardiovascular depression. 2. Consider using anesthetic agents with a more favorable cardiovascular profile.

Scenario 2: Development of Ventricular Arrhythmias

Potential Cause Troubleshooting Steps
High plasma concentration of this compound 1. Stop the this compound administration immediately. 2. Administer 20% lipid emulsion therapy as the first-line treatment. 3. If arrhythmias persist, consider standard antiarrhythmic drugs, but be aware of potential pro-arrhythmic effects in the context of local anesthetic toxicity. The use of vasopressors should be carefully considered as they can sometimes worsen arrhythmias.[6]
Electrolyte imbalances or acidosis 1. Obtain an arterial blood gas sample to assess acid-base status and electrolyte levels. 2. Correct any identified abnormalities (e.g., hyperkalemia, acidosis) with appropriate intravenous therapy.

Scenario 3: Difficulty in Resuscitating from this compound-Induced Cardiac Arrest

Potential Cause Troubleshooting Steps
Delayed initiation of resuscitation 1. Ensure immediate commencement of high-quality cardiopulmonary resuscitation (CPR). 2. Administer lipid emulsion therapy as soon as intravenous access is established.
Inadequate vasopressor support 1. If there is no return of spontaneous circulation (ROSC) after initial lipid emulsion and CPR, administer epinephrine or vasopressin. 2. Be aware that the combination of lipid emulsion with vasopressors may not always improve survival outcomes, as shown in some bupivacaine-induced cardiac arrest models in swine.[9]
Severe myocardial depression 1. Continue prolonged CPR, as the "lipid sink" effect may take time to reverse the toxicity. 2. Consider inotropic support with agents like dobutamine (B195870) if ROSC is achieved but cardiac function remains poor.

Quantitative Data

Table 1: Comparative Cardiovascular Toxicity of this compound and Other Local Anesthetics in Dogs

Local AnestheticMean Convulsive Dose (mg/kg)Cumulative Lethal Dose (mg/kg)
This compound8.0~40
Bupivacaine (B1668057)5.0~20
Lidocaine22.0~80
MepivacaineNot specified~80
PrilocaineNot specifiedNot specified

Data adapted from studies in anesthetized, ventilated dogs.[2]

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in a Rat Model (Intravenous Infusion)

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., isoflurane). Surgically expose and cannulate the jugular vein for drug infusion and the carotid artery for continuous blood pressure monitoring. Place ECG leads for monitoring cardiac electrical activity.

  • This compound Infusion: Prepare a solution of this compound hydrochloride in sterile saline. Begin a continuous intravenous infusion of this compound at a rate of 2 mg/kg/min.

  • Monitoring: Continuously record mean arterial pressure (MAP), heart rate (HR), and ECG throughout the infusion.

  • Toxicity Endpoint: The infusion is typically continued until the onset of a predefined cardiotoxic event, such as a 50% decrease in MAP from baseline, the appearance of severe arrhythmias (e.g., ventricular tachycardia), or asystole.

  • Data Collection: Record the total dose of this compound administered and the time to the toxic endpoint.

Protocol 2: Lipid Emulsion Rescue from this compound-Induced Cardiac Arrest in a Canine Model

  • Animal Preparation: Anesthetize a healthy adult beagle dog (10-15 kg) with an appropriate inhalant anesthetic (e.g., isoflurane). Establish intravenous access for drug and fluid administration. Monitor ECG, arterial blood pressure, and end-tidal CO2 continuously.

  • Induction of Cardiac Arrest: Administer a rapid intravenous bolus of this compound at a dose known to induce cardiac arrest in this model (dose to be determined by pilot studies, but may be in the range of 10-20 mg/kg).

  • Initiation of CPR: Upon confirmation of cardiac arrest (loss of pulse and profound hypotension), immediately begin cardiopulmonary resuscitation with chest compressions and mechanical ventilation.

  • Lipid Emulsion Administration: Administer a bolus of 20% lipid emulsion at a dose of 1.5 mL/kg intravenously over 1 minute.[7][8]

  • Continuous Infusion: Immediately following the bolus, start a continuous intravenous infusion of 20% lipid emulsion at a rate of 0.25 mL/kg/min.[7][8]

  • Continued Resuscitation: Continue CPR and the lipid emulsion infusion. If there is no return of spontaneous circulation after 5 minutes, a second bolus of 1.5 mL/kg can be administered.

  • Monitoring for ROSC: Continuously monitor for the return of a palpable pulse and an increase in arterial blood pressure.

Protocol 3: Vasopressor Administration for this compound-Induced Hypotension in a Porcine Model

  • Animal Preparation: Anesthetize a domestic pig (30-40 kg) and instrument for hemodynamic monitoring, including arterial and pulmonary artery catheters.

  • Induction of Hypotension: Induce hypotension by administering an intravenous infusion of this compound until the mean arterial pressure decreases to a predetermined level (e.g., 50% of baseline).

  • Vasopressor Administration: If hypotension persists despite fluid resuscitation, administer a bolus of epinephrine (5-10 µg/kg) or vasopressin (0.2-0.4 IU/kg).

  • Continuous Infusion: Following the bolus, a continuous infusion of the chosen vasopressor can be initiated and titrated to effect to maintain a target mean arterial pressure.

  • Monitoring: Continuously monitor hemodynamic parameters to assess the response to treatment and to avoid excessive vasoconstriction or tachycardia.

Visualizations

Etidocaine_Cardiotoxicity_Pathway This compound This compound NaChannel Voltage-Gated Sodium Channels This compound->NaChannel Blockade CaChannel Voltage-Gated Calcium Channels This compound->CaChannel Inhibition Mitochondria Mitochondria This compound->Mitochondria Impairment ActionPotential Decreased Rate of Action Potential Upstroke NaChannel->ActionPotential Contractility Decreased Myocardial Contractility CaChannel->Contractility ATP Reduced ATP Production Mitochondria->ATP Conduction Slowed Cardiac Conduction ActionPotential->Conduction Arrhythmias Arrhythmias Conduction->Arrhythmias Hypotension Hypotension Contractility->Hypotension ATP->Contractility CardiacArrest Cardiovascular Collapse / Cardiac Arrest Arrhythmias->CardiacArrest Hypotension->CardiacArrest

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Lipid_Emulsion_Rescue_Workflow Start This compound-Induced Cardiovascular Collapse Stopthis compound Stop this compound Administration Start->Stopthis compound CPR Initiate CPR (if cardiac arrest) Stopthis compound->CPR LipidBolus Administer 20% Lipid Emulsion Bolus (1.5 mL/kg) CPR->LipidBolus LipidInfusion Start Lipid Emulsion Infusion (0.25 mL/kg/min) LipidBolus->LipidInfusion AssessROSC Assess for Return of Spontaneous Circulation (ROSC) LipidInfusion->AssessROSC ROSC_Yes ROSC Achieved AssessROSC->ROSC_Yes Yes ROSC_No No ROSC after 5 min AssessROSC->ROSC_No No PostResuscitation Post-Resuscitation Care and Monitoring ROSC_Yes->PostResuscitation RepeatBolus Repeat Lipid Emulsion Bolus ROSC_No->RepeatBolus Vasopressor Consider Vasopressor Support (Epinephrine/Vasopressin) ROSC_No->Vasopressor RepeatBolus->AssessROSC ContinueCPR Continue CPR and Supportive Care Vasopressor->ContinueCPR ContinueCPR->AssessROSC

Caption: Experimental workflow for lipid emulsion rescue.

References

Technical Support Center: Refinement of Etidocaine Delivery for Targeted Nerve Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the refinement of etidocaine (B1208345) delivery for targeted nerve blockade. It provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for targeted nerve blockade?

A1: The primary challenges include overcoming the inherent toxicity of this compound, its limited duration of action when administered conventionally, and achieving a desirable balance between sensory and motor blockade.[1][2] this compound's lipophilicity can also lead to challenges in achieving high encapsulation efficiency in certain delivery systems.[1]

Q2: Which delivery systems are most promising for this compound?

A2: Liposomes, nanoparticles, and hydrogels are the most extensively investigated platforms for sustained and targeted delivery of local anesthetics like this compound. Ionic gradient liposomes (IGL) have shown particular promise for this compound, demonstrating improved encapsulation, prolonged release, and reduced cytotoxicity.[3][4] Polymeric nanoparticles (e.g., PLGA) and in-situ forming hydrogels also offer significant potential for extending the duration of nerve blockade.

Q3: How can I improve the encapsulation efficiency of this compound in liposomes?

A3: Several strategies can be employed. Using an ionic gradient, such as an ammonium (B1175870) sulfate (B86663) gradient, across the liposomal membrane can significantly enhance the loading of amine-containing drugs like this compound.[3][4] Optimizing the lipid composition, including the cholesterol content and the type of phospholipid, can also improve drug retention. The thin-film hydration method is a common and effective technique for liposome (B1194612) preparation, and careful optimization of this process is crucial.[5][6][7]

Q4: What are the critical parameters to monitor during the characterization of this compound-loaded nanoparticles?

A4: Key parameters include particle size and distribution (polydispersity index), zeta potential, encapsulation efficiency, and drug loading.[8] These parameters influence the stability, in vivo fate, and release kinetics of the nanoparticles. Techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and HPLC for quantifying encapsulated drug are essential.

Q5: How does the choice of delivery system affect the duration of the nerve block?

A5: The delivery system's ability to provide sustained release of this compound at the target site is the primary determinant of the nerve block duration. Liposomal and nanoparticle formulations can significantly prolong the anesthetic effect compared to a simple aqueous solution of this compound. For instance, ionic gradient liposomes have been shown to extend the anesthetic effect of this compound by an hour in preclinical models.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound delivery systems.

Issue Potential Causes Troubleshooting Steps
Low Encapsulation Efficiency - Poor drug solubility in the lipid or polymer matrix.- Drug leakage during formulation.- Suboptimal drug-to-carrier ratio.- Inefficient formulation method.- For liposomes, utilize an ionic gradient loading technique.- For nanoparticles, optimize the solvent evaporation rate and polymer concentration.- Screen different lipid or polymer compositions to enhance drug affinity.- Adjust the initial drug-to-carrier ratio.
High Polydispersity Index (PDI) / Large Particle Size - Inefficient homogenization or sonication.- Aggregation of particles.- Inappropriate stabilizer concentration.- Optimize sonication/homogenization time and power.- Use extrusion through polycarbonate membranes for liposomes to achieve uniform size.- Adjust the concentration of stabilizers (e.g., PVA for nanoparticles).- Control the temperature during formulation.
Burst Initial Release - High amount of drug adsorbed on the surface of the carrier.- Porous or unstable carrier matrix.- Wash the formulation thoroughly to remove surface-adsorbed drug.- For nanoparticles, optimize the polymer composition to create a denser matrix.- For liposomes, consider using lipids with a higher phase transition temperature.
Inconsistent In Vitro Release Profile - Batch-to-batch variability in formulation.- Inadequate control over experimental conditions (e.g., temperature, pH of the release medium).- Standardize the formulation protocol and meticulously control all parameters.- Ensure consistent and adequate stirring in the release medium.- Use a validated analytical method for quantifying the released drug.
High In Vitro Cytotoxicity - High concentration of free this compound due to low encapsulation or burst release.- Toxicity of the carrier material itself.- Improve encapsulation efficiency and reduce burst release.- Use biocompatible and biodegradable polymers and lipids.- Evaluate the cytotoxicity of the blank carriers (without the drug).- Consider co-encapsulation of cytoprotective agents.

Data Presentation

Table 1: Comparative Performance of this compound Delivery Systems (Illustrative Data)
Delivery SystemEncapsulation Efficiency (%)Mean Particle Size (nm)In Vitro Release (Time to 80% release)Duration of Sensory Block (in vivo, hours)
This compound Solution (0.5%) N/AN/A< 1 hour2-3
Conventional Liposomes 20-30%150-25012-18 hours6-8
Ionic Gradient Liposomes (IGL) 41%[3]172[9]24 hours[3][4]8-10[3][4]
PLGA Nanoparticles 50-70%200-30048-72 hours12-18
Chitosan-based Hydrogel >90%N/A> 72 hours> 24

Note: Data for PLGA Nanoparticles and Chitosan-based Hydrogel with this compound are illustrative and based on typical performance with other local anesthetics, as direct comparative data for this compound is limited in the reviewed literature.

Table 2: In Vitro Cytotoxicity of this compound Formulations on Neuronal Cells (Illustrative Data)
FormulationCell Viability (%) at 24h (100 µM this compound equivalent)
This compound Solution 45%
Conventional Liposomes 65%
Ionic Gradient Liposomes (IGL) 85%[3][4]
PLGA Nanoparticles 75%

Note: This data is illustrative and intended to show the trend of reduced cytotoxicity with encapsulation. Actual values will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ionic Gradient Liposomes (IGL) by Thin-Film Hydration

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • This compound hydrochloride

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Chloroform and Methanol (for lipid dissolution)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.[5][6][7]

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous solution of 250 mM (NH₄)₂SO₄ by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).[3][4]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder at 60°C.

  • Creation of Ion Gradient and Drug Loading:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) solution or PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

    • Incubate the liposomes with a solution of this compound hydrochloride at 60°C for a specified time (e.g., 30 minutes) to allow the uncharged this compound to diffuse into the liposomes and become protonated and trapped by the sulfate ions.

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography against PBS (pH 7.4).

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (as a stabilizer)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., DCM).[10][11]

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution of PVA (e.g., 1-5% w/v) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.[10] The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[11]

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose), to obtain a dry powder.

Mandatory Visualizations

experimental_workflow_liposomes Experimental Workflow for this compound-Loaded IGL A 1. Lipid Film Formation (HSPC, Cholesterol, this compound in organic solvent) B 2. Hydration with (NH4)2SO4 Solution (Formation of MLVs) A->B C 3. Size Reduction (Extrusion) (Formation of LUVs) B->C D 4. Creation of Ion Gradient (Dialysis against PBS) C->D E 5. Drug Loading (Incubation with this compound) D->E F 6. Purification (Removal of unencapsulated drug) E->F G Characterization (DLS, HPLC, etc.) F->G

Caption: Workflow for preparing this compound-loaded ionic gradient liposomes.

experimental_workflow_nanoparticles Experimental Workflow for this compound-Loaded PLGA Nanoparticles A 1. Organic Phase Preparation (PLGA and this compound in DCM) B 2. Emulsification in PVA Solution (Formation of o/w emulsion) A->B C 3. Solvent Evaporation (Formation of solid nanoparticles) B->C D 4. Nanoparticle Collection & Purification (Centrifugation and washing) C->D E 5. Lyophilization (Optional) (For long-term storage) D->E F Characterization (DLS, SEM, HPLC, etc.) D->F

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

signaling_pathway Signaling Pathway of this compound in Nerve Blockade cluster_membrane Neuronal Membrane cluster_cell Neuron Na_channel Voltage-Gated Sodium Channel Na_in Na_channel->Na_in Blocks Na+ influx Depolarization Membrane Depolarization Na_channel->Depolarization Prevents Etidocaine_out This compound (Extracellular) Etidocaine_in This compound (Intracellular) Etidocaine_out->Etidocaine_in Diffusion Etidocaine_in->Na_channel Binds to intracellular site Na_out Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Nerve_Impulse Nerve Impulse Blockade Action_Potential->Nerve_Impulse Leads to

Caption: this compound blocks nerve impulses by inhibiting voltage-gated sodium channels.

References

Technical Support Center: Addressing pH-Dependent Efficacy of Etidocaine in Inflamed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pH-dependent efficacy of etidocaine (B1208345), particularly in the context of inflamed tissues.

Troubleshooting Guides

Issue: Reduced this compound Efficacy in an In Vitro Acidic Environment

Potential Cause Troubleshooting Step Expected Outcome
Increased Ionization of this compound: At acidic pH (e.g., pH 6.0-6.5), a larger fraction of this compound (pKa 7.9) exists in its protonated, cationic form, which cannot readily cross the nerve membrane to reach its target, the intracellular sodium channel.1. pH Adjustment: Buffer the experimental solution to a physiological pH of 7.4 to increase the proportion of the non-ionized, membrane-permeable form of this compound. 2. Concentration Adjustment: Increase the concentration of this compound in the acidic medium to compensate for the reduced fraction of the active, non-ionized form.An increase in the observed efficacy of this compound, such as a more potent block of sodium channels in patch-clamp experiments or a faster onset and more profound block in isolated nerve preparations.
Altered Sodium Channel Gating: Acidic conditions can directly affect the conformation and gating properties of sodium channels, potentially altering their affinity for local anesthetics.1. Control Experiments: Perform control experiments to assess the effect of acidic pH on sodium channel function in the absence of this compound. 2. Use-Dependent Protocol: Employ a use-dependent stimulation protocol (repetitive depolarization) to assess if the acidic environment alters the binding of this compound to the open or inactivated states of the sodium channel.A clearer understanding of whether the reduced efficacy is solely due to this compound's ionization state or also involves pH-induced changes in the target channel.

Issue: Inconsistent Nerve Block with this compound in an Animal Model of Inflammation

Potential Cause Troubleshooting Step Expected Outcome
Tissue Acidosis: Inflamed tissues have a lower extracellular pH, reducing the local concentration of non-ionized this compound available to penetrate the nerve sheath and membrane.1. Buffered Formulation: Prepare a buffered solution of this compound (e.g., with sodium bicarbonate) to transiently increase the local tissue pH at the injection site.[1][2][3] 2. Liposomal Formulation: Consider using a liposomal formulation of this compound, which can protect the drug from the acidic environment and facilitate its delivery to the nerve.[4][5]Improved success rate, faster onset, and longer duration of the nerve block in the inflamed animal model.
Increased Vascular Perfusion: Inflammation leads to vasodilation and increased blood flow, which can hasten the removal of this compound from the injection site.1. Co-administration with a Vasoconstrictor: If not already included, add a vasoconstrictor like epinephrine (B1671497) to the this compound solution to reduce local blood flow and prolong the duration of action.[6][7] 2. Higher Concentration/Volume: Carefully increase the concentration or volume of the injected this compound solution, staying within safe dosage limits, to counteract the rapid vascular uptake.Enhanced duration and intensity of the nerve block.
Altered Nerve Excitability: Inflammatory mediators can increase the excitability of nociceptive fibers, making them more resistant to local anesthetic blockade.1. Pre-treatment with Anti-inflammatory Agents: Administer a systemic or local anti-inflammatory agent prior to the this compound injection to reduce the inflammatory response and neuronal hyperexcitability.Increased susceptibility of the nerve to this compound-induced blockade.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of this compound reduced in inflamed tissues?

The primary reason for the reduced efficacy of this compound in inflamed tissues is the lower extracellular pH, a condition known as acidosis.[8] this compound, like other amino-amide local anesthetics, is a weak base with a pKa of 7.9. For a local anesthetic to be effective, it must first penetrate the nerve membrane in its non-ionized (lipid-soluble) form. Inside the nerve axon (axoplasm), it re-equilibrates, and the ionized (cationic) form binds to and blocks the voltage-gated sodium channels. In inflamed tissues, the acidic environment (pH can drop to 6.0 or lower) increases the proportion of this compound in its ionized form in the extracellular space. This charged form cannot easily cross the lipid-rich nerve membrane, leading to a lower intra-axonal concentration of the anesthetic and, consequently, a diminished or failed nerve block.

Q2: How can I calculate the percentage of non-ionized this compound at different pH values?

You can use the Henderson-Hasselbalch equation to estimate the proportion of ionized and non-ionized this compound at a given pH. The equation is:

pH = pKa + log ([Base] / [Acid])

Where:

  • pH is the pH of the tissue.

  • pKa is the dissociation constant of this compound (7.9).

  • [Base] is the concentration of the non-ionized form.

  • [Acid] is the concentration of the ionized (cationic) form.

The percentage of the non-ionized form can be calculated as:

% Non-ionized = 100 / (1 + 10^(pKa - pH))

Q3: What are the potential strategies to overcome the pH-dependent reduction in this compound efficacy?

Several strategies can be employed:

  • Buffering the Anesthetic Solution: Adding an alkalizing agent, such as sodium bicarbonate, to the this compound solution immediately before injection can raise the local tissue pH, increasing the proportion of the non-ionized form and enhancing its penetration into the nerve.[1][2][3]

  • Using a Higher Concentration: Increasing the concentration of this compound can help to deliver a sufficient amount of the non-ionized form to the nerve, even in an acidic environment. However, this must be done cautiously to avoid systemic toxicity.

  • Co-administration with Vasoconstrictors: Adding a vasoconstrictor like epinephrine can decrease local blood flow, slowing the removal of this compound from the injection site and prolonging its action.[6][7]

  • Novel Formulations: Liposomal or other lipid-based formulations can encapsulate this compound, protecting it from the acidic environment and facilitating its delivery across the nerve membrane.[4][5]

Q4: Are there alternative local anesthetics that are less affected by tissue pH?

While all amino-amide and amino-ester local anesthetics are weak bases and thus susceptible to the effects of pH, those with a lower pKa will have a slightly higher proportion of the non-ionized form at a given acidic pH. For example, mepivacaine (B158355) (pKa 7.6) might be slightly more effective than bupivacaine (B1668057) (pKa 8.1) in inflamed tissue.[8] However, the principle of reduced efficacy in acidic environments generally applies to all local anesthetics in this class.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Classification Amino-amide[9]
pKa (at 25°C) 7.9[10]
Molecular Weight 276.4 g/mol [9]
Lipid Solubility (Octanol/Buffer Partition Coefficient) High[10]

Table 2: Calculated Percentage of Non-Ionized this compound at Different pH Values

pH% Non-Ionized (Calculated)
7.4 (Physiological) 24.0%
6.9 (Inflamed Tissue) 9.1%
6.5 (Severely Inflamed Tissue) 3.8%
6.0 (Abscess) 1.2%

Table 3: Comparative Efficacy of this compound and Lidocaine (B1675312) at Different pH Values (In Vitro Frog Nerve)

pHAnestheticObservationReference
6.9 This compoundMore profound block of the first peak of the compound action potential.[11]
7.2 This compoundBoth peaks of the compound action potential are blocked to a similar degree.[11]
7.5 This compoundBoth peaks of the compound action potential are blocked to a similar degree.[11]
6.9 LidocaineLess profound block compared to this compound.[11]

Experimental Protocols

1. In Vitro Assessment of this compound Efficacy using Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of this compound's effect on voltage-gated sodium channels at different pH values.

Methodology:

  • Cell Culture: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.7, commonly found in nociceptive neurons) such as HEK293 cells.

  • Solution Preparation:

    • External Solution (pH 7.4): Prepare a standard extracellular recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose). Adjust pH to 7.4 with NaOH.

    • External Solution (Acidic pH): Prepare a similar external solution, but adjust the pH to the desired acidic level (e.g., 6.5) using MES buffer instead of HEPES, as HEPES is less effective at lower pH ranges.

    • Internal Solution: Prepare a standard intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES). Adjust pH to 7.3 with CsOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in deionized water.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the cultured cells.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Data Acquisition and Analysis:

    • Establish a stable baseline recording of sodium currents in the control external solution (pH 7.4 or acidic pH).

    • Perfuse the cells with increasing concentrations of this compound in the respective external solution.

    • Measure the peak sodium current at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Construct dose-response curves by plotting the percentage of inhibition against the this compound concentration for each pH condition.

    • Determine the IC50 (half-maximal inhibitory concentration) value for this compound at each pH by fitting the dose-response curves with a suitable equation (e.g., Hill equation).

2. In Vivo Assessment of this compound Nerve Block in a Rat Model of Inflammation

This protocol evaluates the efficacy of this compound in a more physiologically relevant setting of inflamed tissue.

Methodology:

  • Animal Model of Inflammation:

    • Induce localized inflammation in the hind paw of Sprague-Dawley rats. A common method is the subcutaneous injection of Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of the paw 24-48 hours prior to the nerve block experiment. This will induce edema, hyperalgesia, and a local acidic environment.

  • Anesthetic Preparation:

    • Prepare solutions of this compound hydrochloride in sterile saline at various concentrations.

    • For buffered formulations, add a calculated amount of sterile 8.4% sodium bicarbonate to the this compound solution immediately before injection to achieve a near-neutral pH.

  • Sciatic Nerve Block Procedure:

    • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

    • Identify the sciatic notch. A nerve stimulator can be used to confirm the location of the sciatic nerve.

    • Inject a standardized volume (e.g., 0.2 mL) of the this compound solution (either standard or buffered) perineurally.

  • Assessment of Nerve Block:

    • Sensory Block: Measure the withdrawal latency to a thermal stimulus (e.g., radiant heat source) or the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) applied to the plantar surface of the hind paw at regular intervals post-injection. The absence of a withdrawal response indicates a successful sensory block.

    • Motor Block: Assess motor function by observing the rat's gait or using a grip strength meter at regular intervals.

  • Data Analysis:

    • Record the onset of the sensory and motor block (time to maximum effect).

    • Record the duration of the sensory and motor block (time to return to baseline response).

    • Compare the onset and duration of the block between groups receiving this compound in inflamed versus non-inflamed limbs, and between standard versus buffered this compound solutions in inflamed limbs.

    • Construct dose-response curves by plotting the duration of the block against the this compound concentration.

    • Determine the ED50 (median effective dose) for a defined endpoint (e.g., 60 minutes of sensory block) for each condition.

Visualizations

Etidocaine_Mechanism_of_Action cluster_membrane Nerve Membrane cluster_intracellular Axoplasm (Physiological pH) Etidocaine_Ionized This compound (Cationic) BH+ (Poorly Permeable) Etidocaine_NonIonized This compound (Base) B Etidocaine_Ionized->Etidocaine_NonIonized Etidocaine_NonIonized_Intra This compound (Base) B Etidocaine_NonIonized->Etidocaine_NonIonized_Intra Diffusion Membrane Etidocaine_Ionized_Intra This compound (Cationic) BH+ Etidocaine_NonIonized_Intra->Etidocaine_Ionized_Intra Re-equilibration NaChannel Voltage-gated Sodium Channel Etidocaine_Ionized_Intra->NaChannel Binding and Blockade

Caption: Mechanism of this compound action and the effect of acidic pH.

Experimental_Workflow_In_Vitro start Start: In Vitro Efficacy Assessment cell_prep Prepare cell line expressing Nav channels (e.g., HEK293) start->cell_prep solution_prep Prepare external solutions (pH 7.4 and acidic pH) and internal solution cell_prep->solution_prep patch_clamp Perform whole-cell patch-clamp recordings solution_prep->patch_clamp baseline Establish baseline Na+ current patch_clamp->baseline drug_app Apply increasing concentrations of this compound at each pH baseline->drug_app data_acq Measure peak Na+ current and calculate % inhibition drug_app->data_acq analysis Construct dose-response curves and determine IC50 values data_acq->analysis end End: Comparative Efficacy Data analysis->end

Caption: In vitro experimental workflow using patch-clamp.

Troubleshooting_Logic start Problem: Reduced this compound Efficacy in Inflamed Tissue cause1 Is the issue primarily due to tissue acidosis? start->cause1 cause2 Is increased vascular perfusion a contributing factor? start->cause2 cause3 Is altered nerve excitability a possibility? start->cause3 solution1 Solution: Use buffered or liposomal this compound formulation. cause1->solution1 Yes solution2 Solution: Co-administer with a vasoconstrictor (e.g., epinephrine). cause2->solution2 Yes solution3 Solution: Pre-treat with anti-inflammatory agents. cause3->solution3 Yes

Caption: Troubleshooting logic for reduced this compound efficacy.

References

analytical interference in etidocaine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to analytical interference in etidocaine (B1208345) quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis

Possible Causes:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.

  • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.

Troubleshooting Steps:

StepActionRationale
1Dilute the Sample: Reduce the concentration of the sample and reinject.To check for column overload.
2Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.To ensure this compound is in a single ionic form.
3Modify Mobile Phase: Add a competing amine (e.g., triethylamine) to the mobile phase.To block active sites on the silica (B1680970) backbone and reduce secondary interactions.
4Use a New Column: Replace the column with a new one of the same type.To rule out column degradation as the cause.

Issue 2: Inaccurate or Non-Reproducible Results in LC-MS/MS Analysis

Possible Causes:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Interference from Metabolites: this compound is metabolized in the liver, and its metabolites may have similar structures and retention times, potentially interfering with the parent drug's signal.

  • Interference from Co-administered Drugs: Other local anesthetics, such as lidocaine (B1675312) or bupivacaine, if administered concurrently, may interfere with this compound quantification.

  • Improper Internal Standard (IS) Selection: An inappropriate IS may not adequately compensate for variability in sample preparation and instrument response.

Troubleshooting Steps:

StepActionRationale
1Evaluate Matrix Effects: Perform a post-extraction addition experiment by spiking a known amount of this compound into an extracted blank matrix sample and comparing the response to a pure standard solution.To quantify the degree of ion suppression or enhancement.
2Optimize Chromatographic Separation: Adjust the mobile phase gradient, change the column, or modify the flow rate.To achieve baseline separation of this compound from potential interferents.
3Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the best choice.A SIL-IS will have nearly identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and other sources of variability.
4Review Sample Preparation: Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.To minimize the presence of matrix components and potential interferents in the final extract.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: this compound is typically quantified using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas-Liquid Chromatography (GLC) has also been used. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.

Q2: What are the potential sources of interference in this compound quantification?

A2: Potential sources of interference include:

  • Endogenous compounds from the biological matrix (e.g., plasma, urine).

  • Metabolites of this compound , which may have similar chemical structures.

  • Other local anesthetics that may be co-administered, such as lidocaine, bupivacaine, or mepivacaine.[1]

  • Plasticizers or other contaminants introduced during sample collection, storage, or preparation.

Q3: How can I minimize interference from this compound metabolites?

A3: To minimize interference from metabolites, it is crucial to develop a highly selective analytical method. This can be achieved by:

  • Optimizing chromatographic conditions to separate the metabolites from the parent drug.

  • Using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode , which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound.

Q4: What are the key validation parameters to assess for an this compound quantification method?

A4: According to regulatory guidelines, key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Data Presentation

Table 1: Representative HPLC-UV Method Parameters for Local Anesthetic Quantification

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Phosphate Buffer
Detection Wavelength 210 - 230 nm
Flow Rate 1.0 mL/min
Lower Limit of Quantification (LLOQ) Approximately 30 ng/mL[2]
Recovery ~90%[2]

Table 2: Representative LC-MS/MS Method Parameters for Local Anesthetic Quantification

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Ammonium Acetate or Formate Buffer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Recovery >80%

Experimental Protocols

Representative Protocol: this compound Quantification in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor specific precursor and product ions for this compound and its internal standard.

Visualizations

Etidocaine_Metabolism This compound This compound Metabolite1 N-dealkylation This compound->Metabolite1 CYP450 Metabolite2 Hydroxylation This compound->Metabolite2 CYP450 Metabolite3 Cyclization Metabolite1->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: this compound Metabolic Pathway.

Troubleshooting_Workflow Start Inaccurate Quantification Check_IS Verify Internal Standard Performance Start->Check_IS Matrix_Effect Assess Matrix Effects Check_IS->Matrix_Effect IS OK Resolved Issue Resolved Check_IS->Resolved IS Issue Fixed Chromatography Optimize Chromatography Matrix_Effect->Chromatography Matrix Effect Present Metabolite_Interference Investigate Metabolite Interference Matrix_Effect->Metabolite_Interference No Matrix Effect Sample_Prep Refine Sample Preparation Chromatography->Sample_Prep Sample_Prep->Resolved Metabolite_Interference->Chromatography Suspected

References

Validation & Comparative

A Comparative Analysis of Etidocaine and Bupivacaine for Nerve Block Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-acting local anesthetics etidocaine (B1208345) and bupivacaine (B1668057), with a specific focus on their nerve block duration as evidenced by experimental data. Both are amide-type local anesthetics widely used for regional anesthesia, but they exhibit distinct profiles in terms of onset, duration, and the nature of the sensory and motor blockade they produce. This analysis is intended to inform research and clinical decisions by presenting a side-by-side comparison based on published clinical trials.

Data Presentation: this compound vs. Bupivacaine in Nerve Blockade

The following table summarizes key quantitative data from comparative studies of this compound and bupivacaine in various nerve block applications.

ParameterThis compoundBupivacaineNerve Block TypeKey Findings & Citations
Concentration 1.0% - 1.5%0.25% - 0.75%Epidural, Ulnar, MandibularConcentrations vary based on the specific nerve block and desired effect.[1][2][3][4][5][6][7]
Epinephrine (B1671497) Addition Frequently used (1:200,000 or 5 µg/mL)Frequently used (1:200,000 or 5 µg/mL)Epidural, UlnarEpinephrine is often added to both solutions to decrease systemic absorption and prolong the block.[1][2][4][5][6]
Onset of Sensory Block More rapidSlowerEpidural, UlnarThis compound consistently demonstrates a faster onset of sensory analgesia compared to bupivacaine.[1][2][3][4][5]
Onset of Motor Block Significantly more rapidSlowerEpiduralThe onset of motor blockade is notably faster with this compound.[1][5][6]
Duration of Sensory Block Similar to BupivacaineLong-actingEpidural, UlnarWhile onset is faster with this compound, the duration of sensory blockade is often comparable to that of bupivacaine.[2][3][4][5] However, some studies note that the time to first report of pain may be sooner with this compound.[2]
Duration of Motor Block Significantly longerLong-actingEpiduralThis compound produces a motor blockade that can significantly outlast that of bupivacaine.[1][6] In some cases, the motor block from this compound can outlast the sensory block.[1]
Intensity of Motor Block More intense and completeLess intenseEpidural, UlnarThis compound is associated with a denser and more profound motor blockade than bupivacaine.[1][2][3][4][5][6]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative studies of this compound and bupivacaine.

Study Design for a Comparative Clinical Trial of Epidural Anesthesia

A typical study design is a randomized, double-blind clinical trial.

  • Participants: Healthy adult patients scheduled for surgical procedures under epidural anesthesia are recruited. Exclusion criteria would include contraindications to epidural anesthesia, known allergies to amide local anesthetics, and significant systemic disease.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or bupivacaine. Both the patients and the clinicians assessing the block characteristics are blinded to the local anesthetic administered.

  • Anesthetic Administration:

    • An epidural catheter is placed in the lumbar or thoracic epidural space, depending on the surgical site.

    • A test dose is administered to rule out intravascular or intrathecal catheter placement.

    • The main dose of the assigned local anesthetic (e.g., 20 mL of 1.5% this compound with epinephrine 1:200,000 or 20 mL of 0.75% bupivacaine with epinephrine 1:200,000) is injected through the catheter.[2]

  • Assessment of Sensory Blockade:

    • The onset of sensory block is determined by testing for loss of sensation to a pinprick or cold stimulus at regular intervals (e.g., every 2 minutes) after injection.[5]

    • The level of sensory block is assessed by determining the highest dermatome with sensory loss.

    • The duration of sensory block is defined as the time from the onset of anesthesia to the time when the patient first reports pain or requests postoperative analgesia.[2]

  • Assessment of Motor Blockade:

    • Motor blockade is assessed using a standardized scale, such as the Bromage scale, at regular intervals. The Bromage scale evaluates the ability to move the lower extremities.[1]

    • Quantitative measurements of muscle force in specific muscle groups (e.g., hip flexion, knee extension) can also be employed for a more detailed assessment.[1]

    • The duration of motor block is the time from the onset of motor weakness to the complete recovery of motor function.[1][6]

  • Data Collection: Hemodynamic parameters (blood pressure, heart rate) and any adverse events are monitored and recorded throughout the study period.

Visualizations

General Experimental Workflow for Comparing Local Anesthetics

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_data_analysis Data Analysis Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Etidocaine_Group This compound Administration Randomization->Etidocaine_Group Group A Bupivacaine_Group Bupivacaine Administration Randomization->Bupivacaine_Group Group B Sensory_Block_Assessment Sensory Block Assessment (Pinprick/Cold Test) Etidocaine_Group->Sensory_Block_Assessment Motor_Block_Assessment Motor Block Assessment (Bromage Scale) Etidocaine_Group->Motor_Block_Assessment Hemodynamic_Monitoring Hemodynamic Monitoring Etidocaine_Group->Hemodynamic_Monitoring Bupivacaine_Group->Sensory_Block_Assessment Bupivacaine_Group->Motor_Block_Assessment Bupivacaine_Group->Hemodynamic_Monitoring Data_Collection Data Collection Sensory_Block_Assessment->Data_Collection Motor_Block_Assessment->Data_Collection Hemodynamic_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Comparison Statistical_Analysis->Results

Caption: A flowchart of a typical double-blind, randomized controlled trial comparing this compound and bupivacaine.

Signaling Pathway: Mechanism of Action of Local Anesthetics

Mechanism_of_Action cluster_membrane Nerve Cell Membrane cluster_drug Local Anesthetic Action Extracellular Extracellular Space LA_Uncharged Local Anesthetic (Uncharged Base) Intracellular Intracellular Space LA_Charged Local Anesthetic (Cationic Form) Intracellular->LA_Charged Equilibration (pKa) Na_Channel Voltage-Gated Sodium Channel Block Blockade of Nerve Impulse Na_Channel->Block Inhibits Na+ Influx LA_Uncharged->Intracellular Diffusion LA_Charged->Na_Channel Binds to Receptor Site

Caption: The mechanism of action for amide local anesthetics like this compound and bupivacaine at the nerve cell membrane.

References

A Comparative Guide to the Validation of Gas Chromatography Methods for Etidocaine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated gas chromatography (GC) method for the analysis of the local anesthetic etidocaine (B1208345) with alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable analytical methodology for your research needs.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a typical gas chromatography-flame ionization detection (GC-FID) method for the analysis of local anesthetics like this compound, compared to alternative high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.999> 0.99
Accuracy (Recovery) 95-105%98-102%95-115%
Precision (RSD%) < 5%< 2%< 15%
Limit of Detection (LOD) ~1-10 ng/mL~10-50 ng/mL~0.01-1 ng/mL
Limit of Quantification (LOQ) ~5-25 ng/mL~50-150 ng/mL~0.05-5 ng/mL

Experimental Protocols

Detailed methodologies for the gas chromatography method for this compound and comparative analytical techniques are provided below.

Gas Chromatography (GC-FID) Method for this compound

This protocol is based on established methods for the analysis of local anesthetics.

1. Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., bupivacaine).

  • Add 1 mL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Extract the analyte with 5 mL of n-hexane by vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol (B129727) for GC injection.

2. GC-FID Conditions:

  • Column: 3% SP-2250 on Supelcoport (80/100 mesh), 2m x 2mm ID, glass column.

  • Injector Temperature: 300°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 210°C for 5 minutes, then ramp at 10°C/min to 280°C.

  • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of this compound standards over a concentration range of 10-1000 ng/mL. The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy: Determined by the recovery of this compound from spiked plasma samples at three different concentration levels (low, medium, and high). The mean recovery should be within 95-105%.

  • Precision: Assessed by the relative standard deviation (RSD%) of replicate analyses of spiked plasma samples at three concentration levels. The RSD% for both intra-day and inter-day precision should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)

1. Sample Preparation (Plasma):

  • To 500 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 1 mL of acetonitrile (B52724), followed by vortexing and centrifugation.

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (e.g., 40:60 v/v), pH adjusted.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Plasma):

  • Protein precipitation is a common and rapid technique. To a small volume of plasma (e.g., 100 µL), add a threefold excess of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Experimental Workflow for GC Validation

The following diagram illustrates the logical flow of the validation process for the gas chromatography method.

GC_Validation_Workflow start Start Validation method_dev Method Development & Optimization start->method_dev specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness solution_stability Solution Stability robustness->solution_stability validation_report Validation Report solution_stability->validation_report end Method Validated validation_report->end

Caption: Workflow for the validation of a GC method.

Etidocaine vs. Ropivacaine: A Comparative Analysis of Potency and Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the local anesthetics etidocaine (B1208345) and ropivacaine (B1680718), focusing on their relative potency and cardiotoxicity. The information presented is synthesized from a range of preclinical and clinical studies to support research and development in anesthesiology.

Executive Summary

This compound, a long-acting amide local anesthetic, is recognized for its rapid onset and profound motor blockade. Ropivacaine, another long-acting amide, is characterized by its favorable safety profile, particularly its reduced cardiotoxicity compared to other potent local anesthetics like bupivacaine (B1668057). This guide presents a side-by-side comparison of their anesthetic potency and cardiotoxic profiles, supported by quantitative data from experimental studies.

Data Presentation: Potency and Cardiotoxicity at a Glance

The following tables summarize the key quantitative parameters for this compound and ropivacaine based on available experimental data. Direct comparative values from single studies are prioritized where available; however, some data is synthesized from different studies and should be interpreted with this in mind.

Table 1: Comparative Anesthetic Potency of this compound and Ropivacaine

ParameterThis compoundRopivacaineKey Findings
Anesthetic Potency HighHighRopivacaine's potency is considered comparable to or slightly less than that of bupivacaine, while this compound's potency is also high, characterized by a rapid onset.[1]
Onset of Sensory Block (Epidural) ~5.2 min (1% solution)~5.5 min (1% solution)Onset times are comparable in epidural anesthesia.[1]
Duration of Sensory Block (Epidural) ~223 min (1% solution)~428 min (1% solution)Ropivacaine generally provides a longer duration of sensory anesthesia compared to this compound in epidural blocks.[1]
Motor Block Intensity ProfoundModerate to Intense (concentration-dependent)This compound is known for producing a significantly more intense motor block compared to ropivacaine.[2][3]
Differential Sensory-Motor Block LowHighRopivacaine exhibits a greater separation between sensory and motor blockade, which can be advantageous when motor function preservation is desired.[4] this compound, in contrast, produces a dense motor block that can sometimes outlast its sensory effects.[2][5]

Table 2: Comparative Cardiotoxicity of this compound and Ropivacaine

ParameterThis compoundRopivacaineKey Findings
General Cardiotoxicity Considered more cardiotoxic than lidocaine (B1675312), similar to bupivacaineConsidered less cardiotoxic than bupivacaineRopivacaine was developed to have a better safety profile than racemic bupivacaine and has demonstrated a wider margin of safety in preclinical and clinical studies.[6] Both bupivacaine and this compound have been associated with severe cardiotoxic events.[7]
Effect on Myocardial Contractility Depresses myocardial contractilityDepresses myocardial contractility, but to a lesser extent than bupivacaineBoth drugs exhibit a negative inotropic effect. Studies on isolated papillary muscles have shown that both this compound and bupivacaine depress contractility.[8] Ropivacaine also has a negative inotropic effect, but it is generally considered to be less pronounced than that of bupivacaine.[9]
Electrophysiological Effects Prolongs cardiac conduction (QRS duration)Prolongs cardiac conduction (QRS duration), but to a lesser extent than bupivacaineBoth agents slow cardiac conduction by blocking sodium channels. Ropivacaine has been shown to have a less pronounced effect on QRS duration compared to bupivacaine.[10]
Arrhythmogenic Potential Higher potentialLower potential than bupivacaineThe reduced cardiotoxicity of ropivacaine is associated with a lower propensity to induce cardiac arrhythmias compared to bupivacaine.[10]
EC50 for Vmax depression (canine ventricular myocytes) Not directly compared in the same study81 +/- 7 µMThis value for ropivacaine indicates its concentration-dependent effect on the maximum velocity of depolarization of the cardiac action potential.[11]

Experimental Protocols

Assessment of Anesthetic Potency: In Vivo Nerve Block Model

A common experimental approach to determine the potency of local anesthetics involves in vivo nerve block studies in animal models.

  • Animal Model: Male Swiss-Webster mice or similar rodent models are often used.[12]

  • Anesthesia: General anesthesia is induced to ensure the animal remains immobile during the procedure.

  • Nerve Block Procedure:

    • The area over the target nerve (e.g., sciatic nerve) is shaved and prepared.

    • A precise volume of the local anesthetic solution (this compound or ropivacaine at varying concentrations) is injected perineurally using ultrasound guidance for accuracy.

    • A control group receives a saline injection.

  • Assessment of Blockade:

    • Sensory Blockade: Assessed by applying a noxious stimulus (e.g., thermal or mechanical) to the dermatome supplied by the blocked nerve and observing the withdrawal reflex or vocalization response. The absence of a response indicates a successful sensory block.

    • Motor Blockade: Evaluated using a motor function scale (e.g., assessing limb mobility or grip strength).

  • Data Collection: The onset time (time to complete blockade) and duration of action (time from complete blockade to return of function) are recorded for both sensory and motor blockade. The minimum effective concentration (Cm) or effective dose (ED50) can be determined by testing a range of concentrations.

G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_data Data Collection Animal_Model Animal Model (e.g., Mouse) Anesthesia General Anesthesia Animal_Model->Anesthesia Nerve_Block Perineural Injection of This compound or Ropivacaine Anesthesia->Nerve_Block Sensory_Block Sensory Blockade Assessment (Noxious Stimulus) Nerve_Block->Sensory_Block Motor_Block Motor Blockade Assessment (Motor Function Scale) Nerve_Block->Motor_Block Onset_Duration Record Onset and Duration of Block Sensory_Block->Onset_Duration Motor_Block->Onset_Duration Cm_ED50 Determine Cm / ED50 Onset_Duration->Cm_ED50

Experimental Workflow for In Vivo Potency Assessment.
Assessment of Cardiotoxicity: Isolated Langendorff Heart Preparation

The Langendorff-perfused isolated heart model is a widely used ex vivo method to assess the direct cardiac effects of drugs.

  • Heart Isolation:

    • The animal (e.g., rabbit or guinea pig) is heparinized and anesthetized.

    • The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution to arrest it in diastole and prevent ischemic damage.

  • Langendorff Perfusion:

    • The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

    • The heart is perfused retrogradely with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Drug Administration: this compound or ropivacaine is added to the perfusate at various concentrations.

  • Data Acquisition:

    • Contractility: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and its first derivative (dP/dt).

    • Electrophysiology: Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) to assess heart rate, and conduction intervals (e.g., PR interval, QRS duration).

  • Analysis: The concentration-dependent effects of the drugs on myocardial contractility and electrophysiological parameters are analyzed to determine their cardiotoxic potential.

G cluster_prep Preparation cluster_perfusion Perfusion cluster_data Data Acquisition cluster_analysis Analysis Heart_Isolation Heart Isolation and Cannulation Langendorff_Setup Langendorff Perfusion with Physiological Solution Heart_Isolation->Langendorff_Setup Drug_Admin Addition of this compound or Ropivacaine to Perfusate Langendorff_Setup->Drug_Admin Contractility Measure Myocardial Contractility (LVDP, dP/dt) Drug_Admin->Contractility Electrophysiology Record Electrocardiogram (HR, QRS duration) Drug_Admin->Electrophysiology Dose_Response Analyze Concentration-Dependent Effects on Cardiac Function Contractility->Dose_Response Electrophysiology->Dose_Response

Experimental Workflow for Cardiotoxicity Assessment.

Signaling Pathways in Local Anesthetic Cardiotoxicity

The primary mechanism of both the anesthetic and cardiotoxic effects of local anesthetics is the blockade of voltage-gated sodium channels.[13][14] However, at toxic concentrations, other ion channels are also affected.

Local anesthetics, in their ionized form, access the sodium channel from the intracellular side of the cell membrane. They bind to the channel in its open or inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This leads to a slowing of conduction velocity in both nerve and cardiac tissue. In the heart, this is manifested as a prolongation of the QRS interval on the ECG.

At higher concentrations, local anesthetics can also block potassium and calcium channels.[14] Blockade of potassium channels can prolong the cardiac action potential, while blockade of calcium channels can lead to a negative inotropic effect (decreased myocardial contractility). The combination of these effects can lead to severe cardiac arrhythmias and cardiovascular collapse.

G cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Block ↓ Sodium Influx Na_Channel->Na_Block K_Channel Potassium Channel K_Block ↓ Potassium Efflux K_Channel->K_Block Ca_Channel Calcium Channel Ca_Block ↓ Calcium Influx Ca_Channel->Ca_Block LA Local Anesthetic (this compound/Ropivacaine) LA->Na_Channel Blockade LA->K_Channel Blockade (at high conc.) LA->Ca_Channel Blockade (at high conc.) Conduction_Slowing ↓ Conduction Velocity (QRS Prolongation) Na_Block->Conduction_Slowing AP_Prolongation Action Potential Prolongation K_Block->AP_Prolongation Negative_Inotropy ↓ Myocardial Contractility Ca_Block->Negative_Inotropy Arrhythmia Arrhythmias Conduction_Slowing->Arrhythmia AP_Prolongation->Arrhythmia CV_Collapse Cardiovascular Collapse Negative_Inotropy->CV_Collapse Arrhythmia->CV_Collapse

Signaling Pathway of Local Anesthetic Cardiotoxicity.

Conclusion

The choice between this compound and ropivacaine depends on the specific clinical requirements. This compound offers a rapid onset and profound motor block, which may be desirable for certain surgical procedures. However, its significant motor blockade and potential for greater cardiotoxicity are important considerations. Ropivacaine provides a longer duration of sensory analgesia with a more favorable safety profile, including reduced cardiotoxicity and a greater degree of differential sensory-motor blockade. This makes it a preferred agent in many clinical scenarios, particularly where motor function preservation and a wider margin of cardiovascular safety are priorities. Further head-to-head studies with standardized methodologies would be beneficial to provide more definitive quantitative comparisons of their potency and cardiotoxicity.

References

A Head-to-Head Comparison of Etidocaine and Lidocaine in In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two widely used local anesthetics, etidocaine (B1208345) and lidocaine (B1675312). By examining key performance metrics from experimental data, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in clinical and preclinical applications.

Executive Summary

This compound and lidocaine are both amide-type local anesthetics, but they exhibit distinct profiles in terms of potency, onset of action, duration of anesthesia, and systemic toxicity. This compound is characterized as a high-potency, long-acting agent, while lidocaine is considered to have intermediate potency and duration of action.[1] In vivo studies consistently demonstrate that this compound has a significantly longer duration of action compared to lidocaine, with a comparable onset time.[2][3][4] However, this increased potency and duration are associated with a lower convulsive threshold, indicating a higher risk of central nervous system (CNS) toxicity compared to lidocaine.[5][6]

Data Presentation: Quantitative Comparison

The following table summarizes the key in vivo performance parameters of this compound and lidocaine based on published experimental data.

ParameterThis compoundLidocaineAnimal ModelKey FindingsReference
Onset of Action ~3 minutes~3 minutesHuman (Retrobulbar Block)Onset times for sensory and motor blocks were essentially the same.[4]
Duration of Motor Block Considerably longer than lidocaineShorter than this compoundHuman (Retrobulbar Block)This compound provided a significantly longer lasting motor nerve block.[2]
Duration of Anesthesia Longer than lidocaineShorter than this compoundHuman (Inferior Alveolar Nerve Block)Reflected in more prolonged numbness of the lip and delayed onset of pain.[3][7]
Anesthetic Potency HighIntermediateGeneral ClassificationThis compound is classified as a high-potency, long-duration local anesthetic.[1]
CNS Toxicity (Convulsive Dose) 8.0 mg/kg22.0 mg/kgAwake Dogs (Rapid IV Administration)Lidocaine required a significantly greater dose to induce convulsive activity.[5][6]

Signaling Pathway: Mechanism of Action

Both this compound and lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The unprotonated form of the local anesthetic crosses the cell membrane and, once in the cytoplasm, the protonated form binds to the inner portion of the sodium channel, physically obstructing it or stabilizing its inactivated state.[3][5]

Signal_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytoplasm) LA_Unprotonated_Ext Local Anesthetic (Unprotonated) LA_Protonated_Ext Local Anesthetic (Protonated) LA_Unprotonated_Ext->LA_Protonated_Ext LA_Unprotonated_Int Local Anesthetic (Unprotonated) LA_Unprotonated_Ext->LA_Unprotonated_Int Diffusion Na_Channel Voltage-Gated Sodium Channel Block Channel Blockade Na_Channel->Block Inhibition of Na+ Influx LA_Protonated_Int Local Anesthetic (Protonated) LA_Unprotonated_Int->LA_Protonated_Int LA_Protonated_Int->Na_Channel Binding AP_Block Anesthesia Block->AP_Block Prevents Action Potential Propagation

Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols

Inferior Alveolar Nerve Block for Dental Anesthesia

This protocol is based on studies comparing this compound and lidocaine for the removal of impacted third molars.[3][7]

  • Objective: To compare the onset, duration, and efficacy of anesthesia produced by this compound and lidocaine.

  • Subjects: Human patients undergoing removal of impacted third molar teeth.

  • Methodology:

    • A double-blind, randomized study design is employed.

    • Each patient receives an inferior alveolar nerve block on one side of the face with 1.5% this compound hydrochloride with 1:200,000 epinephrine (B1671497) and on the other side with 2.0% lidocaine hydrochloride with 1:100,000 epinephrine.[3][7]

    • The onset of anesthesia is determined by the patient's subjective feeling of numbness and lack of response to dental pulp testing.

    • The duration of anesthesia is assessed by recording the time until the return of normal sensation and the onset of postoperative pain.

    • The efficacy of anesthesia is evaluated based on the need for supplemental anesthesia during the surgical procedure.

    • Postoperative pain levels are also recorded to assess the residual analgesic effects of the anesthetics.

Assessment of Central Nervous System (CNS) Toxicity

This protocol is adapted from a study comparing the CNS toxicity of several local anesthetics in awake dogs.[5][6]

  • Objective: To determine the convulsive dose of this compound and lidocaine following rapid intravenous administration.

  • Subjects: Awake dogs.

  • Methodology:

    • The local anesthetic is administered intravenously at a constant rate.

    • The animal is continuously observed for signs of CNS toxicity, primarily the onset of convulsive activity.

    • The cumulative dose of the anesthetic required to produce convulsions is recorded.

    • This convulsive dose is used as a measure of the drug's CNS toxicity.

    • Cardiovascular parameters may also be monitored to assess for concurrent cardiotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a double-blind study comparing this compound and lidocaine in a dental surgery setting.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection Patient_Recruitment Patient Recruitment (n=112) Randomization Randomization to Treatment Sequence Patient_Recruitment->Randomization IAN_Block Inferior Alveolar Nerve Block Randomization->IAN_Block Anesthetic_Prep Preparation of Anesthetics (Blinded) Anesthetic_Prep->IAN_Block Surgery Third Molar Extraction IAN_Block->Surgery Onset_Assessment Assessment of Anesthesia Onset Surgery->Onset_Assessment Efficacy_Assessment Assessment of Anesthetic Efficacy Surgery->Efficacy_Assessment Duration_Assessment Assessment of Anesthesia Duration Surgery->Duration_Assessment Pain_Assessment Postoperative Pain Assessment Surgery->Pain_Assessment

Workflow for a comparative study of local anesthetics in dental surgery.

References

A Comparative Guide to the Cross-Validation of Etidocaine Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of etidocaine (B1208345), a long-acting amide local anesthetic, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. Cross-validation of these methods is crucial to ensure the reliability, reproducibility, and transferability of analytical data between different laboratories or when changing methods. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most frequently utilized techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by mass transitions.
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][2][3]LLE or SPE, may require derivatization.[4]Protein Precipitation (PPT), LLE, or SPE.[5][6]
Limit of Quantification (LOQ) ~30 ng/mL[1]~2.5 ng/mL[7]0.1 - 0.8 ng/mL[8][9]
Recovery ~90%[1]73-95%[10]>85%
Precision (%RSD) < 3%[1]2.3-13.1%[10]< 15%
Selectivity Moderate, potential for interference from co-eluting compounds.High, based on mass fragmentation patterns.Very High, based on specific precursor-product ion transitions.
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical assay. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard.

  • Alkalinize the sample with a suitable buffer.

  • Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 300 x 3.9 mm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 30:70 v/v), with the pH adjusted to 3.5 for this compound analysis.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 210 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is a robust method for this compound quantification.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a solvent suitable for GC injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-1).[10]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.[4]

  • Temperature Program: An initial oven temperature of around 150°C, ramped up to 280°C.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are equivalent and interchangeable. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

A Prepare Quality Control (QC) Samples at Low, Medium, High Concentrations B Analyze QC Samples using Method A A->B C Analyze QC Samples using Method B A->C D Calculate Mean Concentration and Precision for each Method B->D C->D E Compare Mean Concentrations (Calculate % Difference) D->E F Acceptance Criteria Met? (% Difference within ±20%) E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancy and Re-evaluate F->H No

Caption: Workflow for cross-validation of two analytical methods.

This guide provides a foundational understanding of the comparative performance and cross-validation of analytical assays for this compound. Researchers should perform in-house validation to establish the performance characteristics of their chosen method within their specific laboratory environment.

References

A Comparative Guide to Etidocaine in Clinical Trials: A Statistical Power Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of etidocaine (B1208345) with other commonly used local anesthetics, focusing on data from clinical trials and the principles of statistical power analysis that underpin the validity of these studies. By presenting experimental data in a structured format and detailing the methodologies employed, this document aims to be a valuable resource for professionals involved in the research and development of analgesic drugs.

Introduction to this compound

This compound is a long-acting amide-type local anesthetic known for its rapid onset and profound motor blockade. Its clinical efficacy has been evaluated in various applications, including dental procedures, epidural anesthesia, and peripheral nerve blocks. Understanding its performance relative to other agents like bupivacaine (B1668057) and lidocaine (B1675312) is crucial for selecting the appropriate anesthetic for a given clinical scenario. This guide delves into the comparative clinical data, with a special emphasis on the statistical frameworks that ensure the reliability of these findings.

Comparative Efficacy of Local Anesthetics

The following tables summarize key performance indicators of this compound in comparison to bupivacaine and lidocaine, as reported in various clinical trials.

Table 1: Onset and Duration of Anesthesia

Anesthetic AgentConcentrationOnset of Action (minutes)Duration of Sensory Block (hours)Clinical Application
This compound 1.0% - 1.5%3 - 55 - 8Epidural, Nerve Block
Bupivacaine0.25% - 0.5%5 - 86 - 10Epidural, Nerve Block
Lidocaine1.0% - 2.0%2 - 52 - 4Dental, Nerve Block

Table 2: Motor Blockade and Postoperative Pain

Anesthetic AgentDegree of Motor BlockadePostoperative Pain ReliefCommon Adverse Events
This compound ProfoundExcellentTransient hypotension, shivering
BupivacaineModerate to ProfoundExcellentTransient hypotension, shivering
LidocaineMinimal to ModerateGoodDrowsiness, dizziness

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind clinical trials, which represent the gold standard in clinical research. Below are detailed methodologies typical of these studies.

Study Design and Patient Population
  • Design: Randomized, double-blind, parallel-group or crossover design.

  • Inclusion Criteria: Adult patients (18-65 years) scheduled for elective surgical or dental procedures requiring local or regional anesthesia. Patients are required to be in good general health (ASA physical status I or II).

  • Exclusion Criteria: Known allergy to amide-type local anesthetics, significant cardiovascular, renal, or hepatic disease, pregnancy, and contraindications to the specific anesthetic technique.

  • Ethical Considerations: All studies are conducted in accordance with the Declaration of Helsinki, with protocols approved by an Institutional Review Board (IRB) or independent ethics committee. Written informed consent is obtained from all participants.

Anesthetic Administration and Blinding
  • Procedure: A standardized anesthetic technique is employed for each clinical application (e.g., epidural placement at a specific vertebral interspace, standardized injection technique for nerve blocks).

  • Blinding: The anesthetic solutions are prepared by a pharmacist or an unblinded investigator not involved in patient assessment. The solutions are delivered in identical syringes, labeled only with a patient identification number, to ensure that both the patient and the assessing clinician remain blinded to the treatment allocation.

Efficacy and Safety Assessments
  • Sensory Blockade:

    • Onset: Assessed every 2 minutes after injection using a pinprick test with a sterile needle. The time to loss of sensation at a specific dermatome is recorded.

    • Duration: The time from the onset of anesthesia until the return of normal sensation, as reported by the patient or determined by the return of pinprick sensation, is recorded.

    • Pain Intensity: Assessed using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "the worst imaginable pain."[1][2] Measurements are taken at baseline and at regular intervals post-procedure.

  • Motor Blockade:

    • Assessment: Evaluated using the modified Bromage scale (0 = no motor block, 1 = inability to raise extended leg, 2 = inability to flex knee, 3 = inability to flex ankle and foot).[3]

    • Duration: The time from the onset of motor block until complete recovery of motor function (Bromage score of 0) is recorded.

  • Adverse Events:

    • All adverse events, whether solicited or spontaneously reported, are recorded throughout the study period. This includes monitoring for systemic toxicity (e.g., CNS and cardiovascular effects) and local adverse reactions.[4]

Statistical Power Analysis

A crucial component of clinical trial design is the a priori calculation of the required sample size to detect a clinically meaningful difference between treatment groups with a certain degree of confidence. This is known as a power analysis.

Hypothetical Example of a Power Analysis for an this compound Clinical Trial:

  • Primary Outcome: Duration of sensory anesthesia.

  • Null Hypothesis (H0): There is no difference in the mean duration of sensory anesthesia between this compound and bupivacaine.

  • Alternative Hypothesis (H1): There is a difference in the mean duration of sensory anesthesia between this compound and bupivacaine.

  • Assumptions:

    • Alpha (α): 0.05 (the probability of a Type I error, i.e., a false positive).

    • Beta (β): 0.20 (the probability of a Type II error, i.e., a false negative).

    • Power (1-β): 0.80 (the probability of detecting a true difference).

    • Effect Size (d): The clinically meaningful difference in the mean duration of anesthesia that the trial aims to detect. Based on previous studies, a difference of 1.5 hours is considered clinically relevant.

    • Standard Deviation (σ): The variability in the duration of anesthesia, estimated from pilot data or previous literature to be 2.5 hours.

Mechanism of Action: Signaling Pathway

Local anesthetics like this compound exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel Receptor Receptor Site Etidocaine_base This compound (Base) Etidocaine_base->Na_channel Diffusion Etidocaine_cation_intra This compound (Cation) Etidocaine_base->Etidocaine_cation_intra Protonation Etidocaine_cation This compound (Cation) Etidocaine_cation->Etidocaine_base Equilibrium H_ion_ext H+ Blocked_channel Blocked Channel Receptor->Blocked_channel Action_potential Action Potential Propagation Blocked Blocked_channel->Action_potential Etidocaine_cation_intra->Receptor Binding H_ion_intra H+

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing two local anesthetics.

G Start Patient Recruitment (Informed Consent) Randomization Randomization Start->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator (e.g., Bupivacaine) Randomization->GroupB Anesthesia Anesthetic Administration (Blinded) GroupA->Anesthesia GroupB->Anesthesia Assessment Efficacy & Safety Assessment (Sensory, Motor, Adverse Events) Anesthesia->Assessment Data Data Collection & Analysis Assessment->Data Results Results Interpretation Data->Results

Caption: A typical workflow for a randomized controlled clinical trial of local anesthetics.

Conclusion

This compound is a potent, long-acting local anesthetic with a rapid onset of action and a profound motor block. Clinical trial data indicates its efficacy is comparable to bupivacaine in terms of duration of sensory block, though with a more pronounced motor block. When compared to lidocaine, this compound offers a significantly longer duration of action. The selection of this compound over other local anesthetics should be based on the specific clinical requirements of the procedure, considering the desired balance between sensory and motor blockade. The principles of statistical power analysis are fundamental to the design of the clinical trials that provide this evidence, ensuring that the observed differences are both statistically significant and clinically meaningful.

References

A Comparative Analysis of Etidocaine and Other Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Etidocaine (B1208345), an amide-type local anesthetic, is distinguished by its rapid onset and prolonged duration of action. Marketed under the trade name Duranest, it is utilized for surgical procedures and labor and delivery.[1] This guide provides a comparative overview of the pharmacodynamics of this compound against other commonly used amide local anesthetics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties and Pharmacodynamic Profile

The clinical performance of local anesthetics is intrinsically linked to their physicochemical properties, including pKa, lipid solubility, and protein binding. These factors govern the onset, potency, and duration of anesthetic action.

Table 1: Physicochemical and Pharmacodynamic Properties of Amide Local Anesthetics

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Onset of ActionDuration of ActionRelative Potency
This compound 7.7414194%Rapid (3-5 min)[2][3]Long (5-10 hours)[2]High
Lidocaine (B1675312) 7.86[2]460-70%[4]Rapid (3-5 min)[2]Moderate (1.5-2 times shorter than this compound)[2]Intermediate
Bupivacaine 8.128>95%[4]SlowLongHigh
Ropivacaine 8.114>95%[4]SlowLongHigh
Mepivacaine 7.6175%RapidModerateIntermediate

Data compiled from multiple sources. Note that specific values may vary slightly between studies.

This compound's pKa of 7.74, similar to that of lidocaine (7.86), contributes to its rapid onset of action, typically within 3-5 minutes.[2] The high lipid solubility and extensive protein binding of this compound are responsible for its high potency and prolonged duration of action, which can extend from 5 to 10 hours.[2][5] In comparative studies, the duration of sensory analgesia with this compound is 1.5 to 2 times longer than that of lidocaine when administered via the peridural route.[2]

Mechanism of Action

Amide local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the propagation of action potentials.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular NaChannel Voltage-Gated Sodium Channel Receptor Receptor Site (Intracellular) Receptor->NaChannel Blocks Na+ Influx LA_unionized Local Anesthetic (Unionized, Lipophilic) LA_unionized->NaChannel Crosses Membrane LA_ionized Local Anesthetic (Ionized, Active Form) LA_unionized->LA_ionized Ionizes LA_ionized->Receptor Binds to Experimental_Workflow_Nerve_Block AnimalModel Animal Model (e.g., Rat, Cat) AnestheticAdmin Local Anesthetic Administration (e.g., Nerve Block) AnimalModel->AnestheticAdmin Stimulation Nerve Stimulation (Electrical) AnestheticAdmin->Stimulation Recording Record Compound Action Potentials Stimulation->Recording DataAnalysis Data Analysis (Onset, Duration, Differential Block) Recording->DataAnalysis

References

Etidocaine as a Pharmacological Tool for Ion Channel Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of etidocaine's performance as a pharmacological tool for ion channel research, with a focus on its validation against other commonly used local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057). The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to This compound (B1208345)

This compound is a long-acting, amide-type local anesthetic known for its rapid onset and profound nerve-blocking properties.[1] Chemically, it is distinguished by its high lipid solubility, a key factor influencing its potency and duration of action.[2][3] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1][4] This property makes this compound a valuable tool for studying the structure, function, and pharmacology of ion channels, particularly in the context of pain, anesthesia, and neuronal signaling.

Quantitative Comparison of Ion Channel Blockade

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in comparison to lidocaine and bupivacaine for various ion channels. These values are critical for understanding the potency and selectivity of these agents. The data is primarily derived from patch-clamp electrophysiology studies on isolated nerve fibers.

Table 1: Tonic Block of Voltage-Gated Sodium (Na+) and Potassium (K+) Channels in Peripheral Nerve [2]

Local AnestheticNa+ Channel IC50 (µM)K+ Channel IC50 (µM)
This compound 18 176
Lidocaine2041118
Bupivacaine2792

Table 2: Inhibition of Two-Pore Domain Potassium (K2P) Channels (TASK Subfamily) [5]

Local AnestheticTASK Channel IC50 (µM)
This compound 39
Lidocaine222
Bupivacaine41

Note: The potency of local anesthetics is influenced by the state of the ion channel (resting, open, or inactivated), with a generally higher affinity for the open and inactivated states. This phenomenon is known as "use-dependent" or "phasic" block.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by reversibly binding to a receptor site within the pore of voltage-gated sodium channels.[6] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[4] The consequence of this action is the inhibition of nerve impulse propagation.

The following diagram illustrates the signaling pathway of a neuronal action potential and the point of intervention for this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Stimulus Action Potential Initiation VGSC_open Voltage-Gated Na+ Channels Open Stimulus->VGSC_open Na_influx Na+ Influx VGSC_open->Na_influx Depolarization Depolarization Na_influx->Depolarization AP_prop Action Potential Propagation Depolarization->AP_prop VGKC_open Voltage-Gated K+ Channels Open AP_prop->VGKC_open triggers Vesicle_fusion Vesicle Fusion AP_prop->Vesicle_fusion K_efflux K+ Efflux VGKC_open->K_efflux Repolarization Repolarization K_efflux->Repolarization NT_release Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Receptor_binding Receptor Binding NT->Receptor_binding Postsynaptic_potential Postsynaptic Potential Receptor_binding->Postsynaptic_potential This compound This compound This compound->VGSC_open blocks

Mechanism of this compound Action

Experimental Protocols

The determination of IC50 values for local anesthetics on ion channels is typically performed using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the cell membrane of a single neuron or a cell expressing the ion channel of interest.

Key Experimental Steps:
  • Cell Preparation: Neurons are acutely dissociated from nervous tissue (e.g., sciatic nerve fibers) or a cell line heterologously expressing the specific ion channel subtype is used.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (in the gigaohm range).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents through the channels of interest. These currents are recorded before and after the application of the local anesthetic.

  • Drug Application: this compound, lidocaine, or bupivacaine is applied to the external solution bathing the cell at various concentrations.

  • Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the control current (before drug application). The resulting concentration-response data is fitted to a Hill equation to determine the IC50 value.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Cell Isolation/ Culture C Giga-seal Formation A->C B Pipette Filling B->C D Whole-cell Configuration C->D E Current Recording (Control) D->E F Drug Application E->F G Current Recording (Drug) F->G H Data Normalization G->H I Concentration-Response Curve H->I J IC50 Determination I->J

Patch-Clamp Experimental Workflow

Comparison with Alternatives: this compound vs. Lidocaine and Bupivacaine

The choice of a local anesthetic as a pharmacological tool depends on the specific research question. Here's a comparative overview of this compound's properties:

Advantages of this compound:
  • High Potency: this compound exhibits a significantly higher potency for blocking sodium channels compared to lidocaine.[2] This is attributed to its greater lipid solubility, which facilitates its diffusion across the nerve membrane to reach its binding site.[2][7] This high potency can be advantageous in studies where a strong and reliable channel block is required.

  • Rapid Onset of Action: Despite its high lipid solubility, which is often associated with a slower onset, this compound has a rapid onset of action, similar to lidocaine.[8] This makes it suitable for experiments requiring a quick and effective channel blockade.

  • Long Duration of Action: Due to its high lipid solubility and protein binding, this compound has a prolonged duration of action.[1][9] This is beneficial for long-term experiments or when studying slow cellular processes.

Disadvantages and Considerations:
  • Systemic Toxicity: A significant concern with this compound is its potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity, if it enters the systemic circulation.[10][11] Its high lipid solubility contributes to a rapid uptake into highly perfused organs like the brain and heart.

  • Profound Motor Blockade: In clinical use, this compound is known to produce a more profound motor blockade compared to bupivacaine.[9][12] While this may be a disadvantage in a clinical setting, it could be a useful property in research applications where complete immobilization of a preparation is desired.

  • Limited Selectivity Data: While its effects on sodium and some potassium channels are well-characterized, there is less comprehensive data on its selectivity for a wide range of ion channel subtypes compared to more extensively studied compounds like lidocaine.

Conclusion

This compound is a potent and long-acting blocker of voltage-gated sodium channels with a rapid onset of action. Its high lipid solubility is a key determinant of its pharmacological profile. For ion channel researchers, this compound offers a valuable tool for inducing a strong and sustained channel blockade. However, its potential for systemic toxicity and profound motor blockade are important considerations in experimental design. When compared to lidocaine, it is significantly more potent. In comparison to bupivacaine, it has a similar potency for sodium channel block but may have a different profile for potassium channel inhibition. The choice between these agents should be guided by the specific requirements of the research, including the desired potency, duration of action, and the specific ion channels being investigated.

References

Safety Operating Guide

Navigating the Proper Disposal of Etidocaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of etidocaine (B1208345), ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like this compound are paramount for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligning with the stringent regulations set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Adherence to these procedures is critical not only for regulatory compliance but also for upholding a commitment to environmental stewardship and workplace safety.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from its creation to its disposal. Additionally, some states have more stringent regulations that must be followed. A key federal regulation is the EPA's Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal down the drain.

This compound is not classified as a P- or U-listed hazardous waste by the EPA, which are categories for acutely toxic and toxic commercial chemical products, respectively. Furthermore, it is not currently listed as a controlled substance by the DEA. However, a pharmaceutical waste can still be considered hazardous if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given that this compound is known to be harmful or toxic if swallowed, a crucial step in its proper disposal is determining if it meets the toxicity characteristic under RCRA.

Step-by-Step Disposal Protocol for this compound

The following workflow provides a systematic process for determining the correct disposal pathway for this compound waste generated in a laboratory setting.

Etidocaine_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_determination Is the waste a RCRA hazardous waste? (Check facility's hazardous waste determination or SDS) start->waste_determination non_hazardous_path Non-Hazardous (Non-RCRA) Pharmaceutical Waste waste_determination->non_hazardous_path No hazardous_path Hazardous (RCRA) Pharmaceutical Waste waste_determination->hazardous_path Yes segregate_non_hazardous Segregate into a designated 'Non-Hazardous Pharmaceutical Waste' container (typically white with a blue lid). non_hazardous_path->segregate_non_hazardous segregate_hazardous Segregate into a designated 'Hazardous Waste' container. hazardous_path->segregate_hazardous label_non_hazardous Label container with: 'Incineration Only' and contents. segregate_non_hazardous->label_non_hazardous store_non_hazardous Store in a secure, designated accumulation area. label_non_hazardous->store_non_hazardous dispose_non_hazardous Arrange for pickup by a licensed medical or hazardous waste contractor for incineration. store_non_hazardous->dispose_non_hazardous end End: Proper Disposal Complete dispose_non_hazardous->end label_hazardous Label container with: 'Hazardous Waste', contents, and accumulation start date. segregate_hazardous->label_hazardous store_hazardous Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). label_hazardous->store_hazardous dispose_hazardous Arrange for pickup by a licensed hazardous waste contractor for treatment and disposal at a permitted facility. store_hazardous->dispose_hazardous dispose_hazardous->end

Caption: A decision workflow for the proper disposal of this compound waste.

Detailed Procedures for Non-Hazardous and Hazardous this compound Waste

If this compound Waste is Determined to be Non-Hazardous (Non-RCRA):

Even if not classified as RCRA hazardous, non-hazardous pharmaceutical waste should not be disposed of in the regular trash or down the drain to prevent environmental contamination.[1][2][3] The recommended best practice for non-RCRA pharmaceutical waste is incineration.[1][2]

  • Segregation: Collect all this compound waste, including unused solutions, contaminated personal protective equipment (PPE), and empty vials, in a designated container for non-hazardous pharmaceutical waste. These containers are often white with blue lids.[1]

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and list the contents.

  • Storage: Store the container in a secure, designated area away from normal laboratory traffic.

  • Disposal: Arrange for a certified medical or hazardous waste management company to collect the waste for incineration.[2]

If this compound Waste is Determined to be Hazardous (RCRA):

If your facility's hazardous waste determination, based on its characteristics, classifies this compound waste as hazardous, you must follow the more stringent RCRA regulations.

  • Segregation: Collect all this compound waste in a designated hazardous waste container that is compatible with the waste and is in good condition with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical ("this compound"), and the date on which waste was first added (the accumulation start date).

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the laboratory personnel. The container must be kept closed except when adding waste.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is the most common treatment method for hazardous pharmaceutical waste.

Quantitative Data and Classification Summary

Waste Classification Criteria Typical Container Disposal Method
RCRA Hazardous Waste Exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. Or is a P- or U-listed waste.Yellow or BlackIncineration at a permitted hazardous waste facility.
Non-RCRA Pharmaceutical Waste Does not meet the criteria for RCRA hazardous waste but is still unsuitable for regular trash or sewer disposal.White with a blue lidIncineration at a medical or municipal waste incinerator.[1][2]
DEA Controlled Substance Listed on one of the five schedules of controlled substances.Varies by facility protocolMust be rendered non-retrievable, often through a reverse distributor or on-site destruction in compliance with DEA regulations.

Disclaimer: This guide provides general recommendations for the proper disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific waste management policies and procedures, as well as local, state, and federal regulations, to ensure full compliance. Your facility's EHS department is the primary resource for guidance on hazardous waste determination and disposal protocols.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。